molecular formula C5H9ClN4 B1456734 1-methyl-1H-imidazole-2-carboximidamide hydrochloride CAS No. 849600-64-2

1-methyl-1H-imidazole-2-carboximidamide hydrochloride

Cat. No.: B1456734
CAS No.: 849600-64-2
M. Wt: 160.6 g/mol
InChI Key: WJQAKFRHCZWOKB-UHFFFAOYSA-N
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Description

1-methyl-1H-imidazole-2-carboximidamide hydrochloride is a useful research compound. Its molecular formula is C5H9ClN4 and its molecular weight is 160.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-1H-imidazole-2-carboximidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-1H-imidazole-2-carboximidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methylimidazole-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c1-9-3-2-8-5(9)4(6)7;/h2-3H,1H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQAKFRHCZWOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride

[1]

Executive Summary

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride (CAS: 849600-64-2) is a highly polar, basic amidine derivative of the imidazole heterocycle.[1][2][3][4] In drug discovery, it functions primarily as a cationic pharmacophore , capable of mimicking the guanidinium group of arginine to form critical salt bridges within protein active sites.[1] Recently, it has gained traction as a "warhead" or linker component in the synthesis of Targeted Protein Degraders (TPDs) and inhibitors for enzymes such as Nitric Oxide Synthase (NOS) and various serine proteases.[1]

Part 1: Chemical Identity & Physicochemical Profile[5][6]

This compound combines the aromatic stability of the imidazole ring with the high basicity of an amidine group.[1] The hydrochloride salt form ensures water solubility and stability against oxidation.[1]

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 1-Methyl-1H-imidazole-2-carboximidamide hydrochloride
CAS Number 849600-64-2
Molecular Formula C₅H₈N₄[1][2] · HCl (C₅H₉ClN₄)
Molecular Weight 160.61 g/mol
Structure Imidazole core, N-methylated (N1), Amidine substituted (C2)
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in CH₂Cl₂, Hexanes
pKa (Amidine) ~11.0 – 12.0 (Strongly basic)
Hygroscopicity Moderate (Store under desiccant)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Part 2: Synthesis & Manufacturing Architecture

The synthesis of this compound typically follows a convergent route starting from commercially available 1-methylimidazole.[1] The critical step involves the Pinner Reaction , converting a nitrile intermediate into the final amidine.[1]

Synthetic Pathway Visualization

SynthesisPathStart1-Methylimidazole(CAS: 616-47-7)Step1Lithiation & Formylation(n-BuLi, DMF)Start->Step1Inter11-Methyl-2-imidazolecarboxaldehydeStep1->Inter1-78°C to RTStep2Oxime Formation &DehydrationInter1->Step2Inter21-Methylimidazole-2-carbonitrileStep2->Inter2NH2OH / Ac2OStep3Pinner Reaction(HCl/MeOH, then NH3)Inter2->Step3Final1-Methyl-1H-imidazole-2-carboximidamide HClStep3->FinalAmidine Formation

Figure 1: Step-wise synthetic route from 1-methylimidazole to the target amidine salt via a nitrile intermediate.

Detailed Synthetic Logic
  • C2-Functionalization: The C2 position of 1-methylimidazole is the most acidic proton.[1] Treatment with n-Butyllithium (n-BuLi) generates the 2-lithio species, which is quenched with DMF to yield the aldehyde.[1]

  • Nitrile Generation: The aldehyde is converted to a nitrile (cyano group).[1] This is often achieved by forming an oxime followed by dehydration with acetic anhydride or thionyl chloride.[1]

  • Pinner Reaction (Key Step): The nitrile is treated with dry HCl in methanol to form an imidate ester intermediate.[1] Subsequent treatment with anhydrous ammonia (or ammonium chloride) displaces the methoxy group to yield the amidine, which crystallizes as the hydrochloride salt.[1]

Part 3: Biological Mechanism & Applications
1. Cationic Pharmacophore (Arginine Mimic)

The amidine group (

11
  • Mechanism: It forms bidentate hydrogen bonds and salt bridges with negatively charged residues (Aspartate, Glutamate) in the catalytic pockets of enzymes.[1]

  • Target Classes: Serine proteases (e.g., Thrombin, Trypsin) and Nitric Oxide Synthases (iNOS), where the amidine binds to the heme-adjacent pocket.[1]

2. Protein Degrader (PROTAC) Building Block

In the context of Targeted Protein Degradation, this molecule is used as a linker attachment point or a warhead .[1]

  • Utility: Its high polarity helps solubilize hydrophobic PROTAC linkers.[1]

  • Reactivity: The amidine nitrogen can be further functionalized to create heterocyclic rings (e.g., pyrimidines) that serve as ligands for E3 ligases or target proteins.[1]

Part 4: Experimental Protocols
Protocol A: Preparation of Stock Solutions
  • Solvent Choice: Use DMSO (Dimethyl sulfoxide) or Milli-Q Water .[1] Avoid non-polar solvents.[1]

  • Concentration: Prepare a 100 mM stock solution.

    • Weigh 16.06 mg of the hydrochloride salt.[1]

    • Dissolve in 1.0 mL of sterile DMSO.

    • Vortex for 30 seconds until clear.

  • Storage: Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amidine.

Protocol B: Chemical Stability Assay (Hydrolysis Check)

Amidines can hydrolyze to amides under basic conditions.[1] Verify integrity before use.

  • Method: HPLC-UV or LC-MS.

  • Column: C18 Reverse Phase (Polar-embedded column recommended due to high basicity).[1]

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

    • B: Acetonitrile + 0.1% TFA.[1]

    • Note: TFA is required to ionize the basic amidine and improve peak shape.[1]

  • Gradient: 0% B to 50% B over 10 minutes. (Compound is very polar and elutes early).[1]

Part 5: Safety & Handling (SDS Summary)
Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1][5]
Eye Irritation H319Causes serious eye irritation.[1][5]
STOT-SE H335May cause respiratory irritation.[1]

Handling Precaution: The hydrochloride salt is an irritant to mucous membranes.[1] Always handle in a fume hood wearing nitrile gloves and safety goggles.[1] In case of contact, flush with water for 15 minutes.[1]

References
  • PubChem. 1-Methyl-1H-imidazole-2-carboximidamide hydrochloride (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Organic Syntheses. Preparation of 1-Methylimidazole-N-oxide and Related Imidazole Derivatives. Org.[1][6][5] Synth. 2016, 93, 331-340.[1][6] (Provides foundational chemistry for 1-methylimidazole functionalization).[1] Available at: [Link][1]

Technical Monograph: 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for drug discovery scientists. It synthesizes confirmed chemical data with standard high-fidelity organic synthesis protocols relevant to the amidine functional group.

CAS Registry Number: 849600-64-2 Synonyms: 1-Methyl-2-guanyl-imidazole HCl; 1-Methylimidazole-2-amidine hydrochloride.

Executive Summary & Therapeutic Relevance

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride is a specialized heteroaromatic building block used primarily in the design of peptidomimetics and serine protease inhibitors .

Structurally, the compound features a highly basic amidine group (


) attached to the C2 position of an N-methylated imidazole ring. This architecture allows it to function as a bioisostere for the Arginine  side chain (guanidinium group), making it critical in the development of:
  • Trypsin-like Serine Protease Inhibitors: The amidine moiety forms a salt bridge with the Aspartate residue (e.g., Asp189 in trypsin) at the bottom of the S1 specificity pocket.

  • PROTACs (Proteolysis Targeting Chimeras): Used as a solvent-exposed "warhead" or linker attachment point to improve solubility and binding affinity in E3 ligase ligands.

  • Nitric Oxide Synthase (NOS) Inhibitors: Imidazole-amidines are known to compete with L-Arginine at the heme active site.

Chemical Identity & Properties

PropertyData
CAS Number 849600-64-2
Molecular Formula

Molecular Weight 160.60 g/mol
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in Water, DMSO, Methanol; Insoluble in

, Hexanes
pKa (Amidine) ~11.0–12.0 (estimated); highly basic
H-Bond Donors 3
H-Bond Acceptors 2

High-Fidelity Synthesis Protocol

Note: Direct isolation of the free base amidine is unstable due to hydrolysis; the hydrochloride salt is the requisite stable form.

Retrosynthetic Analysis

The most robust route to aryl/heteroaryl amidines is the Pinner Synthesis , proceeding via a nitrile intermediate. This method avoids the harsh conditions of direct amination and ensures high purity of the final hydrochloride salt.

Pathway: 1-Methylimidazole


 Lithiation (C2) 

Electrophilic Cyanation

Pinner Reaction

Target Amidine.
Step-by-Step Methodology
Phase 1: Synthesis of 1-Methyl-1H-imidazole-2-carbonitrile

Rationale: The C2 proton of 1-methylimidazole is acidic (


) and can be selectively deprotonated by 

-Butyllithium (

-BuLi) to form a nucleophilic carbanion.
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon atmosphere.

  • Reagents:

    • 1-Methylimidazole (1.0 eq)

    • 
      -BuLi (1.1 eq, 2.5M in hexanes)
      
    • 
      -Toluenesulfonyl cyanide (TsCN) (1.2 eq) or Dimethylformamide (DMF) followed by iodine/ammonia oxidation (TsCN is preferred for directness).
      
    • Solvent: Anhydrous THF.

  • Procedure:

    • Cool THF solution of 1-methylimidazole to -78°C .

    • Add

      
      -BuLi dropwise over 30 mins. Critical: Maintain temp < -70°C to prevent ring opening or polymerization.
      
    • Stir for 1 hour to ensure complete lithiation (formation of 2-lithio-1-methylimidazole).

    • Cannulate the lithiated species into a solution of TsCN in THF at -78°C.

    • Warm to Room Temperature (RT) over 2 hours.

    • Workup: Quench with saturated

      
      , extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).
      
    • Intermediate: 1-Methyl-1H-imidazole-2-carbonitrile (Solid).

Phase 2: Pinner Reaction (Conversion to Amidine HCl)

Rationale: The nitrile is activated by anhydrous HCl to form an imidate ester, which is then converted to the amidine by ammonia. This sequence "locks" the product as the stable HCl salt.

  • Imidate Formation:

    • Dissolve the nitrile (from Phase 1) in anhydrous Methanol (0.5 M concentration).

    • Cool to 0°C.

    • Bubble anhydrous HCl gas through the solution for 30–60 minutes until saturation.

    • Seal the vessel and stir at 0°C to RT for 12–24 hours.

    • Checkpoint: Monitor by TLC (disappearance of nitrile).

    • Concentrate in vacuo to remove excess HCl/MeOH. The residue is the imidate ester hydrochloride.

  • Amidine Formation:

    • Redissolve the imidate ester residue in anhydrous Methanol.

    • Cool to 0°C.

    • Add 7N Ammonia in Methanol (excess, ~5–10 eq).

    • Stir at RT for 4–6 hours.

    • Purification: Concentrate to dryness. Recrystallize the crude solid from Ethanol/Ether or Isopropanol to yield pure 1-methyl-1H-imidazole-2-carboximidamide hydrochloride .

Synthesis Workflow Diagram

SynthesisPathway Start 1-Methylimidazole Lithio 2-Lithio Intermediate (-78°C) Start->Lithio n-BuLi, THF -78°C Nitrile 1-Methylimidazole- 2-carbonitrile Lithio->Nitrile TsCN Electrophilic Trap Imidate Imidate Ester Hydrochloride Nitrile->Imidate HCl (gas), MeOH (Pinner Step 1) Final 1-Methyl-1H-imidazole- 2-carboximidamide HCl (CAS 849600-64-2) Imidate->Final NH3 / MeOH (Pinner Step 2)

Figure 1: Step-wise synthetic pathway utilizing the Pinner reaction to ensure hydrochloride salt stability.

Analytical Validation (QC Criteria)

To ensure the compound is suitable for biological assays, the following validation parameters must be met:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Look for the characteristic N-methyl singlet at

      
       ppm.
      
    • Imidazole ring protons (C4-H, C5-H) typically appear as two doublets or a singlet around

      
       ppm.
      
    • Key Indicator: Broad exchangeable singlets for the amidine protons (

      
      ) typically visible at 
      
      
      
      ppm.
  • Mass Spectrometry (ESI+):

    • Observe parent ion

      
       at 
      
      
      
      .
    • Ensure absence of the nitrile precursor (

      
      ).
      
  • Chloride Content Titration:

    • Essential to confirm stoichiometry (Mono-HCl vs. Di-HCl). Use Argentometric titration (

      
      ).
      

Handling & Safety Protocols

  • Hygroscopicity: The amidine hydrochloride is hygroscopic. Store in a desiccator at -20°C. Moisture absorption can lead to hydrolysis of the amidine to the amide (1-methylimidazole-2-carboxamide).

  • Acidity: Aqueous solutions will be acidic.

  • Toxicology: While specific tox data for this CAS is limited, imidazole derivatives are generally skin/eye irritants. The amidine functionality mimics arginine and may possess biological activity; handle as a potent bioactive agent.

References

  • Chemical Identity Verification: CalPacLab. 1-methyl-1H-imidazole-2-carboximidamide hydrochloride Product Page. Retrieved from [Link] (Verified CAS 849600-64-2).

  • Reiter, L. A. (1987). "Synthesis of 2-substituted imidazoles via lithiation." Journal of Organic Chemistry, 52(12), 2714–2726.
  • Pinner Reaction Methodology

    • Roger, R., & Neilson, D. G. (1961). "The Chemistry of Imidates." Chemical Reviews, 61(2), 179–211. Link

  • Biological Context (Amidine as Arginine Mimic): Katz, B. A., et al. (1998). "Design of potent and specific inhibitors of trypsin-like serine proteases." Chemistry & Biology, 5(5), 251-260. (Discusses the critical role of the amidine salt bridge in S1 pocket binding).

Molecular Architecture and Synthetic Utility of 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural and synthetic analysis of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride , a critical building block in medicinal chemistry often utilized as a guanidine bioisostere and a precursor for fused heterocyclic therapeutics.

Executive Summary

1-methyl-1H-imidazole-2-carboximidamide hydrochloride (often referred to in fragment-based drug discovery as an amino-iminomethyl-imidazole derivative) represents a privileged scaffold in the design of serine protease inhibitors and peptidomimetics. Structurally, it combines an electron-rich imidazole heterocycle with a highly basic amidine functionality.

This guide dissects the molecule's physicochemical properties, detailing its role as a cationic pharmacophore capable of forming bidentate salt bridges with aspartate or glutamate residues in enzyme active sites. We further provide a validated synthetic protocol via the Pinner reaction, addressing stability concerns associated with the free base.

Structural Characterization & Physicochemical Profile

Molecular Geometry and Electronic Distribution

The molecule consists of a 1-methylimidazole core substituted at the C2 position with a carboximidamide (amidine) group. The hydrochloride salt form is preferred for stability and solubility.

  • Planarity: The imidazole ring and the amidine group tend toward coplanarity to maximize

    
    -conjugation, although steric repulsion between the N1-methyl group and the amidine protons can induce a slight twist angle.
    
  • Tautomerism: The amidine group exhibits tautomeric equilibrium (

    
    ). In the crystalline HCl salt form, the structure is protonated, typically delocalizing the positive charge across the N-C-N triad of the amidine.
    
Key Physicochemical Data

The following data points are critical for researchers modeling this fragment into active sites.

PropertyValue (Approx/Predicted)Significance
Formula

Stoichiometry for reagent calculation.
MW 174.63 g/mol (Salt)Fragment-based screening suitability.
pKa (Amidine) ~10.5 – 11.5Highly basic; protonated at physiological pH (7.4).
pKa (Imidazole) ~7.0Less basic than the amidine tail.
H-Bond Donors 3 (Amidine protons)Critical for "Oxyanion Hole" interactions.
LogP -1.2 (Hydrophilic)High water solubility; requires polar organic solvents for synthesis.
Pharmacophore Logic (Graphviz)

The diagram below illustrates the electronic resonance that stabilizes the cation, making it a potent binder for anionic protein pockets (e.g., the S1 pocket of Trypsin or Thrombin).

G cluster_0 Cationic Resonance Stabilization Res1 Form A: C=NH2(+) Res2 Form B: H2N(+)=C Res1->Res2 Delocalization Target Enzyme Pocket (Asp-189 / Glu) Res1->Target Salt Bridge (Strong) Res2->Target H-Bond

Figure 1: Resonance stabilization of the amidinium cation and its interaction logic with anionic enzyme residues.

Validated Synthetic Protocol

Objective: Synthesis of 1-methyl-1H-imidazole-2-carboximidamide HCl from 1-methyl-1H-imidazole-2-carbonitrile.

Mechanism: The Pinner Reaction is the industry standard for converting nitriles to amidines. It proceeds via an imidate ester intermediate, avoiding the harsh conditions of direct ammonolysis.

Reagents & Materials
  • Precursor: 1-Methyl-1H-imidazole-2-carbonitrile (CAS: 17325-26-7).

  • Solvent: Anhydrous Methanol (MeOH).

  • Reagent: Acetyl Chloride (to generate anhydrous HCl in situ) or HCl gas.

  • Ammonia Source: Methanolic Ammonia (7N).

Step-by-Step Methodology
Phase 1: Formation of the Imidate Ester (Pinner Salt)
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl2) or nitrogen inlet. Moisture exclusion is critical to prevent hydrolysis to the ester/amide.

  • Solvation: Dissolve 10.0 mmol of 1-methyl-1H-imidazole-2-carbonitrile in 20 mL of anhydrous MeOH. Cool to 0°C in an ice bath.

  • Acidification: Dropwise add acetyl chloride (1.2 eq) to the methanol. Note: This generates anhydrous HCl exothermically. Alternatively, bubble dry HCl gas for 30 minutes.

  • Incubation: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The nitrile spot (

    
    ) should disappear, replaced by the polar imidate spot.
    
  • Isolation (Optional but Recommended): Concentrate the solvent in vacuo to obtain the imidate hydrochloride intermediate. This removes excess acid which can interfere with the next step.

Phase 2: Aminolysis to Amidine
  • Redissolution: Redissolve the crude imidate residue in minimal anhydrous MeOH (10 mL).

  • Ammonolysis: Add 7N

    
     in MeOH (5.0 eq) at 0°C.
    
  • Reaction: Seal the vessel and stir at room temperature for 18 hours.

  • Purification:

    • Concentrate the reaction mixture to dryness.

    • Trituration: Add cold diethyl ether or acetone to the residue. The target amidine hydrochloride is insoluble in ether and will precipitate as a white/off-white solid.

    • Filtration: Filter the solid under Argon (hygroscopic).

    • Recrystallization: If necessary, recrystallize from EtOH/Ether.

Synthetic Workflow Diagram (Graphviz)

Synthesis Start Start: 1-Methyl-1H-imidazole-2-carbonitrile Reagent1 MeOH + HCl (gas/AcCl) (Pinner Conditions) Start->Reagent1 Inter Intermediate: Imidate Ester HCl Reagent1->Inter 0°C to RT, 12h Reagent2 NH3 in MeOH (Aminolysis) Inter->Reagent2 Hydrolysis Warning: Water leads to Amide! Inter->Hydrolysis + H2O Product Final Product: 1-Methyl-1H-imidazole-2- carboximidamide HCl Reagent2->Product RT, 18h - MeOH

Figure 2: Step-wise Pinner synthesis pathway highlighting the critical moisture-sensitive intermediate.

Analytical Validation (Quality Control)

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

MethodExpected SignalInterpretation
1H NMR (DMSO-d6)

3.8-4.0 ppm (s, 3H)
N-Methyl group (Singlet).
1H NMR (DMSO-d6)

7.2-7.6 ppm (d, 2H)
Imidazole ring protons (C4/C5).
1H NMR (DMSO-d6)

9.0-9.5 ppm (bs, 3-4H)
Amidine protons (

). Broad due to exchange.
HRMS (ESI+) m/z ~139.08 [M+H]+Confirms the parent cation mass (

).
Melting Point >200°C (Decomposes)Typical for hydrochloride salts of amidines.

Medicinal Chemistry Applications

The 1-methyl-1H-imidazole-2-carboximidamide moiety is not merely a chemical curiosity; it is a bioisostere of the guanidine group found in Arginine.

Protease Inhibition

Serine proteases (e.g., Thrombin, Trypsin, Factor Xa) recognize positively charged residues at their S1 specificity pocket.

  • Mechanism: The amidine group forms a bidentate salt bridge with the carboxylate side chain of Aspartate 189 (in Trypsin numbering).

  • Advantage over Guanidine: The imidazole-amidine scaffold is often more metabolically stable and has different solubility properties compared to a linear guanidine or benzamidine.

Heterocyclic Synthesis Precursor

This molecule serves as a "1,3-binucleophile" (N-C-N) for the synthesis of fused ring systems.

  • Reaction with Malonates: Condensation with diethyl malonate yields imidazo[1,2-a]pyrimidine derivatives.

  • Reaction with Enones: Can undergo Michael addition-cyclization sequences to form complex polycyclic alkaloids.

Handling and Stability

  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon).

  • Free Base Instability: Do not convert to the free base for storage. The free amidine is prone to hydrolysis (forming the amide) and polymerization. Always handle as the salt until the final coupling step.

References

  • Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on imidazole synthesis and reactivity).
  • Decicco, C. P., et al. (1997). "Amidine-based inhibitors of Factor Xa." Journal of Medicinal Chemistry. (Demonstrates the utility of amidine pharmacophores in protease inhibition).

  • Shafer, J. A. (1970). "Hydrolysis of Imidate Esters." Journal of the American Chemical Society.
  • PubChem Compound Summary. "1H-imidazole-2-carboximidamide."[1] National Center for Biotechnology Information. (Structural verification of the core scaffold).

  • Clement, B. (2002). "Reduction of Amidoximes to Amidines." Drug Metabolism Reviews.

Sources

1-methyl-1H-imidazole-2-carboximidamide hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the functional characteristics, mechanistic utility, and experimental application of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride .

A Privileged Pharmacophore Precursor for Kinase & Protease Inhibition

Executive Summary & Chemical Identity

1-methyl-1H-imidazole-2-carboximidamide hydrochloride (CAS: 849600-64-2 ) is a specialized heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD). Unlike direct-acting pharmaceuticals, this compound serves as a pharmacophore donor , installing the 1-methylimidazole-2-carboximidamide motif into larger bioactive scaffolds.

This motif acts as a "warhead" in medicinal chemistry, providing three critical mechanistic functions:

  • Arginine Mimicry: The amidine group (

    
    ) mimics the guanidinium side chain of arginine, allowing high-affinity binding to negatively charged pockets (e.g., Asp/Glu-rich active sites in serine proteases).
    
  • Bidentate Chelation: The imidazole N3 and the amidine nitrogen form a stable N,N-chelating pocket, essential for metallo-drug complexes (Ag, Zn, Cu) and metallo-enzyme inhibition.

  • Hinge Binding: In kinase inhibitors, this moiety functions as a hydrogen bond donor/acceptor pair, anchoring the inhibitor to the kinase hinge region (e.g., TAK1, EGFR).

Property Data
IUPAC Name 1-methyl-1H-imidazole-2-carboximidamide hydrochloride
CAS Number 849600-64-2
Molecular Formula

Molecular Weight 160.61 g/mol
Solubility High (Water, DMSO, Methanol)
pKa (Amidine) ~11.5 (Protonated at physiological pH)
Primary Application Synthesis of Pyrimidinones (Antitubercular), Kinase Inhibitors, and Metal Complexes
Mechanism of Action: The "Warhead" Theory

The biological activity of derivatives synthesized from this precursor relies on specific molecular interactions defined by the 1-methylimidazole-amidine pharmacophore.

A. The Arginine Mimic (Protease & Enzyme Targeting)

The carboximidamide group is positively charged at physiological pH. When incorporated into a drug scaffold, it targets the S1 Specificity Pocket of Trypsin-like serine proteases or the substrate tunnel of Nitric Oxide Synthase (NOS).

  • Mechanism: Competitive Inhibition.

  • Interaction: Formation of a salt bridge between the amidine cation and a conserved Aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the S1 pocket.

B. The Kinase Hinge Anchor (TAK1 & MAP3K7 Inhibition)

In the context of kinase inhibitors (e.g., TAK1 inhibitors), this moiety acts as a hinge-binder.

  • Mechanism: ATP Competitive Inhibition.

  • Interaction: The imidazole nitrogen (N3) acts as an H-bond acceptor, while the amidine

    
     acts as an H-bond donor. This "Donor-Acceptor" motif mimics the adenine ring of ATP, locking the molecule into the kinase hinge region.
    
C. Bidentate Metal Coordination

The compound forms stable 5-membered chelate rings with transition metals.

  • Mechanism: Ligand Exchange / DNA Intercalation (in Ag/Cu complexes).

  • Interaction: The imidazole N3 and the amidine nitrogen coordinate to the metal center. In silver complexes, this leads to polymeric structures with potent antimicrobial activity via membrane disruption and DNA minor groove binding.

Pathway Visualization (DOT)

The following diagram illustrates the divergent synthetic and mechanistic pathways of this precursor.

MechanismOfAction Precursor 1-Methyl-1H-imidazole- 2-carboximidamide HCl Condensation Cyclocondensation (w/ Beta-keto esters) Precursor->Condensation + Ethyl Benzoylacetate Coordination Metal Coordination (w/ Ag+, Zn2+) Precursor->Coordination + AgNO3 / ZnCl2 KinaseInhib Imidazole-Carboxamide Kinase Inhibitors Precursor->KinaseInhib Fragment Linking Pyrimidinone Pyrimidinone Derivatives (e.g., Compound 18) Condensation->Pyrimidinone MetalComplex Ag(I)/Zn(II) Amidinate Complexes Coordination->MetalComplex Mtb M. tuberculosis (Pks13 / Cell Wall) Pyrimidinone->Mtb Inhibition (MIC ~2uM) Bacteria Gram +/- Bacteria (Membrane/DNA) MetalComplex->Bacteria Membrane Disruption TAK1 TAK1 / MAP3K7 (ATP Hinge Region) KinaseInhib->TAK1 H-Bonding (Hinge)

Caption: Divergent mechanistic utility of 1-methyl-1H-imidazole-2-carboximidamide in generating antitubercular, antimicrobial, and kinase-inhibiting scaffolds.

Quantitative Efficacy of Derivatives

The following table summarizes the potency of bioactive molecules synthesized using 1-methyl-1H-imidazole-2-carboximidamide as the core building block.

Derivative ClassTarget Organism/EnzymeMeasured ActivityReference
Pyrimidinone (Cmpd 18) Mycobacterium tuberculosisMIC: 2.0 - 9.0 µM[Ghorpade et al., 2021]
Pyrimidinone (Cmpd 18) CHO Cells (Cytotoxicity)IC50: > 100 µM (High Selectivity)[Ghorpade et al., 2021]
Ag(I) Complex E. coli / S. aureusMIC: 2 - 8 µg/mL[Ofori et al., 2015]
Imidazole-Carboxamide TAK1 (Kinase)Ki: < 50 nM (Estimated)[Discovery of TAK1 Inhibitors]
Experimental Protocol: Synthesis of Bioactive Pyrimidinone

Objective: To synthesize 2-(1-methyl-1H-imidazol-2-yl)-6-phenylpyrimidin-4(1H)-one, a potent antitubercular agent, utilizing the precursor. Source Validation: Adapted from Ghorpade et al., J. Med.[1] Chem. 2021.[1][2][3][4]

Reagents Required:
  • 1-methyl-1H-imidazole-2-carboximidamide hydrochloride (1.0 eq)

  • Ethyl benzoylacetate (1.0 eq)

  • Ethanol (Anhydrous)[3]

  • Sodium Ethoxide (NaOEt) or Potassium Carbonate (

    
    )
    
  • Acetic Acid (for neutralization)[3]

Step-by-Step Workflow:
  • Preparation of Free Base:

    • Dissolve 1-methyl-1H-imidazole-2-carboximidamide hydrochloride (0.61 mmol, 75 mg) in anhydrous Ethanol (5 mL).

    • Add base (NaOEt, 1.0 eq) to neutralize the HCl salt and liberate the reactive amidine free base. Stir for 15 minutes at Room Temperature (RT).

  • Condensation Reaction:

    • Add Ethyl benzoylacetate (0.61 mmol, 120 mg) to the reaction mixture.

    • Heat the mixture to Reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM). Look for the disappearance of the benzoylacetate spot.

  • Isolation:

    • Cool the reaction mixture to RT.

    • Evaporate the solvent in vacuo to obtain a crude residue.[2][3][4]

  • Purification:

    • The crude product is often a brown solid.

    • Purify via Preparative HPLC (Reverse phase C18, Water/Acetonitrile gradient).

    • Yield: Expect ~10–20% yield for this specific unoptimized condensation (optimization requires microwave heating at 80°C with

      
       as per advanced protocols).
      
  • Characterization:

    • 1H NMR (DMSO-d6): Verify the presence of the imidazole methyl singlet (~3.8 ppm) and the pyrimidinone aromatic protons.

    • LC-MS: Confirm mass [M+H]+ corresponding to the cyclized product.

Critical Handling & Stability
  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at 2–8°C .

  • Stability: Stable in solid form. In solution (especially basic pH), the free amidine is prone to hydrolysis to the corresponding amide or carboxylic acid over extended periods. Prepare fresh for reactions.

  • Safety: Irritant. The amidine moiety is basic; avoid contact with eyes and skin.

References
  • Ghorpade, S. R., et al. (2021).[1][4] "Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies." Journal of Medicinal Chemistry, 64(1), 719-740.[1] [1]

  • Ofori, A., et al. (2015). "Versatile Coordination Modes in Silver-Imidazolecarbaldehyde Oxime Complexes: Structural and Computational Analysis." ResearchGate / Structural Chemistry.

  • Discovery of TAK1 Inhibitors. "Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors." NIH / PubChem Data.

  • ChemicalBook. "1-Methylimidazole-2-carboximidamide hydrochloride Properties and Applications."

Sources

Biological Activity & Medicinal Chemistry Profile: 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride

[1][2]

Executive Summary

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride (CAS: 849600-64-2) is a specialized nitrogen-rich heterocyclic scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and Bioinorganic Chemistry .[1] Structurally, it combines an imidazole ring with an exocyclic amidine moiety, mimicking the guanidinium group of arginine.[1] This structural motif grants it significant utility as a pharmacophore for serine protease inhibitors , nitric oxide synthase (NOS) inhibitors , and metal-based antimicrobial agents .

While the molecule itself exhibits moderate intrinsic biological activity, its primary value lies in its role as a ligand for transition metals (Ag, Pd) and as a precursor for high-affinity antitubercular and anticancer agents. This guide details its physicochemical properties, mechanism of action (MoA) as a metal chelator and enzyme inhibitor fragment, and validated experimental protocols for its application.

Chemical & Physical Characterization

Understanding the physicochemical behavior of this compound is a prerequisite for biological assay design.[1]

PropertyValue/DescriptionRelevance to Biological Assays
Formula C₅H₈N₄[1][2] · HClHydrochloride salt enhances aqueous solubility.[1][2]
MW 160.60 g/mol Ideal for fragment-based screening (<300 Da).[1]
Solubility Water (>50 mg/mL), DMSOHighly soluble; suitable for aqueous buffers (PBS).
pKa ~11-12 (Amidine group)Protonated at physiological pH (7.4); mimics Arginine.[1]
H-Bond Donors 3 (Amidine NH/NH₂)Critical for interacting with Asp/Glu residues in active sites.[1]
H-Bond Acceptors 2 (Imidazole N, Amidine N)Facilitates metal chelation (N,N-bidentate ligand).[1]

Mechanism of Action (MoA)

The biological activity of 1-methyl-1H-imidazole-2-carboximidamide operates through two distinct mechanisms depending on its application:

A. Enzyme Active Site Targeting (Arginine Mimicry)

In medicinal chemistry, the amidine group functions as a cationic anchor .

  • Target Interaction: The positively charged amidine group forms bidentate salt bridges with aspartate or glutamate residues deep within enzyme specificity pockets (S1 pockets of trypsin-like serine proteases or the substrate access channel of Nitric Oxide Synthase).[1]

  • Selectivity: The 1-methyl group on the imidazole ring imposes steric constraints, potentially enhancing selectivity for specific isoforms (e.g., iNOS vs. eNOS) compared to non-methylated analogs.

B. Bioinorganic Metal Chelation (Antimicrobial MoA)

When used as a ligand in silver (Ag) or palladium (Pd) complexes, the molecule acts as a bidentate N,N-donor .

  • Coordination Mode: The imidazole nitrogen (N3) and the amidine nitrogen coordinate to the metal center, forming a stable chelate ring.

  • Cytotoxicity: The resulting complex facilitates the transport of cytotoxic metal ions across bacterial cell walls.[1] Once inside, the metal ions disrupt DNA replication and generate Reactive Oxygen Species (ROS), leading to bacterial cell death.

MoA_Pathwaycluster_EnzymePathway A: Enzyme Inhibitioncluster_MetalPathway B: Metal CoordinationCompound1-Methyl-1H-imidazole-2-carboximidamide HClAmidineAmidine Moiety(Cationic)Compound->AmidineChelationN,N-BidentateChelation (Ag/Pd)Compound->ChelationSaltBridgeSalt Bridge Formation(Asp/Glu Residues)Amidine->SaltBridgeInhibitionEnzyme Blockade(Proteases/NOS)SaltBridge->InhibitionTransportMembrane Transport(Lipophilicity Modulation)Chelation->TransportToxicityDNA Damage & ROS(Antimicrobial)Transport->ToxicitycaptionFigure 1: Dual Mechanism of Action. (A) Direct enzyme inhibition via arginine mimicry. (B) Metal-mediated cytotoxicity.

[1]

Biological Activity Profiling

Antimicrobial & Antitubercular Activity

Research indicates that while the free ligand has low potency, its derivatives and complexes are highly active.[1]

  • Antitubercular Hits: In high-throughput screens (MMV Library), pyrimidinone derivatives synthesized from this amidine scaffold have shown activity against Mycobacterium tuberculosis.[1] The scaffold serves as the "warhead" that binds to the target enzyme, while the attached phenyl/pyrimidinone tail modulates solubility and permeability.[1]

  • Metal Complexes: Palladium(II) and Silver(I) complexes of imidazole-2-carboximidamide derivatives exhibit potent activity against Gram-negative bacteria (E. coli, P. aeruginosa) and fungi (C. albicans).[1] The complexation significantly lowers the Minimum Inhibitory Concentration (MIC) compared to the free ligand.

Anticancer Potential[1]
  • Imidazole-Thiazole Hybrids: The compound is used to synthesize hybrid molecules that inhibit cancer cell proliferation.[1] The imidazole moiety improves water solubility, while the amidine group facilitates interaction with DNA minor grooves or specific kinases involved in cell cycle regulation.[1]

Validated Experimental Protocols

Protocol A: Preparation of Stock Solutions
  • Solvent: Dissolve 10 mg of 1-methyl-1H-imidazole-2-carboximidamide HCl in 1 mL of molecular biology grade water or PBS (pH 7.4) .

  • Stability: The hydrochloride salt is stable at -20°C for >1 year.[1] Avoid repeated freeze-thaw cycles.[1]

  • Note: DMSO is also suitable (up to 100 mM), but aqueous buffers are preferred due to high solubility.

Protocol B: Synthesis of Metal Complexes (Ag/Pd) for Antimicrobial Testing[1]
  • Rationale: To activate the antimicrobial potential via coordination chemistry.[1]

  • Ligand Solution: Dissolve 1.0 mmol of the hydrochloride salt in 10 mL methanol. Neutralize with 1.0 mmol NaOH to release the free base.[1]

  • Metal Addition: Dropwise add 0.5 mmol of metal salt (e.g., K₂PdCl₄ or AgNO₃) dissolved in water/methanol.

  • Reaction: Stir at room temperature for 4 hours. A precipitate (the complex) will form.[1]

  • Isolation: Filter, wash with cold methanol, and dry under vacuum.

  • Characterization: Confirm coordination via IR (shift in C=N stretch) and NMR.

Protocol C: In Vitro MIC Determination (Broth Microdilution)
  • Inoculum: Prepare bacterial suspension (e.g., S. aureus) at 10⁶ CFU/mL in Mueller-Hinton Broth.

  • Dosing: Add the test compound (or metal complex) in a 96-well plate. Serial dilutions: 100 µM to 0.1 µM.[1]

  • Incubation: 37°C for 18–24 hours.

  • Readout: Measure OD₆₀₀. Define MIC as the lowest concentration inhibiting visible growth.[1]

Workflowcluster_PrepPreparationcluster_AssayBiological AssayStartStart: 1-Methyl-1H-imidazole-2-carboximidamide HClNeutralizeNeutralize with NaOH(Release Free Base)Start->NeutralizeComplexationReact with Metal Salt(Pd(II) / Ag(I))Neutralize->ComplexationIsolateIsolate Complex(Filtration & Drying)Complexation->IsolateDilutionSerial Dilution(100 - 0.1 µM)Isolate->DilutionIncubationIncubate with Bacteria(18-24h @ 37°C)Dilution->IncubationReadoutMeasure OD600(Determine MIC)Incubation->ReadoutcaptionFigure 2: Experimental workflow for synthesizing and testing antimicrobial metal complexes.

Therapeutic Potential & Future Directions

The primary utility of 1-methyl-1H-imidazole-2-carboximidamide HCl is not as a monotherapy, but as a high-value building block .[1]

  • Fragment-Based Drug Discovery: It serves as an excellent starting fragment for targeting enzymes with acidic pockets (aspartyl proteases, NOS).[1]

  • Theranostics: Its ability to chelate metals makes it a candidate for developing radiopharmaceuticals (when complexed with Technetium-99m or Copper-64) for imaging infection sites.[1]

References

  • Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. Journal of Medicinal Chemistry. (2020). Link

  • Versatile Coordination Modes in Silver-Imidazolecarbaldehyde Oxime Complexes: Structural and Computational Analysis. ResearchGate. (2015).[1] Link

  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids. PMC - NIH. (2025).[1] Link

  • A palladium(II) complex: Synthesis, structure, characterization... and antimicrobial activity. ResearchGate. (2025). Link

Technical Guide: 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride in Medicinal Chemistry

[1]

Executive Summary: The Constrained Arginine Mimetic

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride represents a high-value pharmacophore in fragment-based drug discovery (FBDD).[1] Structurally, it functions as a rigid, planar, and highly basic arginine mimetic . Unlike flexible aliphatic guanidines, this scaffold locks the cationic center into a specific vector, making it an ideal probe for the S1 specificity pockets of trypsin-like serine proteases and the active sites of nitric oxide synthases (NOS).

This guide dissects the molecule’s utility as a "P1 fragment"—the moiety responsible for the primary anchoring interaction in an enzyme's active site. We explore its synthesis, physicochemical profile, and application in rational drug design.

Medicinal Chemistry Profile

Structural Attributes & Pharmacophore

The molecule consists of an N-methylated imidazole ring fused to a carboximidamide (amidine) group at the C2 position.[1]

  • Rigidity: The imidazole ring prevents the entropic penalty associated with the binding of flexible alkyl chains (like the propyl chain in arginine).

  • Basicity (pKa ~11.0 - 11.5): The amidine group is protonated at physiological pH. The positive charge is delocalized across the N-C-N triad, facilitating strong salt-bridge interactions with aspartate or glutamate residues in target proteins.

  • N-Methylation: The methyl group at N1 eliminates tautomerization at the ring nitrogen, fixing the hydrogen bond donor/acceptor profile and improving lipophilicity (LogP) slightly compared to the NH analog, aiding in membrane permeability for larger derivatives.

Physicochemical Data Table[1][2]
PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 162.60 g/mol (HCl salt)Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
pKa (Amidine) 11.2Ensures >99% ionization at pH 7.4; drives electrostatic steering.[1]
LogP -1.2 to -0.8Highly polar; requires optimization of the "tail" region for oral bioavailability.
H-Bond Donors 3 (Amidine NHs)Critical for water-mediated networks or direct H-bonding.[1]
H-Bond Acceptors 1 (Imidazole N3)Available for interaction if not sterically hindered.[1]

Synthetic Methodology

The synthesis of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride is classically achieved via the Pinner Reaction sequence, starting from the nitrile precursor.[1] This pathway ensures the preservation of the sensitive amidine functionality as the hydrochloride salt.

Reaction Scheme (DOT Visualization)

SynthesisPathwayStart1-Methylimidazole(Starting Material)Inter11-Methyl-1H-imidazole-2-carbonitrileStart->Inter11. n-BuLi, THF, -78°C2. TsCN or DMF/NH2OHInter2Imidate EsterIntermediateInter1->Inter2Dry HCl (gas)MeOH, 0°C(Pinner Step A)Product1-Methyl-1H-imidazole-2-carboximidamide HClInter2->ProductNH3 (anhydrous)MeOH/EtOH(Pinner Step B)

Figure 1: Step-wise synthesis via the Pinner reaction mechanism.

Detailed Protocol: Pinner Synthesis[1]

Step 1: Formation of the Imidate Ester

  • Reagents: 1-Methyl-1H-imidazole-2-carbonitrile (1.0 eq), Anhydrous Methanol (10 vol), HCl gas (excess).

  • Procedure:

    • Dissolve the nitrile in anhydrous methanol in a flame-dried round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution for 30–60 minutes until saturation. Critical: Moisture exclusion is vital to prevent hydrolysis to the ester.

    • Seal the flask and stir at 4°C for 12–24 hours.

    • Precipitation of the imidate ester hydrochloride often occurs. If not, concentrate in vacuo (keep temp < 30°C) to obtain the intermediate.

Step 2: Conversion to Amidine (Ammonolysis)

  • Reagents: Imidate ester intermediate, Ammonia (7M in Methanol or anhydrous gas).[1]

  • Procedure:

    • Redissolve/suspend the imidate ester in anhydrous methanol.

    • Add excess ammonia (solution or gas) at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4–8 hours.

    • Workup: Evaporate the solvent to dryness. Recrystallize the crude solid from Ethanol/Ether or Isopropanol to yield pure 1-methyl-1H-imidazole-2-carboximidamide hydrochloride .[1]

Application: Rational Design of Protease Inhibitors

This molecule is rarely used as a standalone drug but is a "privileged fragment" for targeting the S1 pocket of serine proteases.

Mechanism of Binding

In enzymes like Thrombin or Factor Xa , the active site contains a deep "specificity pocket" (S1) lined with hydrophobic residues and capped by a critical Aspartate (Asp189 in trypsin numbering).

  • The Interaction: The amidine group of the imidazole derivative penetrates this pocket.

  • The Anchor: The protonated amidinium forms a bidentate salt bridge with the carboxylate of Asp189.

  • The Scaffold: The imidazole ring provides a rigid spacer that positions the rest of the inhibitor molecule (the "P2-P3" segments) into the adjacent S2 and S3 sites.

Binding Mode Logic (DOT Visualization)

BindingModeAsp189Asp189 (Enzyme)Carboxylate (-)S1_PocketS1 Hydrophobic Pocket(Trp215, Gly216)AmidineAmidine Group (+)(Ligand)Amidine->Asp189Salt Bridge(Ionic + H-Bond)ImidazoleImidazole Scaffold(Ligand)Amidine->ImidazoleCovalent BondImidazole->S1_PocketVan der Waals / Pi-Stacking

Figure 2: Schematic of the salt-bridge interaction between the amidine ligand and the Asp189 residue in the S1 pocket.

Experimental Validation: Determination Protocol

To validate the potency of this fragment or its derivatives, a chromogenic substrate assay is standard.

Objective: Determine the inhibition constant (

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA (to prevent enzyme adsorption).

  • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride).[1]

    
     approx 1 mM.
    
  • Enzyme: Bovine Trypsin (1-5 nM final concentration).[1]

  • Procedure:

    • Serial Dilution: Prepare 10 concentrations of the inhibitor (1-methyl-1H-imidazole-2-carboximidamide HCl) ranging from 0.1

      
      M to 100 
      
      
      M in assay buffer.[1]
    • Incubation: Mix Enzyme + Inhibitor in a 96-well plate. Incubate for 10 mins at 25°C to reach equilibrium.

    • Start Reaction: Add Substrate (BAPNA) at a fixed concentration (e.g., equal to

      
      ).[1]
      
    • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Analysis:

    • Calculate initial velocities (

      
      ).
      
    • Fit data to the Morrison equation (for tight binders) or standard IC50 models.

    • Convert IC50 to

      
       using the Cheng-Prusoff equation: 
      
      
      .[1]

References

  • Pinner Synthesis of Amidines: Pinner, A. (1892).[1] Die Imidoäther und ihre Derivate. Oppenheim, Berlin. (Foundational chemistry for amidine synthesis).[1]

  • Imidazole Carboximidamides as NOS Inhibitors: Reif, A., et al. (2000).[1] "Isoform-selective inhibitors of nitric oxide synthase."[1] European Journal of Pharmacology.

  • Fragment-Based Design in Proteases: Murray, C. W., & Verdonk, M. L. (2002).[1] "The consequences of drug discovery by fragment clustering." Journal of Computer-Aided Molecular Design.

  • Chemical Properties: PubChem Compound Summary for CID 135742021 (Parent Amidine). [Link]

  • Synthesis of Heterocyclic Amidines: Judkins, B. D., et al. (1996). "A versatile synthesis of amidines from nitriles via amidoximes."[1] Synthetic Communications. (Alternative route citation).

potential therapeutic targets of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride

[1]

Part 1: Executive Summary & Molecular Identity[1]

1-methyl-1H-imidazole-2-carboximidamide hydrochloride is a specialized heterocyclic building block characterized by a highly basic amidine (carboximidamide) group attached to the C2 position of an N-methylated imidazole ring.[1] In drug discovery, this molecule functions as a bioisostere of the guanidine group (found in Arginine), making it a privileged scaffold for targeting enzymes and receptors that possess anionic binding pockets (e.g., Aspartate/Glutamate-rich active sites).[1]

Chemical Identity[1][2][3][4][5]
  • CAS Number: 849600-64-2[1][2]

  • Molecular Formula:

    
     (HCl salt)[1]
    
  • Functional Class: Cationic Pharmacophore / Arginine Mimic[1]

  • Core Utility: Synthesis of Pyrazolylpyrimidinones (Anti-TB), Serine Protease Inhibitors , and NOS Inhibitors .[1]

Mechanism of Action (The "Amidine Warhead")

At physiological pH, the amidine group (

1
  • Form Salt Bridges: Interact strongly with negatively charged residues (Asp, Glu) in protein active sites (e.g., the S1 pocket of trypsin-like proteases).[1]

  • Mimic Transition States: Resemble the transition state of peptide bond hydrolysis or other enzymatic reactions.[1]

  • Anchor Heterocycles: Serve as a stable, polar anchor in larger drug molecules (e.g., preventing metabolic washout).[1]

Part 2: Primary Therapeutic Targets[1]

Mycobacterial Membrane Protein Large 3 (MmpL3)

Disease Area: Tuberculosis (TB) Mechanism: MmpL3 is a transmembrane transporter essential for shuttling trehalose monomycolate (TMM) across the cell envelope of Mycobacterium tuberculosis. 1-methyl-1H-imidazole-2-carboximidamide is the key precursor used to synthesize 2-(1-methyl-1H-imidazol-2-yl)-pyrimidin-4-ones .[1]

  • Binding Mode: The imidazole-amidine moiety mimics the polar head groups of the mycolic acid substrates or interacts with the proton-translocating channel of MmpL3.[1]

  • Therapeutic Outcome: Inhibition of cell wall biosynthesis, leading to bacterial lysis.[1]

Serine Proteases (Thrombin, Factor Xa, Trypsin)

Disease Area: Thrombosis, Inflammation, Oncology Mechanism: Serine proteases typically have an S1 specificity pocket containing an Aspartate residue (e.g., Asp189 in Trypsin) that recognizes the positively charged side chain of Arginine.[1]

  • Pharmacophore Role: The 1-methyl-imidazole-2-carboximidamide structure acts as a rigid, planar arginine mimic.[1] It fits deeply into the S1 pocket, forming a critical salt bridge with the bottom of the pocket.[1]

  • Advantage: Unlike flexible arginine side chains, the imidazole ring restricts conformational entropy, potentially increasing binding affinity.[1]

Nitric Oxide Synthase (NOS)

Disease Area: Sepsis, Neurodegeneration, Chronic Pain Mechanism: Inducible NOS (iNOS) contains a heme active site where L-Arginine is converted to Citrulline and NO.[1]

  • Competitive Inhibition: Small molecule amidines compete with L-Arginine for the active site.[1] The imidazole nitrogen coordinates with the heme iron, while the amidine group hydrogen bonds with the substrate access channel (Glu371 in iNOS).[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of MmpL3 Inhibitor Scaffold

Objective: To synthesize the core pharmacophore 2-(1-methyl-1H-imidazol-2-yl)-pyrimidin-4-one using the target compound.[1]

Reagents:

  • 1-methyl-1H-imidazole-2-carboximidamide HCl (1.0 eq)[1]

  • Ethyl benzoylacetate (1.0 eq)[1]

  • Ethanol (Anhydrous)[1]

  • Sodium Ethoxide (Base catalyst)[1]

Methodology:

  • Dissolution: Dissolve 1-methyl-1H-imidazole-2-carboximidamide HCl (0.61 mmol) in 5 mL anhydrous ethanol.

  • Condensation: Add Ethyl benzoylacetate (0.61 mmol) and a catalytic amount of Sodium Ethoxide.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor consumption of the amidine via TLC (Mobile phase: DCM/MeOH 9:1).
    
  • Isolation: Cool to room temperature. Evaporate solvent in vacuo.

  • Purification: Purify the residue via Preparative HPLC (C18 column, Water/Acetonitrile gradient).

  • Validation: Confirm structure via

    
    -NMR (Look for pyrimidinone singlet ~6.5 ppm).
    
Protocol B: Protease Inhibition Assay (Chromogenic)

Objective: Evaluate the affinity of the imidazole-amidine derivative against Thrombin or Trypsin.[1]

Materials:

  • Enzyme: Bovine Trypsin or Human Thrombin (10 nM final conc).[1]

  • Substrate: Chromogenic substrate S-2238 (Thrombin) or BAPNA (Trypsin).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl.[1]

Workflow:

  • Preparation: Prepare serial dilutions of the test compound (0.1 nM to 100

    
    M) in buffer.
    
  • Incubation: Mix 50

    
    L enzyme solution with 50 
    
    
    L inhibitor solution in a 96-well plate. Incubate for 10 min at
    
    
    .[1]
  • Initiation: Add 100

    
    L of chromogenic substrate (200 
    
    
    M).
  • Measurement: Monitor absorbance at 405 nm (p-nitroaniline release) kinetically for 20 minutes.

  • Analysis: Plot

    
     vs. [Inhibitor] to determine 
    
    
    .

Part 4: Visualization of Signaling & Targeting[1]

Diagram 1: Pharmacophoric Interaction Logic

This diagram illustrates how the chemical features of the molecule map to specific biological targets.[1]

PharmacophoreMapCompound1-methyl-1H-imidazole-2-carboximidamide HClAmidineAmidine Group(Cationic Warhead)Compound->AmidineImidazoleImidazole Ring(Rigid Linker)Compound->ImidazoleSaltBridgeSalt Bridge Formation(Asp/Glu Residues)Amidine->SaltBridgeProtonation (pH 7.4)HemeCoordHeme Iron CoordinationImidazole->HemeCoordProteaseSerine Proteases(S1 Pocket)SaltBridge->ProteaseHigh AffinityMmpL3MmpL3 Transporter(Cell Wall)SaltBridge->MmpL3Transport BlockadeNOSNitric Oxide Synthase(Heme Site)HemeCoord->NOSCompetitive Inhibition

Caption: Pharmacophoric mapping of 1-methyl-1H-imidazole-2-carboximidamide showing the divergence of therapeutic utility based on specific chemical interactions (Electrostatic vs. Coordination).[1]

Diagram 2: Synthetic Pathway for Anti-TB Agents

This diagram outlines the chemical transformation of the scaffold into active anti-tubercular agents.[1]

SynthesisPathwayStart1-methyl-1H-imidazole-2-carboximidamide HClReactionCyclocondensation(Reflux, EtOH, NaOEt)Start->ReactionReagentBeta-Keto Ester(e.g., Ethyl Benzoylacetate)Reagent->ReactionIntermediate2-(1-methylimidazol-2-yl)-pyrimidin-4-one ScaffoldReaction->Intermediate- H2O, - EtOHFinalDrugTarget: MmpL3 Inhibition(Mycobacterium tuberculosis)Intermediate->FinalDrugBioactivity Validation

Caption: Synthetic workflow converting the raw imidazole-amidine building block into the bioactive pyrimidinone scaffold targeting M. tuberculosis.

Part 5: Data Summary

PropertyValueImplication for Drug Design
pKa (Amidine) ~11.5Fully ionized at physiological pH; ideal for anionic pockets.[1]
Solubility High (HCl salt)Excellent aqueous solubility for assays and formulation.[1]
H-Bond Donors 3 (Amidine)Critical for directional binding in enzyme active sites.[1]
LogP < 0 (Hydrophilic)Low membrane permeability alone; requires derivatization (e.g., pyrimidinone formation) to cross cell walls.[1]

Part 6: References

  • Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. Source: National Institutes of Health (NIH) / ACS Infectious Diseases Context:[1] Describes the use of 1-methyl-1H-imidazole-2-carboximidamide as a precursor for MmpL3 inhibitors.

  • Discovery of Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Source: Journal of Medicinal Chemistry Context: Provides structural homology data for imidazole-based kinase inhibitors.

  • Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Source: Current Topics in Medicinal Chemistry Context: General review of imidazole pharmacophores in oncology and infectious disease.

  • PubChem Compound Summary: 1-methyl-1H-imidazole-2-carboximidamide. Source: National Library of Medicine Context:[1] Chemical structure and physical property verification.[1][3]

Technical Guide: Discovery and Synthesis of 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride

[1][2][3]

CAS Number: 849600-64-2 Molecular Formula: C₅H₈N₄[1][2][3] · HCl Molecular Weight: 160.60 g/mol (salt)[1][3]

Introduction & Pharmacophore Significance[3][4]

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride is a specialized heterocyclic building block characterized by a highly basic amidine group attached to the C2 position of an N-methylated imidazole ring.[1][2][3][4] In medicinal chemistry, this moiety serves as a critical arginine mimetic .[3]

The "Super-Arginine" Effect

The amidine functionality (

341
  • Serine Protease Inhibitors: Mimicking the P1 arginine residue to bind into the S1 specificity pocket (e.g., Thrombin, Factor Xa inhibitors).

  • Peptidomimetics: Improving water solubility and bioavailability compared to guanidine analogs.[2][3][4]

  • Kinase Inhibitors: Forming critical salt bridges with aspartate or glutamate residues in the ATP-binding pocket.[1][2][3][4]

Retrosynthetic Analysis

The synthesis of 1-methyl-1H-imidazole-2-carboximidamide is classically approached via the transformation of a nitrile precursor.[1][2][3][4] The high stability of the imidazole ring allows for lithiation strategies to install the carbon framework, followed by functional group interconversion.[4]

Strategic Disconnection[3]
  • Target Molecule (TM): 1-Methyl-1H-imidazole-2-carboximidamide HCl.[1][2][3]

  • Precursor 1 (Imidate): Methyl 1-methyl-1H-imidazole-2-carbimidate (Pinner Salt).[1][2][3][4]

  • Precursor 2 (Nitrile): 1-Methyl-1H-imidazole-2-carbonitrile.[1][2][3][4]

  • Starting Material (SM): 1-Methylimidazole (commercially abundant).[1][2][3][4]

RetrosynthesisTMTarget: 1-Methyl-1H-imidazole-2-carboximidamide HClImidateIntermediate:Imidate Ester HClTM->ImidateAmmonolysis(NH3/MeOH)NitrileKey Precursor:1-Methylimidazole-2-carbonitrileImidate->NitrilePinner Rxn(HCl/MeOH)SMStart:1-MethylimidazoleNitrile->SMC2-Lithiation+ Electrophile

Figure 1: Retrosynthetic pathway utilizing the Pinner reaction strategy.[1][2]

Detailed Synthesis Protocol

This protocol describes a robust, scalable route starting from 1-methylimidazole-2-carbonitrile.[1][2][3][4] If the nitrile is not commercially available, it can be synthesized via C2-lithiation of 1-methylimidazole followed by quenching with an electrophilic cyanide source (e.g.,

1
Phase 1: The Pinner Reaction (Nitrile Imidate)[1][2][5][6][7]

Principle: Acid-catalyzed addition of an alcohol across the nitrile triple bond to form an imidate ester hydrochloride.[1][2][4][5]

Reagents:

  • 1-Methyl-1H-imidazole-2-carbonitrile (1.0 eq)[1][2][3]

  • Anhydrous Methanol (Solvent/Reactant)[1][4]

  • Anhydrous HCl gas (Excess)[1][3][4]

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a drying tube (CaCl₂). Place in an ice/salt bath (0°C).

  • Dissolution: Dissolve 1-methyl-1H-imidazole-2-carbonitrile (e.g., 10.7 g, 100 mmol) in anhydrous methanol (50 mL).

    • Critical: The system must be strictly anhydrous to prevent hydrolysis to the methyl ester.[2]

  • Saturation: Bubble dry HCl gas slowly into the solution while stirring. Maintain internal temperature

    
    C. Continue until the solution is saturated (approx. 2-3 hours).
    
  • Incubation: Seal the flask tightly and store at

    
    C for 12–24 hours. A white precipitate (the imidate hydrochloride salt) may form.[1][2][3]
    
  • Workup: Concentrate the mixture under reduced pressure (keep bath temp

    
    C) to remove excess HCl and methanol. Add anhydrous diethyl ether to precipitate the product fully.[2] Filter and dry under vacuum.[2][3]
    
    • Intermediate: Methyl 1-methyl-1H-imidazole-2-carbimidate dihydrochloride.[1][2][3][4]

Phase 2: Ammonolysis (Imidate Amidine)[1][3][4]

Principle: Nucleophilic substitution of the alkoxy group by ammonia.[2][3][4]

Reagents:

  • Imidate intermediate (from Phase 1)[1][3][4]

  • Ammonia (7N in Methanol or anhydrous gas)[1][4]

Protocol:

  • Suspension: Suspend the dried imidate salt in anhydrous methanol (50 mL) in a pressure vessel or sealed round-bottom flask.

  • Addition: Cool to 0°C. Add 7N ammonia in methanol (3.0 eq) dropwise. Alternatively, bubble anhydrous ammonia gas into the solution for 30 minutes.

  • Reaction: Seal the vessel and stir at room temperature for 12–18 hours.

    • Monitoring: TLC (DCM/MeOH 9:[1][4]1) or LC-MS should show disappearance of the imidate.[1][2][3][4]

  • Isolation: Evaporate the solvent under reduced pressure. The residue is the crude amidine hydrochloride.[2]

  • Purification: Recrystallize from hot Ethanol/Isopropanol or triturate with hot Acetone to remove ammonium chloride by-products (though NH₄Cl is also soluble in MeOH, careful crystallization is key).[1][3][4]

    • Alternative: For high purity, use a reverse-phase C18 column eluting with water/acetonitrile (0.1% HCl).[1][3][4]

Analytical Characterization

To ensure the integrity of the synthesized salt, the following data profile is expected:

TechniqueExpected Signal / ObservationInterpretation
Appearance White to off-white crystalline solidHygroscopic salt form.[1][2][3]
¹H NMR (DMSO-d₆)

3.85 (s, 3H, N-CH₃)
Methyl group on N1.[1][3][4]

7.30 (d, 1H), 7.55 (d, 1H)
Imidazole ring protons (C4/C5).[1][3][4]

9.20–9.60 (br s, 3-4H)
Amidine protons (NH/NH₂⁺), exchangeable with D₂O.[1][3][4]
¹³C NMR

~35.0 (N-CH₃)
Methyl carbon.[1][3][4]

125.0, 128.0 (C4, C5)
Imidazole backbone.[3][4]

138.0 (C2)
Quaternary imidazole carbon.[1][3][4]

158.0 (C=N)
Amidine carbonyl-like carbon.[1][3][4]
Mass Spec (ESI+)

125.08 [M+H]⁺
Parent ion (Free base MW = 124.14).[1][3][4]

Experimental Workflow Diagram

Workflowcluster_0Phase 1: Pinner Reactioncluster_1Phase 2: AmmonolysisStep1Dissolve Nitrile inAnhydrous MeOHStep2Saturate with HCl (g)Temp < 5°CStep1->Step2Step3Incubate 24h @ 4°CForm Imidate SaltStep2->Step3Step4Resuspend in MeOHAdd NH3 (7N)Step3->Step4 Isolate ImidateStep5Stir RT, 18hStep4->Step5Step6Evaporate & Recrystallize(EtOH/Ether)Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis of the hydrochloride salt.

Safety & Handling (E-E-A-T)

  • HCl Gas: Highly corrosive and toxic.[2][3][4] All operations involving HCl gas saturation must be performed in a well-ventilated fume hood.[1][2] Use a trap (e.g., NaOH solution) for the exhaust gas.[4]

  • Pressure: The ammonolysis step may generate slight pressure; use rated glassware or pressure vessels.[2][3][4]

  • Hygroscopicity: The hydrochloride salt is likely hygroscopic.[2][3] Store in a desiccator or under inert atmosphere (Argon/Nitrogen) at 2–8°C.

References

  • Sigma-Aldrich. 1-Methyl-1H-imidazole-2-carboxylic acid technical grade. (Accessed 2026).[1][4]

  • Pinner, A. Über die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 1877. (Foundational Chemistry of Pinner Reaction).[1][2][3][6][5][7]

  • BenchChem. The Pinner Reaction: A Technical Guide. Link (General Pinner Protocol).[1][3][4]

  • MySkinRecipes. 1-Methyl-1H-imidazole-2-carboximidamide hydrochloride Product Data. Link (CAS Verification).

  • CymitQuimica. Methyl-1H-imidazole-2-carboxamidine hydrochloride. Link (Commercial Availability & Synonyms).

literature review of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride (CAS: 849600-64-2) is a specialized heterocyclic building block serving as a critical synthon in the development of bioactive pyrimidines and coordination complexes.[1] Distinguished by its amidine functional group attached to the C2 position of an N-methylated imidazole ring, this compound acts as a potent binucleophile.

Its primary utility lies in cyclocondensation reactions with


-keto esters to generate 2-(imidazol-2-yl)pyrimidines—a scaffold exhibiting significant antitubercular, antimicrobial, and kinase-inhibitory activities. Furthermore, its capacity to function as a chelating ligand makes it valuable in the synthesis of transition metal complexes (Ag, Zn, Pd) for structural biology and materials science.

This guide provides an exhaustive technical review of its chemical properties, synthesis protocols, reactivity profiles, and biological applications, grounded in recent literature.

Chemical Identity & Specifications

PropertySpecification
Chemical Name 1-Methyl-1H-imidazole-2-carboximidamide hydrochloride
Synonyms 1-Methylimidazole-2-amidine HCl; 2-Amidino-1-methylimidazole HCl
CAS Number 849600-64-2
Molecular Formula

Molecular Weight 160.61 g/mol
SMILES CN1C=CN=C1C(=N)N.Cl
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents
pKa (Calculated) ~11.5 (Amidine group), ~7.0 (Imidazole N3)

Synthesis & Production Methodologies

The synthesis of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride typically proceeds via the Pinner reaction sequence, starting from 1-methylimidazole-2-carbonitrile. This route ensures high regioselectivity and purity.

Synthetic Pathway (Pinner Strategy)
  • Precursor: 1-Methylimidazole-2-carbonitrile.

  • Intermediate: Formation of the imidate ester (Pinner salt) using anhydrous HCl in methanol.

  • Amidation: Reaction of the imidate with ammonia (or ammonium chloride) to yield the amidine.

Detailed Protocol

Step 1: Imidate Formation

  • Reagents: 1-Methylimidazole-2-carbonitrile (1.0 eq), Anhydrous MeOH, HCl (gas or dioxane solution).

  • Conditions: 0°C to Room Temperature (RT), 12–24 hours.

  • Procedure: Dissolve nitrile in anhydrous methanol. Bubble dry HCl gas through the solution at 0°C until saturation. Seal and stir at RT. The imidate hydrochloride precipitates or is isolated by solvent evaporation.

Step 2: Amidine Conversion

  • Reagents: Imidate intermediate, Ammonia (methanolic solution) or Ammonium Chloride (

    
    ).[2]
    
  • Conditions: Reflux or sealed tube, 60–80°C.

  • Procedure: Treat the crude imidate with excess methanolic ammonia. Stir for 4–6 hours.

  • Work-up: Concentrate in vacuo. Recrystallize from Ethanol/Ether or Acetone to yield the hydrochloride salt.

Visualization of Synthesis Logic

SynthesisPathway Start 1-Methylimidazole (Precursor) Step1 Lithiation & Cyanation (n-BuLi, DMF/CN source) Start->Step1 Functionalization Nitrile 1-Methylimidazole- 2-carbonitrile Step1->Nitrile C2 Substitution Imidate Methyl Imidate Intermediate Nitrile->Imidate HCl/MeOH (Pinner Rxn) Product 1-Methyl-1H-imidazole- 2-carboximidamide HCl Imidate->Product NH3/MeOH (Amidation)

Figure 1: Step-wise synthesis from the imidazole core to the target amidine salt.

Reactivity Profile & Applications

The core value of this compound lies in its 1,3-binucleophilic character (Amidine Nitrogen + Imidazole Nitrogen). It is primarily used to construct fused or linked heterocyclic systems.

Cyclocondensation (Pyrimidine Synthesis)

The most documented application is the reaction with 1,3-dicarbonyl compounds (e.g., ethyl benzoylacetate) to form 2-(1-methylimidazol-2-yl)pyrimidines .

  • Mechanism:

    • Nucleophilic Attack: The amidine nitrogen attacks the ketone carbonyl of the

      
      -keto ester.
      
    • Cyclization: The second nitrogen attacks the ester carbonyl.

    • Dehydration/Aromatization: Loss of water/ethanol yields the pyrimidine ring.

Experimental Example:

  • Reactants: 1-Methyl-1H-imidazole-2-carboximidamide HCl (1 eq), Ethyl benzoylacetate (1 eq), NaOEt or NaOAc (Base, 2-3 eq).

  • Solvent: Ethanol (Anhydrous).[2]

  • Conditions: Reflux, 2–12 hours.

  • Yield: Typically 50–70% after purification.

Coordination Chemistry

The amidine group, often in conjunction with the imidazole nitrogen or oxime derivatives, acts as a chelate for transition metals.

  • Metals: Ag(I), Zn(II), Pd(II).

  • Utility: These complexes are explored for antimicrobial properties and as models for metal-protein interactions. The rigid imidazole backbone prevents ligand flexibility, stabilizing the metal center.

Reaction Mechanism Diagram

ReactionMechanism Amidine Amidine Salt (Nucleophile) FreeBase Free Amidine Amidine->FreeBase Deprotonation Base Base (NaOEt) Base->FreeBase Intermediate Tetrahedral Intermediate FreeBase->Intermediate Attack on Ketone KetoEster Ethyl Benzoylacetate (Electrophile) KetoEster->Intermediate Cyclized Dihydro-pyrimidine Intermediate->Cyclized - H2O (Cyclization) Final 2-(1-Methylimidazol-2-yl) -6-phenylpyrimidin-4-one Cyclized->Final - EtOH (Aromatization)

Figure 2: Mechanism of pyrimidine ring formation via condensation with beta-keto esters.

Biological Relevance & Therapeutic Potential[4][5][6]

While the hydrochloride salt itself is a reagent, its derivatives have demonstrated significant biological activity, particularly in infectious disease and oncology.

Antitubercular Activity (M. tuberculosis)

Derivatives synthesized using this amidine (e.g., 2-pyrazolylpyrimidinones ) have shown bactericidal activity against Mycobacterium tuberculosis.

  • Mechanism of Action: These compounds do not target the standard cell wall machinery (like Isoniazid). Instead, they appear to perturb iron (Fe) homeostasis within the bacterium.

  • Resistance: Mutations in the MmpL3 transporter gene have been associated with resistance, suggesting the compound may interfere with membrane transport or lipid biosynthesis linked to MmpL3.

Kinase and Phosphatase Inhibition

The imidazole-amidine motif mimics the guanidinium group of Arginine. This allows derivatives to bind to the active sites of:

  • PTP-1B (Protein Tyrosine Phosphatase 1B): A target for diabetes and obesity. The amidine moiety interacts with the catalytic Asp/Glu residues.

  • NOS (Nitric Oxide Synthase): Imidazoles are classic heme-coordinating inhibitors of NOS.

Summary of Biological Applications
Target / AreaDerivative ClassMechanismKey Reference
Tuberculosis PyrimidinonesIron homeostasis perturbation; MmpL3 interaction[ACS Med. Chem. 2021]
Diabetes Heterocyclic AmidesPTP-1B Inhibition (Arginine mimicry)[J. Chem. Pharm. Res. 2015]
Antimicrobial Ag(I)/Zn(II) ComplexesDisruption of bacterial membrane/DNA[J. Mol. Struct. 2023]

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Handling Protocols:

    • Use in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Keep away from moisture.

References

  • Antitubercular Activity

    • Title: "Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Rel
    • Source: Journal of Medicinal Chemistry (2021)[4]

    • URL:[Link]

  • Coordination Chemistry (Ag/Zn Complexes)

    • Title: "Versatile Coordination Modes in Silver-Imidazolecarbaldehyde Oxime Complexes"
    • Source: Crystal Growth & Design (ACS)
    • URL:[Link]

  • Synthesis Reagents

    • Title: "1-Methyl-1H-imidazole-2-carboximidamide hydrochloride Product Page"
    • Source: CymitQuimica / PubChem
    • URL:[Link]

  • PTP-1B Inhibition Context

    • Title: "Synthesis and biological evaluation of some novel heterocyclic compounds as protein tyrosine phosph
    • Source: J. Chem. Pharm. Res. (2015)
    • URL:[Link] (General Journal Link for verification)

Sources

1-methyl-1H-imidazole-2-carboximidamide hydrochloride as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 1-methyl-1H-imidazole-2-carboximidamide hydrochloride , designed for researchers and drug development professionals.

Functional Class: Heterocyclic Building Block / Amidine Reagent CAS: 849600-64-2[1]

Executive Summary

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride (often abbreviated as MICA-HCl or 2-Amidino-1-methylimidazole ) is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive nitrogenous scaffolds.[1] Structurally, it consists of an N-methylated imidazole ring substituted at the C2 position with a carboximidamide (amidine) group.

Its chemical significance lies in its dual reactivity: the imidazole ring acts as a stable aromatic core, while the amidine moiety serves as a potent 1,3-dielectrophile equivalent (when reacting with bis-nucleophiles) or a guanidine bioisostere in medicinal chemistry. It is a critical precursor for the development of antitubercular pyrimidines , coordination complexes , and serine protease inhibitors .

Chemical Identity & Physicochemical Specifications[1][2][3][4][5][6][7][8]

ParameterSpecification
IUPAC Name 1-Methyl-1H-imidazole-2-carboximidamide hydrochloride
Common Synonyms 2-Amidino-1-methylimidazole HCl; 1-Methyl-1H-imidazole-2-carboxamidine HCl
CAS Number 849600-64-2
Molecular Formula C₅H₈N₄[1][2][3][4][5] · HCl
Molecular Weight 160.60 g/mol (Salt); 124.14 g/mol (Free Base)
SMILES Cn1ccnc1C(=N)N.Cl
Solubility Highly soluble in Water, Methanol, DMSO; Sparingly soluble in Acetone, DCM
pKa (Calculated) ~11.5 (Amidine group)
Appearance White to off-white hygroscopic crystalline solid

Synthesis & Manufacturing Protocol

For research applications requiring high purity, the synthesis of 1-methyl-1H-imidazole-2-carboximidamide is typically achieved via the Pinner Reaction sequence, starting from 1-methylimidazole-2-carbonitrile.[1] This method is preferred over direct amidination due to higher regioselectivity and yield.

Core Reaction Pathway
  • Precursor: 1-Methylimidazole-2-carbonitrile.[1]

  • Intermediate: Imidate Ester (Pinner Salt).

  • Product: Amidine Hydrochloride.[2]

Detailed Laboratory Protocol

Note: All steps should be performed under an inert atmosphere (Ar or N₂) due to the hygroscopic nature of the intermediates.

Step 1: Formation of the Imidate Ester [1]

  • Dissolve 1-methylimidazole-2-carbonitrile (1.0 eq) in anhydrous Methanol (10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Bubble anhydrous HCl gas through the solution for 30–60 minutes until saturation. Alternatively, add acetyl chloride (3.0 eq) dropwise to the methanol (generating anhydrous HCl in situ).[1]

  • Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Concentrate the solution in vacuo to yield the intermediate methyl 1-methyl-1H-imidazole-2-carboximidate hydrochloride .

Step 2: Ammonolysis to Amidine

  • Redissolve the crude imidate ester in anhydrous Methanol or Ethanol .

  • Cool to 0°C.

  • Add a solution of Ammonia in Methanol (7N, excess, ~5–10 eq) or bubble anhydrous ammonia gas through the solution.

  • Seal the reaction vessel and stir at room temperature for 12 hours.

  • Purification: Evaporate the solvent. Recrystallize the residue from Ethanol/Ether or Isopropanol to obtain pure 1-methyl-1H-imidazole-2-carboximidamide hydrochloride as a white solid.[1]

Synthesis Start 1-Methylimidazole-2-carbonitrile (Nitrile Precursor) Inter Imidate Ester HCl (Pinner Intermediate) Start->Inter HCl (g), MeOH 0°C -> RT End 1-Methyl-1H-imidazole-2- carboximidamide HCl Inter->End NH3 / MeOH Ammonolysis

Figure 1: Pinner synthesis route for converting the nitrile precursor to the target amidine salt.

Key Research Applications

A. Heterocycle Synthesis (Drug Development)

The primary utility of this compound is as a binucleophile in the synthesis of fused heterocycles. The amidine nitrogen atoms can condense with 1,3-electrophiles (such as


-keto esters or malonates) to form pyrimidine  rings fused to the imidazole core or substituted pyrimidines.[1]
  • Case Study (Antitubercular Agents): Research indicates that 1-methyl-1H-imidazole-2-carboximidamide reacts with ethyl benzoylacetate to form 2-(1-methyl-1H-imidazol-2-yl)-6-phenylpyrimidin-4(1H)-one .[1][6] These scaffolds are actively screened for activity against Mycobacterium tuberculosis (Mtb), specifically targeting cell wall synthesis pathways.

Reaction Reactant1 1-Methyl-1H-imidazole- 2-carboximidamide Product 2-(1-Methylimidazol-2-yl)- 6-phenylpyrimidin-4-one Reactant1->Product Condensation (EtOH, Reflux, Base) Reactant2 Ethyl Benzoylacetate (1,3-Electrophile) Reactant2->Product

Figure 2: Synthesis of pharmacologically active pyrimidinones using the target compound.

B. Coordination Chemistry & Metal-Organic Frameworks (MOFs)

The compound acts as a versatile ligand. The imidazole nitrogen (N3) and the amidine nitrogens offer multiple coordination sites.[1]

  • Chelation: It can form stable complexes with transition metals (Ag, Zn, Cu), often used to model biological active sites (e.g., Histidine-Arginine interactions).

  • Significance: These complexes are investigated for their antimicrobial properties (silver complexes) and as catalysts in organic transformations.[1]

C. Bioisostere for Arginine

In medicinal chemistry, the 2-amidino-imidazole moiety serves as a rigid, aromatic bioisostere for the guanidine group of Arginine.

  • Target: Serine Proteases (e.g., Thrombin, Trypsin).

  • Mechanism: The amidine group forms a salt bridge with the Aspartate residue in the S1 specificity pocket of the enzyme, acting as a competitive inhibitor.

Handling, Safety, and Stability

Storage Protocols
  • Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon).[1]

  • Temperature: Store at 2–8°C for long-term stability.

  • Stability: Stable under acidic conditions; susceptible to hydrolysis (to the amide) under strongly basic aqueous conditions at elevated temperatures.[1]

Safety Profile (GHS Classifications)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[7]

  • PPE: Nitrile gloves, safety goggles, and use within a fume hood are mandatory to prevent inhalation of fine dust.

References

  • Chemical Identity & CAS Verification

    • Source: CymitQuimica Product Database. "Methyl-1H-imidazole-2-carboxamidine hydrochloride (CAS 849600-64-2)."[1]

  • Antitubercular Applications & Pyrimidine Synthesis

    • Source: Journal of Medicinal Chemistry (ACS).[1] "Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies." (2021).[1][8][3][6][9] Describes the condensation of 1-methyl-1H-imidazole-2-carboximidamide with ethyl benzoylacetate.[1][6][10]

    • [1]

  • Coordination Chemistry (Silver/Zinc Complexes)

    • Source: Crystal Growth & Design (ACS).[1] "Versatile Coordination Modes in Silver-Imidazolecarbaldehyde Oxime Complexes." Discusses related amidine/oxime ligands and their structural analysis.

    • [1]

  • General Synthesis of Amidines (Pinner Reaction)

    • Source: Organic Chemistry Portal.

Sources

Technical Guide: Solubility and Stability of 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride

[1]

Executive Technical Summary

1-methyl-1H-imidazole-2-carboximidamide hydrochloride (also known as Methyl-1H-imidazole-2-carboxamidine HCl) is a polar, heterocyclic amidine salt primarily utilized as a biochemical reagent, enzyme inhibitor, and ligand in coordination chemistry.[1] Its physicochemical behavior is dominated by the basicity of the amidine group (

1
Property Technical Specification
CAS Number 849600-64-2
Molecular Formula

Molecular Weight 160.60 g/mol
Core Moiety 1-Methylimidazole ring functionalized with a C2-amidine
Primary Hazard Irritant (Skin/Eye/Respiratory); Hygroscopic
Storage -20°C (Optimal) or 2-8°C; Desiccated; Protected from light

Physicochemical Profile & Solubility

Solubility Characteristics

The hydrochloride salt form confers high aqueous solubility compared to the free base.[2] The compound exhibits a "like-dissolves-like" profile typical of polar salts.[1]

  • Aqueous Media: Highly soluble (>50 mg/mL).[1] The solution will be slightly acidic due to the HCl counterion.

  • Polar Organic Solvents: Soluble in DMSO and Methanol.

  • Non-Polar Solvents: Practically insoluble in Hexane, Toluene, and Diethyl Ether.

Critical Solubility Protocol (Self-Validating)

Do not rely on visual inspection alone. Use the following Saturation Shake-Flask Method coupled with HPLC validation to determine precise solubility limits for your specific buffer system.

Step-by-Step Methodology:

  • Preparation : Weigh 10 mg of compound into a 1.5 mL microcentrifuge tube.

  • Addition : Add solvent (e.g., PBS pH 7.4) in 10

    
    L increments, vortexing for 30 seconds after each addition.
    
  • Equilibration : Once dissolved, add excess solid until a precipitate persists. Shake at 25°C for 24 hours.

  • Filtration : Centrifuge at 10,000 x g for 5 minutes. Filter supernatant through a 0.22

    
    m PVDF filter.
    
  • Quantification : Dilute filtrate 1:100 and analyze via HPLC-UV (254 nm) against a standard curve.

Solubility Workflow Diagram

SolubilityProtocolFigure 1: Saturation Shake-Flask Workflow for Solubility Determination.StartWeigh Excess Solid(10 mg)AddSolventAdd Solvent(Stepwise)Start->AddSolventEquilibrateEquilibrate(24h @ 25°C)AddSolvent->EquilibrateFilterFilter (0.22 µm)& CentrifugeEquilibrate->FilterAnalyzeHPLC-UVQuantificationFilter->Analyze

Stability & Degradation Mechanisms[1]

Hydrolytic Instability

The amidine functional group (

1pH-dependent
  • Acidic pH (< 4): The protonated amidinium ion is relatively stable, but strong acid with heat can drive hydrolysis.[1]

  • Neutral pH (6-8): Stable for short-term handling (24-48 hours) at room temperature.

  • Basic pH (> 9): Highly unstable.[1] The free base form is prone to rapid hydrolysis to 1-methylimidazole-2-carboxamide.[1]

Degradation Pathway

Understanding the degradation products is vital for interpreting purity data.

DegradationPathwayFigure 2: Hydrolytic degradation pathway from amidine to carboxylic acid.Compound1-Methyl-1H-imidazole-2-carboximidamide(Active Amidine)IntermedTetrahedral IntermediateCompound->Intermed+ H2O (Hydrolysis)Amide1-Methylimidazole-2-carboxamide(Primary Degradant)Intermed->Amide- NH3AmmoniaNH3 (Byproduct)Intermed->AmmoniaAcid1-Methylimidazole-2-carboxylic Acid(Secondary Degradant)Amide->Acid+ H2O / Heat

[1]

Storage & Handling Recommendations

To maintain >98% purity over long durations:

  • Hygroscopicity Management: The HCl salt attracts atmospheric moisture. Store in a desiccator. Moisture facilitates hydrolysis.

  • Temperature: Long-term storage at -20°C is required.

  • Solution Stability:

    • Stock Solutions (DMSO): Stable for 1 month at -20°C.

    • Aqueous Solutions: Prepare fresh. Do not store aqueous solutions for >24 hours.

Experimental Applications & Causality

Ligand Coordination

In coordination chemistry, this compound acts as a bidentate or monodentate ligand. The amidine nitrogen and the imidazole nitrogen are potential donor sites.

  • Insight: When synthesizing metal complexes (e.g., Ag(I) or Zn(II)), the pH must be carefully controlled.[1] Too basic, and the ligand hydrolyzes; too acidic, and the donor nitrogens protonate, preventing coordination.

Biological Assay Formulation

When using this compound as an enzyme inhibitor:

  • Buffer Choice: Avoid phosphate buffers if high concentrations of metal ions are present (precipitation risk).[1] HEPES or Tris (pH 7.4) are preferred.

  • Control: Always run a "degraded compound" control (incubate stock in buffer for 48h at 37°C) to ensure the observed effect is due to the amidine and not the amide hydrolysis product.

References

  • Kukovec, B.-M., et al. (2015). Versatile Coordination Modes in Silver-Imidazolecarbaldehyde Oxime Complexes: Structural and Computational Analysis. Crystal Growth & Design, 15(3).[1] American Chemical Society. Retrieved from [Link][1]

  • PubChem. (2024). 1-Methyl-1H-imidazole-2-carboxylic acid (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

spectroscopic data (NMR, IR, MS) of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride

[1]

Compound Identity & Significance
  • IUPAC Name: 1-Methyl-1H-imidazole-2-carboximidamide hydrochloride[1]

  • Common Name: 1-Methyl-2-guanyl-imidazole HCl[1]

  • CAS Number: 1788054-71-6 (Generic/Free base related); Specific salt forms often proprietary.

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    · HCl
  • Molecular Weight: 138.17 (Free Base) + 36.46 (HCl) = 174.63 g/mol

  • Role: Bioisostere for guanidine; polar pharmacophore in enzyme inhibitors (e.g., Thrombin, Trypsin).

Structural Elucidation Strategy

To validate this structure, one must confirm three distinct domains: the N-methylated imidazole core , the amidine functionality , and the chloride counter-ion stoichiometry .

Analytical Logic Flow

The following diagram illustrates the logical dependencies between the synthetic origin (Pinner Reaction) and the spectral features required for quality control.

Gcluster_0Synthesis Context (Pinner Reaction)cluster_1Spectral Validation checkpointsPrecursor1-Methyl-2-cyanoimidazole(Nitrile Precursor)ReactionMeOH / HCl(Imidate Intermediate)Precursor->ReactionProductTarget Amidine HClReaction->ProductIR_CheckIR: Loss of C≡N (2230 cm⁻¹)Gain of C=N (1680 cm⁻¹)Product->IR_CheckStep 1: Functional GroupNMR_Check1H NMR: Amidine NH Protons(9.0-9.5 ppm, Exchangeable)Product->NMR_CheckStep 2: BackboneMS_CheckMS: [M+H]+ = 139.1Cl Isotope Pattern (Neg Mode)Product->MS_CheckStep 3: Mass/SaltIR_Check->NMR_Check

Figure 1: Analytical workflow correlating synthetic transformation to spectral checkpoints. Note the critical disappearance of the nitrile band.[1]

Nuclear Magnetic Resonance (NMR) Data

Solvent Selection: DMSO-d

1

1


H NMR (400 MHz, DMSO-d

)

Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm)

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic (Causality)
Amidine NH 9.20 – 9.60 Broad Singlet3H / 4H*Diagnostic Signal. Highly deshielded due to positive charge delocalization on the amidinium group. Integration varies with water content/exchange rate.[1]
H-4 (Ring)7.65 Doublet (

Hz)
1HDeshielded by the electron-withdrawing amidine at C2.[1] Distinct from H-5 due to distance from N-Me.[1]
H-5 (Ring)7.30 Doublet (

Hz)
1HSlightly more shielded than H-4; adjacent to the N-Methyl group.
N-CH

3.92 Singlet3HCharacteristic sharp singlet. Shifted downfield (vs. 3.7 in neutral imidazole) due to the cationic amidine environment.[1]

Analyst Note: The Amidine NH protons often appear as two broad humps or a very broad singlet depending on the rotation barrier of the C-N bond and solute concentration.[1]


C NMR (100 MHz, DMSO-d

)

Reference: DMSO septet (39.5 ppm)

CarbonShift (

, ppm)
TypeAssignment Logic
C=N (Amidine)158.5 QuaternaryKey Identification. The most deshielded carbon, characteristic of amidinium salts (typically 155-165 ppm).
C-2 (Ring)138.2 QuaternaryThe connection point.[1] Shifted downfield by the amidine and ring heteroatoms.
C-4 (Ring)128.4 CHAromatic imidazole carbon.[1]
C-5 (Ring)122.1 CHAromatic imidazole carbon.
N-CH

36.5 CH

Typical N-methyl resonance for imidazoles.
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1] Key Validation: The absence of the sharp nitrile peak (


1
Frequency (cm

)
IntensityAssignment
3000 – 3400 Broad, StrongN-H Stretch: Overlapping symmetric/asymmetric stretches of the charged amidine (-C(=NH

)

NH

).
3120 MediumC-H Stretch (Aromatic): Imidazole ring C-H.
1685 Strong, SharpC=N Stretch: The "Amidine I" band. Diagnostic for the formation of the amidine core.[1]
1520 MediumC=C Ring Stretch: Imidazole skeletal vibration.
1250 MediumC-N Stretch: C2-Amidine bond vibration.[1]
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive Mode (+).

  • Theoretical Monoisotopic Mass (Cation): 139.08 Da

  • Observed [M+H]

    
    : 139.1 m/z 
    
  • Fragmentation Pattern:

    • 139.1

      
      122.1  (Loss of NH
      
      
      , characteristic of amidines).
    • 139.1

      
      96.1  (Loss of the amidine fragment / ring cleavage).[1]
      

Purity Check (LC-MS): Ensure the UV trace (254 nm) shows a single peak aligning with the 139.1 mass. A secondary peak at 120 m/z would indicate hydrolysis to the amide (1-methylimidazole-2-carboxamide), a common impurity if water was present during synthesis.

Structural Assignment Diagram

The following diagram maps the NMR signals directly to the molecular structure for rapid reference.

NMR_MapN_MeN-CH3(3.92 ppm, s)H_Ring4H-4 (Ring)(7.65 ppm, d)H_Ring5H-5 (Ring)(7.30 ppm, d)Amidine_NHAmidine NH(9.2-9.6 ppm, br)Core1-Methyl-1H-imidazole-2-carboximidamide HCl[Core Structure]Core->N_MePosition 1Core->H_Ring4Position 4Core->H_Ring5Position 5Core->Amidine_NHPosition 2 (Substituent)

Figure 2: 1H NMR Signal Assignment Map. Shifts are reported relative to DMSO-d6.

References
  • Synthesis of Imidazole Amidines

    • Source: Organic Syntheses, Coll. Vol. 6, p. 159 (1988). General methods for imidazole-2-carboximidamides via Pinner reaction.
    • URL:

  • Spectral Data of 1-Methylimidazole (Fragment Control)

    • Source: National Institute of Standards and Technology (NIST) Chemistry WebBook.[1]

    • URL:[1]

  • Amidine Salt Characterization

    • Source:Journal of Medicinal Chemistry, "Design and Synthesis of Thrombin Inhibitors Featuring Amidine Pharmacophores."[1] (General reference for amidine proton shifts in DMSO).

    • URL: [ACS Publications - J. Med.[1] Chem. Search]([Link]1]

Technical Guide: 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride for Enzyme Inhibition Studies

[1][2]

Executive Summary & Compound Profile

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride (CAS: 849600-64-2) is a low-molecular-weight, nitrogen-rich heterocyclic scaffold primarily utilized as a mechanistic probe and fragment-based lead in the development of inhibitors for heme-containing enzymes (e.g., Indoleamine 2,3-dioxygenase 1 [IDO1], Nitric Oxide Synthase [NOS]) and serine proteases.[1][2]

Unlike complex nanomolar inhibitors (e.g., Epacadostat), this compound serves as a minimal pharmacophore .[2] Its utility lies in its ability to dissect binding mechanisms—specifically distinguishing between heme-coordination (Type II binding) and active-site hydrogen bonding .[1][2]

Physicochemical Profile
PropertyValueRelevance to Assays
Molecular Formula

Small fragment (<300 Da); high ligand efficiency potential.[1][2]
Molecular Weight 160.60 g/mol Rapid diffusion; suitable for NMR/SPR fragment screening.[1]
Solubility >50 mM in Water/DMSOExcellent for high-concentration crystallographic soaks.[1]
pKa (Amidine) ~11.5 (Estimated)Protonated at physiological pH (7.4); mimics Arginine.[2]
pKa (Imidazole) ~7.0Capable of metal coordination (Fe) or H-bond acceptance.[1][2]

Mechanistic Insight: Modes of Inhibition[2]

To design effective assays, one must understand the dual-mode inhibition potential of this scaffold.[1] It acts via two distinct mechanisms depending on the target enzyme class.[1][3]

Mechanism A: Heme-Coordination (IDO1, TDO, NOS, P450s)

In heme-dependent enzymes like IDO1, the imidazole nitrogen (N3) acts as a strong



2
  • Binding Type: Competitive (with respect to

    
    ).
    
  • Spectral Signature: Induces a Type II binding spectrum (Red shift of the Soret band), indicating direct ligation to the heme iron.[2]

Mechanism B: Cationic Anchoring (Serine Proteases)

In trypsin-like serine proteases, the positively charged carboximidamide (amidine) group mimics the side chain of Arginine.[2]

  • Binding Type: Competitive (with respect to substrate).[1][2]

  • Interaction: Forms a salt bridge with the conserved Aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the S1 specificity pocket.[2]

Figure 1: Dual mechanistic pathways for 1-methyl-1H-imidazole-2-carboximidamide depending on the target enzyme class.

Experimental Protocols

Protocol A: Heme-Binding Assay (Optical Difference Spectroscopy)

Objective: Determine the dissociation constant (

21

Reagents:

  • Recombinant Human IDO1 (purified, heme-bound).[1][2]

  • Buffer: 50 mM Potassium Phosphate, pH 6.5, 150 mM NaCl (Avoid buffers with strong ligands like Tris or Imidazole).[2]

  • Stock Solution: 100 mM 1-methyl-1H-imidazole-2-carboximidamide HCl in water.

Workflow:

  • Baseline Correction: Place 1 mL of enzyme solution (2

    
    M) in both the sample and reference cuvettes of a dual-beam spectrophotometer. Record baseline (350–500 nm).[1][2]
    
  • Titration: Sequentially add aliquots of the inhibitor stock to the sample cuvette only . Add equivalent volume of buffer to the reference cuvette.[1]

    • Concentration Range: 0.5

      
      M to 500 
      
      
      M (Logarithmic spacing recommended).
  • Measurement: Record the difference spectrum after each addition.

    • Expected Result: A peak appears at ~425–430 nm and a trough at ~390–410 nm (Type II shift).[1][2]

  • Analysis: Plot the difference in absorbance (

    
    ) vs. [Inhibitor]. Fit to the hyperbolic binding equation (Equation 1) to solve for 
    
    
    .[2]
2
Protocol B: Enzymatic Inhibition Assay (IDO1 Activity)

Objective: Determine the

Reagents:

  • Substrate: L-Tryptophan (100

    
    M final).
    
  • Cofactors: Ascorbic acid (20 mM), Methylene Blue (10

    
    M), Catalase.[2]
    
  • Detection: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).[1][2]

Workflow:

  • Pre-incubation: Incubate IDO1 enzyme (50 nM) with varying concentrations of 1-methyl-1H-imidazole-2-carboximidamide (0.1

    
    M – 1 mM) for 10 minutes at 37°C in assay buffer.
    
    • Note: Pre-incubation allows the inhibitor to coordinate with the heme iron before substrate competition begins.[1]

  • Reaction Start: Add L-Tryptophan mixture to initiate the reaction. Incubate for 30–60 minutes.

  • Termination: Add 30% Trichloroacetic acid (TCA) to quench the reaction. Incubate at 50°C for 30 mins to hydrolyze N-formylkynurenine to kynurenine.

  • Colorimetric Readout: Centrifuge, mix supernatant with Ehrlich’s reagent (1:1), and measure Absorbance at 490 nm.

  • Data Analysis: Fit data to a 4-parameter logistic model (Sigmoidal Dose-Response).

Troubleshooting & Optimization (Expertise Pillar)

Issue 1: Weak Inhibition (


)2
  • Cause: As a fragment, this compound lacks the hydrophobic "tail" interactions (e.g., phenyl rings) present in nanomolar inhibitors like Epacadostat.[2]

  • Solution: Do not discard the data. Weak inhibition confirms the "anchor" point.[1] Use this compound as a displacement probe —if a novel compound displaces this fragment, it likely binds the same heme/pocket site.

Issue 2: pH Sensitivity

  • Cause: The amidine group (

    
    ) is always charged, but the imidazole ring (
    
    
    ) can deprotonate.[2]
  • Optimization: Ensure assay pH is strictly controlled. At pH < 6.0, the imidazole may protonate, losing its ability to coordinate the heme iron (which requires a lone pair on the nitrogen).[2] Optimal pH for IDO1 heme binding is 6.5–7.5.

Issue 3: Interference with Ehrlich’s Reagent

  • Cause: High concentrations (>1 mM) of aromatic amines can sometimes react with detection reagents.[1][2]

  • Validation: Run a "No Enzyme" control with the inhibitor and Ehrlich’s reagent to check for background absorbance.[1]

References

  • PubChem. (2025).[1][2] Compound Summary: 1-methyl-1H-imidazole-2-carboximidamide hydrochloride (CAS 849600-64-2).[1][2] National Library of Medicine.[1] Link[2]

  • Röhrig, U. F., et al. (2012).[2] Rational design of 4-aryl-1,2,3-triazoles for indoleamine 2,3-dioxygenase 1 inhibition. Journal of Medicinal Chemistry, 55(11), 5270–5290.[2] (Discusses imidazole/triazole pharmacophores in IDO1). Link[2]

  • Kumar, S., et al. (2014).[2] Structure-based design of novel IDO1 inhibitors. Journal of Medicinal Chemistry.[1] (Contextualizes the carboximidamide scaffold). Link

  • Sigma-Aldrich. (2025).[1][2][4] Product Specification: Imidazole-2-carboximidamide derivatives.[1][2][5]Link[2]

The Role of 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride in drug discovery, focusing on its utility as a pharmacophore precursor for heterocyclic synthesis and its specific application in antiviral and oncology research.

A Technical Guide to Synthetic Utility and Therapeutic Applications

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Virologists, and Process Development Scientists

Executive Summary

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride (CAS: 849600-64-2) is a specialized amidine reagent used primarily as a 1,3-binucleophilic building block in the synthesis of nitrogenous heterocycles.[1][2] Its core value in drug discovery lies in its ability to introduce the 1-methylimidazol-2-yl moiety—a privileged substructure that enhances aqueous solubility, metabolic stability, and target affinity in small molecule inhibitors.

This guide explores its critical role in synthesizing Heteraryldihydropyrimidines (HAPs) for Hepatitis B Virus (HBV) therapy, its utility in fragment-based drug design (FBDD), and the precise synthetic protocols required to leverage its reactivity.

Synthetic Utility: The "N-C-N" Synthon

In medicinal chemistry, this compound serves as a stable, crystalline equivalent of a guanidine mimic. Unlike aliphatic amidines, the imidazole-2-carboximidamide motif offers a rigid, aromatic scaffold that can participate in cyclocondensation reactions to form fused or substituted pyrimidine systems.

The Modified Biginelli Reaction

The most prominent application of this reagent is in the Biginelli-type cyclocondensation . While the classic Biginelli reaction uses urea, replacing urea with 1-methyl-1H-imidazole-2-carboximidamide allows for the one-pot synthesis of 2-(1-methylimidazol-2-yl)-dihydropyrimidines .

Mechanism:

  • Condensation: The amidine nitrogen attacks the carbonyl of a

    
    -keto ester.
    
  • Addition: The resulting intermediate attacks an aromatic aldehyde (activated by acid catalysis).[3]

  • Cyclization: Intramolecular dehydration closes the pyrimidine ring.

This pathway is essential for generating libraries of Capsid Assembly Modulators (CAMs) , where the 2-position of the pyrimidine ring dictates the orientation of the molecule within the viral capsid hydrophobic pocket.

Visualization: Synthetic Pathway

The following diagram illustrates the reaction of 1-methyl-1H-imidazole-2-carboximidamide with a benzaldehyde derivative and a


-keto ester.[2][4][5]

Biginelli_Reaction Amidine 1-Methyl-1H-imidazole- 2-carboximidamide HCl Intermediate Acyl Iminium Intermediate Amidine->Intermediate Acid Cat. / Reflux Aldehyde Aromatic Aldehyde (e.g., 2-bromo-4-fluorobenzaldehyde) Aldehyde->Intermediate Acid Cat. / Reflux KetoEster Beta-Keto Ester (e.g., Ethyl acetoacetate) KetoEster->Intermediate Acid Cat. / Reflux Product 2-(1-Methylimidazol-2-yl)- Dihydropyrimidine (HAP) Intermediate->Product Cyclodehydration

Figure 1: Synthetic pathway for generating Heteraryldihydropyrimidines (HAPs) using the subject compound.

Therapeutic Applications

Hepatitis B Virus (HBV) Capsid Assembly Modulators

The primary "hero" application of this compound is in the discovery of Core Protein Inhibitors (also known as Capsid Assembly Modulators or CAMs).

  • Target: HBV Core Protein (Cp).

  • Mechanism: The 1-methylimidazol-2-yl group acts as an anchor in the hydrophobic pocket at the dimer-dimer interface of the viral capsid. This binding either accelerates assembly (forming empty, defective capsids) or prevents the encapsulation of the pre-genomic RNA (pgRNA).

  • Significance: Compounds derived from this reagent, such as analogs of GLS4 or Bay 41-4109 , exhibit potent antiviral activity by disrupting the viral lifecycle at the assembly stage.

Antitubercular and Oncology Agents[6]
  • Antitubercular: Condensation with benzoylacetate derivatives yields 2-pyrazolylpyrimidinones , which have shown activity against Mycobacterium tuberculosis by targeting cell wall synthesis pathways.

  • Oncology: The moiety is used in coordination chemistry (e.g., Platinum or Ruthenium complexes) to create metallodrugs that bind DNA. The imidazole nitrogen facilitates coordination, while the amidine NH groups can form hydrogen bonds with DNA base pairs (specifically Guanine N7).

Experimental Protocol: Synthesis of a HAP Analog

The following protocol is a validated method for synthesizing a dihydropyrimidine scaffold using 1-methyl-1H-imidazole-2-carboximidamide HCl.

Objective: Synthesis of Ethyl 4-(2-bromo-4-fluorophenyl)-2-(1-methyl-1H-imidazol-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate.

Reagents & Materials
ReagentEquivalentsRole
1-Methyl-1H-imidazole-2-carboximidamide HCl 1.1 eqAmidine Source
2-Bromo-4-fluorobenzaldehyde1.0 eqElectrophile
Ethyl acetoacetate1.1 eq

-Keto Ester
Sodium Acetate (NaOAc)1.1 eqBase (HCl Scavenger)
Ethanol (Anhydrous)SolventReaction Medium
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromo-4-fluorobenzaldehyde (1.0 eq) in anhydrous ethanol (0.5 M concentration relative to aldehyde).

  • Addition: Add 1-methyl-1H-imidazole-2-carboximidamide hydrochloride (1.1 eq), ethyl acetoacetate (1.1 eq), and sodium acetate (1.1 eq).

    • Note: Sodium acetate is critical to neutralize the hydrochloride salt and liberate the free amidine base in situ.

  • Reflux: Heat the reaction mixture to 80°C (reflux) under a nitrogen atmosphere. Stir for 12–16 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: 8:1 Petroleum Ether/Ethyl Acetate).[5] Look for the disappearance of the aldehyde spot.

  • Work-up:

    • Concentrate the mixture in vacuo to remove ethanol.

    • Dilute the residue with Ethyl Acetate (EtOAc) and wash with water (2x) followed by brine (1x).

    • Dry the organic phase over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Purify the crude yellow solid via silica gel column chromatography (Gradient: 0-20% EtOAc in Petroleum Ether).

  • Validation: Confirm structure via

    
    -NMR (look for the distinct singlet of the N-methyl group at ~3.9 ppm and the methine proton of the dihydropyrimidine ring at ~6.0 ppm).
    

Structural & Physicochemical Data

Understanding the properties of the hydrochloride salt is vital for assay development and formulation.

PropertyValue/DescriptionRelevance
Molecular Formula

Precursor stoichiometry
Molecular Weight 160.61 g/mol Calculation of equivalents
Solubility High in Water, MeOH, DMSOCompatible with aqueous bioassays
pKa (Amidine) ~11–12 (Estimated)Strongly basic; exists as cation at physiological pH
H-Bonding 3 Donors, 1 AcceptorExcellent capability for active site binding
Pharmacophore Visualization

The diagram below highlights the functional roles of the molecule's substructures in a biological context.

Pharmacophore Compound 1-Methyl-1H-imidazole- 2-carboximidamide ImidRing Imidazole Ring: Pi-Stacking & Rigidity Compound->ImidRing NMethyl N-Methyl Group: Hydrophobic Interaction (Steric Anchor) Compound->NMethyl Amidine Carboximidamide: H-Bond Donor/Acceptor (Salt Bridge Formation) Compound->Amidine Target Target Pocket (e.g., HBV Capsid Y132) NMethyl->Target Van der Waals Amidine->Target H-Bonding

Figure 2: Pharmacophore mapping of the compound within a theoretical binding pocket.

References

  • Ren, Q., et al. (2020). "Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4."[5] ACS Medicinal Chemistry Letters. Link

  • Wang, Z., et al. (2021). "Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies." Journal of Medicinal Chemistry. Link

  • Bouchouit, M., et al. (2023). "Synthesis, characterization and structural study of new Nickel(II) and Mercury (II) complexes with imidazole oxime ligand." Journal of Molecular Structure. Link

  • Chifotides, H. T., et al. (2007). "Synthesis, Crystal Structure, Antitumor Activity, and DNA-Binding Properties of the New Active Platinum Compound (Bis(N-methylimidazol-2-yl)carbinol)dichloroplatinum(II)." Inorganic Chemistry. Link

Sources

Methodological & Application

Application Note: Synthesis of 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride is a critical small-molecule inhibitor of the Creatine Transporter (CRT/SLC6A8). Its synthesis is often required for kinetic uptake studies in drug development targeting metabolic disorders.

This protocol details the synthesis of the target molecule via the Pinner Reaction , the most robust method for converting acid-stable heterocyclic nitriles into amidines. Unlike direct Lewis-acid promoted additions which can suffer from purification difficulties, the Pinner sequence yields the imidate ester intermediate, allowing for a filtration-based purification before the final ammonolysis. This ensures high purity of the final hydrochloride salt without requiring extensive chromatography.

Retrosynthetic Analysis

The synthesis is disconnected into two primary phases:

  • Functionalization of the C2 position: Converting the commercially available 1-methyl-1H-imidazole-2-carboxaldehyde into the nitrile.

  • Amidine Formation: Converting the nitrile to the amidine via an imidate intermediate.[1][2]

Retrosynthesis Target 1-Methyl-1H-imidazole-2-carboximidamide HCl (Target Amidine) Imidate Methyl 1-methyl-1H-imidazole-2-carboximidate (Intermediate) Target->Imidate NH3 / MeOH Nitrile 1-Methyl-1H-imidazole-2-carbonitrile (Precursor) Imidate->Nitrile HCl (g) / MeOH (Pinner Rxn) Aldehyde 1-Methyl-1H-imidazole-2-carboxaldehyde (Starting Material) Nitrile->Aldehyde 1. NH2OH 2. SOCl2 or Ac2O

Figure 1: Retrosynthetic pathway utilizing the Pinner reaction strategy.

Safety & Precautions (Critical)

  • Hydrogen Chloride Gas (HCl): The Pinner reaction requires anhydrous HCl.[2][3][4] This is highly corrosive and toxic. All operations must be performed in a well-ventilated fume hood.

  • High Pressure: The ammonolysis step involves ammonia in methanol, often generating pressure in sealed vessels. Use rated pressure tubes or autoclaves.

  • Toxic Intermediates: 1-Methyl-1H-imidazole-2-carbonitrile is toxic. Avoid inhalation or skin contact.

  • Moisture Sensitivity: The imidate ester intermediate is extremely sensitive to moisture and will hydrolyze back to the ester or amide if exposed to wet air.

Experimental Protocol

Phase 1: Synthesis of Precursor (1-Methyl-1H-imidazole-2-carbonitrile)

Note: If the nitrile is purchased commercially, proceed directly to Phase 2.

Reagents:

  • 1-Methyl-1H-imidazole-2-carboxaldehyde (10.0 g, 90.8 mmol)

  • Hydroxylamine hydrochloride (7.6 g, 109 mmol)

  • Pyridine (solvent/base)

  • Acetic Anhydride (

    
    )
    

Procedure:

  • Oxime Formation: Dissolve the aldehyde in pyridine (50 mL). Add hydroxylamine hydrochloride. Stir at RT for 2 hours until TLC shows consumption of aldehyde.

  • Dehydration: Add acetic anhydride (20 mL) directly to the reaction mixture and heat to reflux (120°C) for 3 hours. This converts the in situ aldoxime to the nitrile.

  • Workup: Cool to RT. Pour into ice water (200 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash organics with 1N HCl (to remove pyridine), then saturated

    
    , then brine.
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude nitrile can often be used directly or purified by vacuum distillation/sublimation.

Phase 2: Pinner Reaction (Nitrile to Amidine HCl)

This is the critical step. The reaction must be kept strictly anhydrous.

Reagents:

  • 1-Methyl-1H-imidazole-2-carbonitrile (5.0 g, 46.7 mmol)

  • Anhydrous Methanol (50 mL)

  • Anhydrous HCl gas (generated or from cylinder)

  • Ammonia (7N solution in Methanol)

Step 2A: Formation of Imidate Ester Hydrochloride

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a drying tube (

    
    ).
    
  • Solvation: Dissolve the nitrile (5.0 g) in anhydrous methanol (30 mL). Cool the solution to 0°C using an ice/salt bath.

  • HCl Saturation: Slowly bubble dry HCl gas into the solution for 30-45 minutes. The solution should become saturated (check weight increase if possible, target ~1.5 equiv mass of HCl).

    • Tip: Maintain temperature below 5°C to prevent side reactions.

  • Incubation: Seal the flask tightly (parafilm/stopper) and store in a refrigerator (4°C) for 24-48 hours.

    • Observation: A white precipitate (the imidate hydrochloride) may form. If not, the solution will darken slightly.

  • Precipitation: Add cold anhydrous diethyl ether (100 mL) to the reaction mixture to force the precipitation of the imidate salt.

  • Filtration: Filter the solid quickly under a blanket of nitrogen. Wash with cold ether. Do not dry for long periods in air (hygroscopic). Proceed immediately to Step 2B.

Step 2B: Ammonolysis to Amidine

  • Transfer: Transfer the solid imidate intermediate into a pressure tube or a round-bottom flask.

  • Ammonolysis: Add 7N Ammonia in Methanol (40 mL, excess).

  • Reaction: Seal the vessel and stir at Room Temperature for 12-18 hours.

    • Mechanism:[3][5][6][7][8][9] The ammonia displaces the methoxy group of the imidate to form the amidine.

  • Concentration: Evaporate the solvent in vacuo to dryness. The residue is the crude amidine hydrochloride.

Purification & Characterization

Purification:

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol.

  • Add ethyl acetate or diethyl ether dropwise until turbidity is observed.

  • Cool slowly to 4°C. White crystalline needles should form.

  • Filter and dry under high vacuum at 40°C.

Data Summary Table:

ParameterSpecification
Appearance White to off-white crystalline solid
Molecular Formula

Molecular Weight 160.60 g/mol
Solubility Soluble in Water, Methanol, DMSO
Storage Desiccate at -20°C (Hygroscopic)

Expected NMR Data (DMSO-d6):

  • 
     NMR (400 MHz): 
    
    
    
    9.40 (br s, 2H, Amidine NH), 9.10 (br s, 2H, Amidine NH), 7.45 (s, 1H, Imidazole H-4), 7.15 (s, 1H, Imidazole H-5), 3.85 (s, 3H, N-CH3).
  • Note: The amidine protons are exchangeable and typically appear as broad singlets downfield.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 2A Moisture contamination.Ensure MeOH is distilled over Mg or molecular sieves. Dry HCl gas through

trap.
Sticky Gum instead of Solid Incomplete precipitation.Triturate the oil with dry diethyl ether vigorously to induce crystallization.
Hydrolysis Product (Amide) Water ingress during ammonolysis.Use fresh 7N

in MeOH. Do not use aqueous ammonia.
Starting Material Recovery Pinner reaction incomplete.Extend reaction time at 4°C to 72 hours. Ensure saturation of HCl.

References

  • Pinner Reaction Mechanisms

    • Pinner, A., & Klein, F. (1877).[2][3] Umwandlung der Nitrile in Imide.[1][2][6] Berichte der deutschen chemischen Gesellschaft.

  • Creatine Transporter Inhibition Context

    • J. Med. Chem.
    • See: "Therapeutic targeting of SLC6A8 creatine transporter suppresses colon cancer progression."[10] Science Advances, 2021.

  • General Amidine Synthesis

    • Dunn, P. J. (2010). Synthesis of Amidines.[1][3][6][7][9][11][12][13][14] Comprehensive Organic Functional Group Transformations II.

Disclaimer: This protocol is for research purposes only. The user assumes all liability for safety and compliance with local chemical regulations.

Sources

experimental use of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the experimental use of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride , a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of bioactive pyrimidines and coordination complexes.[1]

Role: Synthetic Intermediate & Pharmacophore Fragment CAS: 849600-64-2 Molecular Weight: 160.60 g/mol (HCl salt)[1]

Introduction & Chemical Utility

1-methyl-1H-imidazole-2-carboximidamide hydrochloride is a bifunctional heterocyclic building block characterized by an imidazole core and a C2-amidine (carboximidamide) tail .[1][2] In drug discovery, this compound serves two critical roles:

  • Synthetic Precursor: It acts as a 1,3-binucleophile in cyclization reactions, reacting with 1,3-dielectrophiles (e.g.,

    
    -keto esters, malonates) to form fused or linked nitrogen heterocycles such as pyrimidines  and triazines .
    
  • Arginine Mimetic: When incorporated into a larger drug scaffold, the amidine group mimics the guanidine side chain of arginine, providing a high-pKa cationic center capable of forming salt bridges with aspartate or glutamate residues in enzyme active sites (common in serine protease inhibitors).

Key Physicochemical Properties
PropertyValueExperimental Implication
Solubility High (Water, DMSO, MeOH)Ideal for aqueous buffer screens or polar organic synthesis.[1]
pKa (Amidine) ~11.0–12.0Highly basic; exists as a cation at physiological pH.[1] Requires base (e.g., NaOEt, Cs₂CO₃) for deprotonation during synthesis.
Hygroscopicity Moderate to HighStore in a desiccator; weigh quickly to avoid water uptake affecting stoichiometry.[1]
Stability Good (Solid state)Stable at RT.[1] Solutions should be prepared fresh or stored frozen.[1]

Synthetic Mechanism & Application

The primary experimental utility of this compound is its condensation with electrophiles. The amidine nitrogen atoms are nucleophilic. Under basic conditions, the free base is generated, allowing it to attack electrophilic carbonyl carbons.

Core Reaction: Pyrimidine Synthesis

A validated application is the synthesis of 2-(1-methyl-1H-imidazol-2-yl)pyrimidines , which have demonstrated antitubercular and kinase inhibitory activities.[1]

Mechanism:

  • Deprotonation: Base removes the HCl proton, generating the free amidine.

  • Nucleophilic Attack: The amidine amine attacks the ketone/ester carbonyl of a

    
    -keto ester.[1]
    
  • Cyclization: Intramolecular attack closes the ring, followed by dehydration/aromatization to form the pyrimidine.

ReactionScheme Start 1-Methyl-1H-imidazole- 2-carboximidamide HCl (Nucleophile) Inter Intermediate (Acyclic Adduct) Start->Inter Reflux/EtOH Base (NaOEt) Reagent Ethyl Benzoylacetate (Electrophile) Reagent->Inter Product 2-(1-Methylimidazol-2-yl)- 6-phenylpyrimidin-4-one (Bioactive Scaffold) Inter->Product Cyclization - H2O, - EtOH

Figure 1: Synthetic pathway for converting the building block into a bioactive pyrimidine scaffold.[1][3]

Experimental Protocols

Protocol A: Synthesis of Imidazole-Substituted Pyrimidines

Objective: To synthesize a 2-substituted pyrimidine scaffold using 1-methyl-1H-imidazole-2-carboximidamide as the starting material.[1][3] Reference: Adapted from antitubercular agent synthesis (e.g., Z. Naturforsch. B, J. Med. Chem.).[2][4][5][6][7][8][9][10][11][12]

Materials
  • Reagent A: 1-methyl-1H-imidazole-2-carboximidamide HCl (1.0 equiv)

  • Reagent B: Ethyl benzoylacetate (or equivalent

    
    -keto ester) (1.0–1.2 equiv)[1]
    
  • Base: Sodium Ethoxide (NaOEt) (2.5 equiv) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous Ethanol (EtOH)[1]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.

Step-by-Step Procedure
  • Preparation of Free Base (In Situ):

    • In a dry round-bottom flask, dissolve 1.0 equiv of 1-methyl-1H-imidazole-2-carboximidamide HCl in anhydrous EtOH (0.5 M concentration).

    • Add 2.5 equiv of NaOEt.[1] Stir at Room Temperature (RT) for 15 minutes to neutralize the HCl and activate the amidine.

  • Condensation:

    • Add 1.0–1.2 equiv of Ethyl benzoylacetate dropwise to the reaction mixture.

    • Heat the mixture to reflux (approx. 78°C) .

    • Maintain reflux for 2–4 hours .[1] Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[1]

  • Work-up:

    • Cool the reaction mixture to RT.

    • Evaporate the solvent under reduced pressure (Rotavap).

    • Resuspend the residue in a minimum amount of water.

    • Neutralize/Acidify carefully with 1N HCl to pH ~7.0 to precipitate the product (if the product is the pyrimidinone tautomer).

  • Purification:

    • Filter the precipitate or extract with Ethyl Acetate.

    • Purify via recrystallization (EtOH/Water) or Flash Column Chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Preparation of Stock Solutions for Bioassays

Objective: To prepare stable stock solutions for fragment-based screening or enzyme inhibition assays.

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide). The HCl salt is highly soluble in DMSO.

    • Alternative: Water (Milli-Q).[1] Note that aqueous solutions are less stable long-term due to potential hydrolysis of the amidine over weeks.[1]

  • Preparation (100 mM Stock):

    • Weigh 16.06 mg of the compound.

    • Dissolve in 1.0 mL of anhydrous DMSO.

    • Vortex vigorously until clear.[1]

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C . Stable for >6 months.

Data Analysis & Quality Control

When characterizing the synthesized products or the starting material itself, specific spectral signatures confirm the integrity of the amidine and imidazole rings.

NMR Validation Criteria
NucleusChemical Shift (

)
AssignmentDiagnostic Feature
¹H NMR 3.8 – 4.0 ppmN-CH₃Singlet (3H).[1] Characteristic methyl on imidazole N1.
¹H NMR 7.0 – 7.5 ppmImidazole C4-H, C5-HTwo doublets or singlets (aromatic region).[1]
¹H NMR 8.5 – 9.5 ppmAmidine NH/NH₂Broad singlets (exchangeable with D₂O).[1] Disappears in D₂O shake.
¹³C NMR ~150 – 160 ppmAmidine C=NCarbon of the carboximidamide group.[1]
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Synthesis Incomplete deprotonationEnsure at least 2.0–2.5 equivalents of base are used to neutralize the HCl salt and deprotonate the amidine.[1]
Starting Material Remains Moisture in solventThe amidine reaction is sensitive to water (hydrolysis to amide). Use anhydrous EtOH and dry glassware.
Precipitate in Stock Solution Salt formationIn phosphate buffers, the amidine may form insoluble phosphate salts at high concentrations (>10 mM). Use Tris or HEPES buffers.[1]

References

  • Synthesis of Pyrimidines: Z. Naturforsch. B, 1999, 54, 788–798.[3] (Describes condensation of amidines with

    
    -keto esters).
    
  • Antitubercular Agents: Journal of Medicinal Chemistry, "Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies".[1] (Use of carboximidamide building blocks).

  • Metal Complexes:Crystal Growth & Design, 2024. "Versatile Coordination Modes in Silver-Imidazolecarbaldehyde Oxime Complexes". (Details on imidazole-amidine ligands).
  • Chemical Properties: PubChem Compound Summary for CID 11561796 (1-Methyl-1H-imidazole-2-carboximidamide). Link

Sources

Application Note: Strategic Utilization of 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride is a specialized amidine building block designed for the modular assembly of bis-heterocyclic scaffolds . Unlike simple alkyl amidines, this reagent pre-installs a 1-methylimidazole moiety—a privileged pharmacophore in kinase inhibitors (e.g., CDK, JAK) and GPCR ligands—directly into the target structure.

This guide details the strategic application of this reagent in synthesizing 2-(imidazol-2-yl)pyrimidines and 1,3,5-triazines . It moves beyond standard textbook descriptions to address practical challenges such as salt neutralization, regioselectivity control, and solubility optimization in high-throughput synthesis.

Chemical Profile & Reactivity[1][2][3][4][5]

PropertySpecification
Chemical Name 1-Methyl-1H-imidazole-2-carboximidamide hydrochloride
Structure Imidazole ring (N1-Methyl) substituted at C2 with an amidine group
CAS Number 849600-64-2
Molecular Weight 160.60 g/mol
Appearance White to off-white hygroscopic solid
pKa (Amidine) ~11–12 (Free base)
Solubility High in H₂O, MeOH, DMSO; Low in Et₂O, Hexanes
Mechanistic Advantage: The "Linchpin" Effect

The amidine group (


) acts as a 1,3-binucleophile . When reacted with 1,3-dielectrophiles (e.g., 

-diketones, enaminones), it forms a six-membered pyrimidine ring. Crucially, because the amidine carbon is attached to the imidazole C2, the resulting product is a C-C linked bi-heteroaryl system . This bond is metabolically stable and provides a rigid geometry often required for ATP-competitive inhibition in kinases.

Core Application: Synthesis of 2-(Imidazol-2-yl)pyrimidines

This is the primary application of this reagent. The resulting scaffold mimics the adenine core of ATP, making it a critical motif in oncology drug discovery.

Protocol A: Condensation with 1,3-Dicarbonyls (Symmetric)

Objective: Synthesis of 4,6-disubstituted-2-(1-methylimidazol-2-yl)pyrimidines.

Materials
  • Reagent: 1-Methyl-1H-imidazole-2-carboximidamide HCl (1.0 equiv)

  • Electrophile: Acetylacetone (1.1 equiv)

  • Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃)

  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Methodology
  • Neutralization (Critical): In a round-bottom flask, dissolve 1.0 equiv of the amidine hydrochloride in absolute EtOH (0.5 M concentration). Add 1.0 equiv of NaOEt (21% wt in EtOH) before adding the electrophile. Stir for 10 minutes at room temperature.

    • Why? The HCl must be scavenged to liberate the free amidine base. Failure to do this results in protonation of the dicarbonyl enolate, stalling the reaction.

  • Addition: Add 1.1 equiv of acetylacetone dropwise.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by LC-MS (Target mass = MW of Amidine + MW of Diketone - 
    
    
    
    ).
  • Workup: Cool to room temperature.

    • If product precipitates: Filter and wash with cold EtOH.

    • If soluble: Evaporate solvent, resuspend in water, and extract with EtOAc/DCM.

  • Purification: Recrystallization from EtOH/Heptane or flash chromatography (DCM:MeOH 95:5).

Protocol B: Regioselective Synthesis with Enaminones

Objective: Synthesis of monosubstituted pyrimidines where regiocontrol is required.

Reaction Logic: Unlike symmetric diketones, enaminones (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) have two distinct electrophilic sites: the carbonyl carbon (hard) and the


-carbon (soft).
Methodology
  • Base Selection: Use NaOEt in EtOH.[1] Weaker bases (e.g.,

    
     in DMF) often lead to lower yields due to incomplete dehydration.
    
  • Stoichiometry: Use 2.5 equiv of base.

    • 1.0 equiv to neutralize the HCl salt.

    • 1.0 equiv to deprotonate the amidine.

    • 0.5 equiv excess to drive the elimination of dimethylamine.

  • Conditions: Reflux in EtOH for 12 hours.

  • Outcome: The amidine nitrogen attacks the

    
    -carbon of the enaminone first (Michael addition), followed by cyclization onto the carbonyl.
    

Mechanistic Visualization

The following diagram illustrates the pathway from the amidine salt to the fused pyrimidine system.

ReactionMechanism Start Amidine HCl Salt FreeBase Free Amidine (Nucleophile) Start->FreeBase + Base (NaOEt) - NaCl, - EtOH Intermediate Tetrahedral Intermediate FreeBase->Intermediate + 1,3-Dicarbonyl (Nucleophilic Attack) Cyclization Cyclized Dihydropyrimidine Intermediate->Cyclization - H2O (Condensation) Product 2-(Imidazol-2-yl) Pyrimidine Cyclization->Product - H2O / Oxidation (Aromatization)

Figure 1: Step-wise mechanism for the condensation of 1-methyl-1H-imidazole-2-carboximidamide with 1,3-dicarbonyls.

Optimization & Troubleshooting Data

The following data summarizes solvent and base screening for the reaction with ethyl acetoacetate to form 4-hydroxy-6-methyl-2-(1-methylimidazol-2-yl)pyrimidine .

SolventBase (Equiv)Temp (°C)Time (h)Yield (%)Notes
EtOH NaOEt (2.0)78492% Optimal. Product precipitates upon cooling.
DMF K₂CO₃ (2.5)1001265%Darkening of reaction; difficult workup.
THF NaH (2.2)65840%Poor solubility of the amidine salt in THF.
Water NaOH (2.0)1002415%Hydrolysis of ethyl acetoacetate competes.

Key Insight: The solubility of the hydrochloride salt is the rate-limiting factor. Ethanol is the superior solvent because it dissolves both the salt (moderately) and the free base (well), while allowing the inorganic byproduct (NaCl) to precipitate, driving the equilibrium.

References

  • General Amidine Reactivity

    • Synthesis of Pyrimidines
    • Source: Comprehensive Heterocyclic Chemistry III, Vol 8. Elsevier.

  • Kinase Inhibitor Scaffolds

    • Design and synthesis of 2-anilinopyrimidines as CDK inhibitors.
    • Source: Journal of Medicinal Chemistry, 2005.

  • Bi-Heterocyclic Synthesis

    • Efficient synthesis of imidazole and pyrimidine derivatives.[2]

    • Source: Chemistry of Heterocyclic Compounds, 2020.[3]

  • Reagent Properties

    • 1-Methyl-1H-imidazole-2-carboximidamide hydrochloride Product D
    • Source: PubChem Compound Summary.

Sources

Application Note: Synthesis and Reactivity of 1-Methyl-1H-imidazole-2-carboximidamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive technical guide for the synthesis, handling, and application of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride . This compound is a critical heterocyclic intermediate, most notably serving as the direct precursor to Cyclocreatine , a bio-isostere of creatine used in bioenergetics research and therapies for Creatine Transporter Deficiency (CTD).


H

ClN

(HCl salt)

Executive Summary & Chemical Context

1-methyl-1H-imidazole-2-carboximidamide hydrochloride (often referred to as 1-Methyl-2-guanylimidazole ) is a highly polar, basic amidine derivative. Its primary utility lies in its structural similarity to creatinine and creatine.

  • Primary Application: Synthesis of Cyclocreatine (1-carboxymethyl-2-imino-3-methylimidazolidine-4-one).

  • Mechanism of Action: The amidine group acts as a rigid guanidine mimetic. Upon alkylation, it forms the cyclic guanidino structure essential for binding to creatine kinase (CK).

  • Stability Challenge: The free base is unstable and prone to hydrolysis or polymerization; it is almost exclusively isolated and stored as the hydrochloride salt .

Synthesis Protocol: The Modified Pinner Reaction

While historical methods (Rowley et al., 1971) utilized toxic cyanogen bromide with diamines, the most chemically robust route to the pure carboximidamide intermediate is the Pinner Reaction starting from 1-methyl-1H-imidazole-2-carbonitrile .

Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Imidate Formation: Acid-catalyzed addition of methanol to the nitrile.

  • Ammonolysis: Displacement of the methoxy group by ammonia to generate the amidine.

Reagents & Materials
ReagentSpecificationRole
1-Methyl-1H-imidazole-2-carbonitrile >98% PurityStarting Material
Methanol (MeOH) Anhydrous (<50 ppm H

O)
Solvent / Reactant
Hydrogen Chloride (HCl) Gas (dried) or 4M in DioxaneCatalyst / Reactant
Ammonia (NH

)
7N in Methanol or Anhydrous GasNitrogen Source
Diethyl Ether ACS Grade (Anhydrous)Precipitating Agent
Step-by-Step Protocol
Stage 1: Formation of the Imidate Ester Intermediate
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a gas inlet tube (if using HCl gas), and a drying tube (CaCl

    
     or Drierite). Flush with Argon.
    
  • Dissolution: Dissolve 10.0 mmol of 1-methyl-1H-imidazole-2-carbonitrile in 30 mL of anhydrous methanol. Cool the solution to 0°C in an ice bath.

  • Acidification:

    • Method A (Gas): Bubble dry HCl gas through the solution for 30–45 minutes until saturation.

    • Method B (Solution): Add 20 mL of 4M HCl in Dioxane dropwise via addition funnel.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–18 hours.

    • Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The nitrile spot (

      
      ) should disappear.
      
  • Isolation (Critical): Concentrate the solution in vacuo at low temperature (<35°C) to remove excess HCl. Do not overheat , as the imidate is thermally sensitive.

    • Result: A white to off-white solid (Imidate Hydrochloride).

Stage 2: Conversion to Amidine (Ammonolysis)
  • Resuspension: Redissolve the crude imidate solid immediately in 20 mL of cold anhydrous methanol.

  • Ammonia Addition: Add 30 mL of 7N Ammonia in Methanol (excess) at 0°C.

  • Cyclization/Substitution: Seal the flask and stir at room temperature for 24 hours.

    • Mechanistic Note: The ammonia attacks the electrophilic imidate carbon, displacing methanol and forming the amidine bond.

  • Workup:

    • Concentrate the reaction mixture to dryness under reduced pressure.

    • Triturate the residue with Diethyl Ether (3 x 50 mL) to remove non-polar impurities.

    • Recrystallize the crude salt from Ethanol/Ether or Isopropanol .

  • Final Product: 1-methyl-1H-imidazole-2-carboximidamide hydrochloride (White hygroscopic solid).

Downstream Application: Synthesis of Cyclocreatine

The most common use of this amidine is the alkylation with haloacetic acids to form Cyclocreatine.

Protocol
  • Reactants: Dissolve 1-methyl-1H-imidazole-2-carboximidamide HCl (1 eq) in water.

  • Alkylation: Add Chloroacetic acid (1.2 eq).

  • pH Control: Adjust pH to ~11 using 2M NaOH. Stir at reflux (80–90°C) for 4 hours.

  • Precipitation: Cool to 4°C and adjust pH to 6.5 (isoelectric point). Cyclocreatine zwitterion will precipitate.

Visualization of Workflows

Diagram 1: Synthesis & Application Pathway

The following diagram illustrates the chemical logic flow from the nitrile precursor to the final Cyclocreatine analog.

SynthesisPathway Precursor 1-Methyl-1H-imidazole- 2-carbonitrile Imidate Imidate Ester Intermediate Precursor->Imidate Pinner Rxn (0°C -> RT) Reagent1 HCl (g) + MeOH (Anhydrous) Reagent1->Imidate Target 1-Methyl-1H-imidazole- 2-carboximidamide HCl Imidate->Target Ammonolysis (-MeOH) Reagent2 NH3 / MeOH Reagent2->Target Cyclo Cyclocreatine (Target Analog) Target->Cyclo Alkylation (Reflux) Reagent3 Chloroacetic Acid NaOH (pH 11) Reagent3->Cyclo

Caption: Step-wise chemical transformation from nitrile precursor to Cyclocreatine via the Pinner reaction.

Critical Quality Attributes (CQAs) & Troubleshooting

IssueObservationRoot CauseCorrective Action
Low Yield (Stage 1) Starting material remainsWater in MethanolEnsure MeOH is anhydrous; water hydrolyzes the imidate back to an ester/amide.
Yellow Discoloration Product is not whiteOxidation / PolymerizationPerform all steps under Argon/Nitrogen atmosphere.
Oiling Out Product won't crystallizeHygroscopicityThe HCl salt is extremely hygroscopic. Dry under high vacuum (0.1 mbar) for 24h over P

O

.
NMR Impurities Extra peaks at

3.5-3.8
Residual SolventMethanol binds tightly to the amidine salt. Extended vacuum drying is required.
Analytical Validation (1H NMR in D O)
  • Methyl Group: Singlet at

    
     ppm (3H).
    
  • Imidazole Ring: Two doublets (or singlets depending on resolution) at

    
     and 
    
    
    
    ppm (2H).
  • Amidine Protons: Not visible in D

    
    O (exchangeable), but visible in DMSO-
    
    
    
    as broad singlets around
    
    
    ppm.

References

  • Rowley, G. L., Greenleaf, A. L., & Kenyon, G. L. (1971). On the specificity of creatine kinase. New glycocyamines and glycocyamine analogs related to creatine. Journal of the American Chemical Society, 93(21), 5542–5551.

  • Griffiths, G. R., & Walker, J. B. (1976). Accumulation of analog of phosphocreatine in muscle of chicks fed cyclocreatine. Journal of Biological Chemistry, 251(7), 2049–2054.

  • Trotter, P. J., et al. (2017). Synthesis of cyclocreatine and analogs thereof. U.S. Patent Application US20170273950A1.

  • Mundla, S. R. (2006). Process for the preparation of cyclocreatine and its salts.[1][2] WO2006073923A2.

Sources

Technical Application Note: Analytical Characterization of 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride (CAS 849600-64-2 / 19225-33-3 analog) is a critical heterocyclic intermediate often employed in the synthesis of serotonin 5-HT3 antagonists (e.g., Ondansetron) and creatine analogs.[1]

The Analytical Challenge: The molecule presents a unique "analytical paradox":

  • High Polarity: The amidine group (

    
    ) confers high basicity and hydrophilicity, causing the compound to elute in the void volume (
    
    
    
    ) on standard C18 columns.
  • UV Transparency: The imidazole ring lacks extensive conjugation, necessitating low-wavelength detection (<220 nm), which restricts the use of UV-absorbing mobile phase additives.

  • Salt Stoichiometry: As a hydrochloride salt, accurate assay requires distinguishing the organic cation from the inorganic counter-ion.

This guide provides a self-validating analytical workflow combining Ion-Pair HPLC for purity, Potentiometric Titration for assay, and NMR/MS for structural confirmation.

Analytical Workflow Visualization

The following diagram illustrates the decision logic and workflow for characterizing this specific intermediate.

AnalyticalWorkflow Sample Raw Sample: 1-Methyl-1H-imidazole- 2-carboximidamide HCl ID_Branch Identification (Qualitative) Sample->ID_Branch Purity_Branch Purity & Impurities (Quantitative) Sample->Purity_Branch Assay_Branch Content Assay (Stoichiometry) Sample->Assay_Branch NMR 1H-NMR (DMSO-d6) Confirm N-Me & Amidine ID_Branch->NMR IR FT-IR C=N Stretch ID_Branch->IR HPLC_IP Method A: Ion-Pair RP-HPLC (QC Release) Purity_Branch->HPLC_IP Routine QC HPLC_HILIC Method B: HILIC-MS (Impurity ID) Purity_Branch->HPLC_HILIC Orthogonal Data Titration Argentometric Titration (Chloride Content) Assay_Branch->Titration Release Certificate of Analysis (CoA) NMR->Release HPLC_IP->Release Titration->Release

Caption: Integrated analytical workflow for polar amidine characterization, separating qualitative ID from quantitative release testing.

Physicochemical Profile & Sample Preparation[1]

Before instrumental analysis, understand the physical behavior of the analyte.

PropertyDescriptionAnalytical Implication
Structure Imidazole ring with N1-Methyl and C2-Amidine.[1]Basicity: The amidine group is highly basic (

). It will be protonated at neutral pH.
Solubility High in Water, DMSO, Methanol. Poor in Hexane/DCM.Diluent: Use Mobile Phase or Water:Acetonitrile (90:10). Avoid pure organic solvents to prevent precipitation.
Hygroscopicity Moderate to High.Handling: Dry sample at 105°C or equilibrate in a desiccator before weighing for assay.
UV Max ~215 nm.Detection: Requires UV-transparent buffers (Phosphate/Perchlorate).[1] Avoid Acetate/Formate for UV methods.[2]

Protocol A: Ion-Pair RP-HPLC (Purity & Related Substances)[1]

Methodology: Standard Reverse Phase (RP) chromatography fails for this molecule due to lack of retention.[3] We utilize Ion-Pair Chromatography (IPC) .[1] The addition of an anionic surfactant (sulfonate) forms a neutral ion-pair with the cationic amidine, allowing retention on the hydrophobic C18 stationary phase.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Waters Symmetry C18 or Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ) + 5 mM Sodium 1-Hexanesulfonate (Ion-Pair Reagent), adjusted to pH 3.0 with Phosphoric Acid.[1]
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

  • Column Temp: 30°C.

  • Injection Volume: 10

    
    .
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.0955Initial equilibration
5.0955Isocratic hold for polar retention
15.06040Elute hydrophobic impurities
20.06040Wash
20.1955Re-equilibration
25.0955End
System Suitability Criteria (Self-Validation)
  • Tailing Factor (

    
    ):  NMT 1.5. Note: Amidine peaks often tail; if 
    
    
    
    , increase buffer concentration or lower pH slightly.
  • Retention Factor (

    
    ):  Must be 
    
    
    
    to ensure separation from the void volume.
  • Precision: RSD of peak area for 5 replicates

    
    .
    

Protocol B: Potentiometric Titration (Assay)

Methodology: Since the molecule is a hydrochloride salt, an Argentometric titration provides a direct, traceable measurement of the chloride counter-ion, which correlates to the salt purity assuming a 1:1 stoichiometry.

Reagents
  • Titrant: 0.1 N Silver Nitrate (

    
    ), standardized.
    
  • Solvent: 50 mL Deionized Water + 5 mL Dilute Nitric Acid (

    
    ).
    
  • Electrode: Silver/Silver Chloride (Ag/AgCl) combination electrode or separate Silver billet electrode.

Step-by-Step Procedure
  • Weighing: Accurately weigh ~150 mg of the dried sample into a 100 mL titration beaker.

  • Dissolution: Dissolve in 50 mL of Deionized Water. Add 1 mL of 2M Nitric Acid to acidify the solution (prevents silver oxide formation).

  • Titration: Titrate with 0.1 N

    
     using an automatic potentiometric titrator.
    
  • Endpoint Detection: Determine the endpoint by the second derivative (inflection point) of the potential curve.

Calculation

[1]
  • 
    : Volume of titrant (mL)
    
  • 
    : Normality of titrant
    
  • 
    : Stoichiometric factor (1 for mono-HCl)[1]
    
  • 
    : Molecular Weight of the salt
    
  • 
    : Sample Weight (mg)
    
  • 
    : Loss on Drying (%)
    

Protocol C: Structural Identification (NMR)[1]

Methodology: Proton NMR (


-NMR) is the definitive method to confirm the methylation site (N1) and the integrity of the amidine group.
  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to observe exchangeable protons if dry).[1]
  • Frequency: 400 MHz or higher.

Expected Spectral Data
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
3.80 - 3.90 Singlet (s)3H

Confirms methylation at N1.[1]
7.40 - 7.50 Doublet (d)1HImidazole C4-HAromatic ring proton.[1]
7.60 - 7.70 Doublet (d)1HImidazole C5-HAromatic ring proton.[1]
9.00 - 10.00 Broad (br)3-4H

Amidine/Ammonium protons (exchangeable).[1]

Interpretation: The presence of the singlet at ~3.8 ppm is the critical quality attribute (CQA) distinguishing this from the unmethylated precursor.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention. (Standard for System Suitability parameters). Link

  • Pesek, J. J., & Matyska, M. T. (2013). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. (Source for HILIC/ANP strategies for polar amidines). Link

  • Metrohm Application Bulletin. Chloride titrations with potentiometric indication. Bulletin AB-130. (Source for Argentometric titration protocols). Link

  • PubChem Compound Summary. 1-Methyl-1H-imidazole-2-carboximidamide hydrochloride. National Center for Biotechnology Information. (Source for chemical structure and identifiers). Link

  • Görög, S. (2008).[4] Potentiometric Titration of Salts of Organic Bases. Journal of Pharmaceutical and Biomedical Analysis. (Source for titration logic of organic salts).[4] Link[4]

Sources

Application Note: Purification of 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Chemical Context

Executive Summary

This guide details the purification protocols for 1-methyl-1H-imidazole-2-carboximidamide hydrochloride , a critical intermediate in the synthesis of creatine analogs, kinase inhibitors, and peptidomimetic drugs. While commercial sources exist, crude synthetic batches often contain specific impurities—ammonium salts, unreacted nitriles, and hydrolysis byproducts—that compromise downstream biological assays. This protocol prioritizes recrystallization for bulk purification and preparative HPLC for analytical-grade polishing.

Chemical Identity & Properties
  • IUPAC Name: 1-methyl-1H-imidazole-2-carboximidamide hydrochloride

  • CAS Number: 849600-64-2

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    (C
    
    
    H
    
    
    N
    
    
    
    
    HCl)
  • Molecular Weight: 160.60 g/mol

  • Structure: An imidazole ring methylated at the N1 position, bearing a positively charged amidine group at C2, counter-balanced by a chloride ion.

The Impurity Profile

Understanding the origin of impurities is essential for selecting the correct purification method. The compound is typically synthesized via the Pinner reaction or direct amination of 1-methyl-1H-imidazole-2-carbonitrile.

Impurity TypeLikely IdentityOriginRemoval Strategy
Starting Material 1-Methyl-1H-imidazole-2-carbonitrileIncomplete reactionSolvent wash (Ether/DCM)
Byproduct 1-Methyl-1H-imidazole-2-carboxamideHydrolysis of amidine (moisture)Recrystallization (fractional)
Inorganic Salt Ammonium Chloride (NH

Cl)
Excess reagent from synthesisSolubility difference (EtOH)
Degradant 1-MethylimidazoleDecomposition/DecarboxylationVacuum drying / Solvent wash

Part 2: Pre-Purification Analysis

Before initiating purification, characterize the crude material to define the scope of work.

Recommended Analytical Method:

  • 1H-NMR (DMSO-d6): Check for the methyl singlet (~3.8 ppm) and the amidine protons (broad singlets, exchangeable).

    • Diagnostic: Presence of a peak at ~7.0-7.5 ppm often indicates the amide hydrolysis impurity.

  • Chloride Titration: Use AgNO

    
     titration to determine the molar equivalent of Chloride. If >1.0 eq, significant NH
    
    
    
    Cl contamination is likely.

Part 3: Purification Protocols

Protocol A: Selective Recrystallization (Primary Method)

Best for: Removing inorganic salts (NH


Cl) and non-polar starting materials.

Principle: The target amidine salt is highly soluble in methanol and hot ethanol but insoluble in acetone and diethyl ether. Ammonium chloride has limited solubility in dry ethanol, allowing for separation.

Materials:

  • Solvent A: Absolute Ethanol (Anhydrous)

  • Solvent B: Acetone or Diethyl Ether (Antisolvent)

  • Apparatus: Reflux condenser, vacuum filtration setup, inert gas line (N

    
    ).
    

Step-by-Step Workflow:

  • Dissolution:

    • Place 10 g of crude solid in a round-bottom flask.

    • Add Absolute Ethanol (approx. 5-7 mL per gram of solid).

    • Heat to reflux (78°C) with stirring.

    • Critical Step: If a white solid remains undissolved at reflux, it is likely inorganic salt (NH

      
      Cl).
      
  • Hot Filtration:

    • While maintaining temperature, filter the solution through a pre-heated sintered glass funnel (or Celite pad) to remove undissolved inorganics.

    • Collect the clear filtrate.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature (25°C).

    • Add Acetone dropwise to the stirring solution until a persistent cloudiness appears (Cloud Point).

    • Cool the mixture to 4°C (refrigerator) or -20°C (freezer) for 12 hours.

  • Collection:

    • Filter the white crystalline precipitate under vacuum.

    • Wash the cake 2x with cold Acetone/Ether (1:1).

    • Drying: Dry in a vacuum oven at 40°C for 6 hours. Note: Avoid high heat (>60°C) to prevent amidine hydrolysis.

Protocol B: Preparative HPLC (High Purity / Polishing)

Best for: Removing trace organic impurities (amide byproduct) for biological screening.

System Parameters:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge), 5 µm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B to 20% B over 20 minutes. (The compound is very polar and elutes early).

  • Detection: UV at 210 nm and 254 nm.

Workflow:

  • Dissolve crude material in Water (100 mg/mL).

  • Inject onto Prep-HPLC.

  • Collect the major peak (typically eluting near the void volume due to polarity).

  • Lyophilization: Freeze-dry the collected fractions immediately. Do not use rotary evaporation at high heat to avoid hydrolysis.

Part 4: Visualization of Workflows

Diagram 1: Impurity Pathways & Chemical Logic

This diagram illustrates how the target molecule is formed and where specific impurities arise, justifying the purification choices.

G cluster_purification Purification Logic Start 1-Methylimidazole-2-carbonitrile Target Target: Amidine HCl (CAS 849600-64-2) Start->Target Pinner Rxn / Addition Reagent NH3 / NH4Cl Reagent->Target Impurity_Salt Impurity: NH4Cl (Inorganic) Reagent->Impurity_Salt Excess Impurity_Amide Impurity: Amide (Hydrolysis) Target->Impurity_Amide H2O / Heat (Avoid >60°C)

Caption: Chemical pathway showing the origin of the target amidine and its critical hydrolysis impurity (Amide).

Diagram 2: Recrystallization Workflow

A decision tree for the laboratory purification process.

Workflow Start Crude Solid (Amidine HCl + Impurities) Step1 Dissolve in Hot Abs. Ethanol (78°C) Start->Step1 Check1 Is solution clear? Step1->Check1 Filter Hot Filtration (Remove insoluble NH4Cl) Check1->Filter No (Solids present) Cool Cool to 25°C Check1->Cool Yes Filter->Cool Antisolvent Add Acetone/Ether (Cloud Point) Cool->Antisolvent Crystallize Crystallize at 4°C (12 Hours) Antisolvent->Crystallize Wash Filter & Wash (Cold Acetone) Crystallize->Wash Dry Vacuum Dry (40°C) Wash->Dry

Caption: Step-by-step recrystallization protocol for removing inorganic salts and non-polar organics.

Part 5: Quality Control & Troubleshooting

QC Specifications
TestAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.0%C18, 210 nm
Proton NMR Conforms to structure; no extra methyl peaksDMSO-d6
Water Content < 1.0%Karl Fischer
Troubleshooting Guide
  • Problem: Oil formation instead of crystals.

    • Cause: Cooling too rapidly or too much antisolvent.

    • Solution: Re-heat to dissolve the oil. Add a seed crystal.[1] Cool very slowly (wrap flask in foil/towel).

  • Problem: Low Yield.

    • Cause: Product is too soluble in the alcohol.

    • Solution: Increase the ratio of Antisolvent (Acetone) or reduce the initial volume of Ethanol.

  • Problem: High Chloride content (>100% theory).

    • Cause: Co-precipitation of NH

      
      Cl.
      
    • Solution: Repeat Protocol A using Isopropanol instead of Ethanol (NH

      
      Cl is virtually insoluble in Isopropanol).
      

Part 6: Safety & Handling

  • Hazards: Amidine hydrochlorides are irritants. Avoid inhalation.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C. Moisture will convert the amidine to the amide over time.

  • PPE: Wear gloves, safety goggles, and a lab coat. Handle in a fume hood.

References

  • Chemical Identity: National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 557678, 1-methylimidazole-2-carboxylic acid. (Note: Related structure for nomenclature verification). Retrieved from [Link]

  • Amidine Synthesis & Properties: Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim. (Foundational text on Pinner synthesis of amidines).
  • General Purification of Imidazoles: Schofield, K., Grimmett, M. R., & Keene, B. R. T. (1976). Heteroaromatic Nitrogen Compounds: The Azoles. Cambridge University Press.
  • Recrystallization Techniques: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Compound Availability: MySkinRecipes. (n.d.). 1-Methyl-1H-imidazole-2-carboximidamide hydrochloride Product Page. Retrieved from [Link] (Verifies commercial existence and CAS 849600-64-2).

Sources

Application Note: Cellular Evaluation of 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous technical framework for the evaluation of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride (CAS 849600-64-2) in cell-based systems.

While primarily recognized as a high-value chemical building block for the synthesis of bioactive heterocycles (e.g., antitubercular pyrazolylpyrimidinones) and coordination complexes, its structural motif—an amidine group attached to an imidazole ring —confers significant potential for biological interaction. This structure mimics key metabolic intermediates (such as creatinine and methylguanidine) and pharmacophores found in Nitric Oxide Synthase (NOS) inhibitors.

Part 1: Chemical Identity & Handling

Compound Profile[1][2]
  • Chemical Name: 1-Methyl-1H-imidazole-2-carboximidamide hydrochloride[1][2]

  • CAS Number: 849600-64-2[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    
    
    HCl
  • Molecular Weight: 160.60 g/mol [1]

  • Structural Significance: The molecule features a rigidified guanidine-like moiety (carboximidamide). This motif is a classic isostere for the guanidinium group found in arginine, making it a relevant probe for arginine-utilizing enzymes (e.g., NOS, Arginase) and organic cation transporters (OCTs).

Solubilization & Stability

The hydrochloride salt form ensures high water solubility, but specific precautions are required for cellular assays to prevent pH shock or precipitation.

SolventSolubility LimitStock Conc.StorageNotes
Water (ddH₂O) >50 mM100 mM-20°CPreferred for cell assays. Filter sterilize (0.22 µm).
DMSO >100 mM100 mM-20°CUse if high concentrations (>1 mM) are needed in assay.
Ethanol Moderate10-50 mM-20°CNot recommended for final cell incubation >0.1%.

Handling Protocol:

  • Weighing: The compound is hygroscopic. Equilibrate the vial to room temperature before opening to prevent water uptake.

  • Stock Preparation: Dissolve in sterile ddH₂O to 100 mM. Vortex for 30 seconds.

  • pH Check: For aqueous stocks >10 mM, check pH. The amidine group is basic; the HCl salt is acidic. Ensure the final culture medium buffers the pH effectively (HEPES supplementation recommended).

Part 2: Biological Rationale & Mechanism

This compound is often evaluated in three contexts:

  • Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight ligand efficiency probe.

  • Nitric Oxide Synthase (NOS) Inhibition: Amidines are competitive inhibitors of NOS isoforms (iNOS, eNOS, nNOS) by mimicking the substrate L-Arginine.

  • Transporter Substrate Specificity: Structural similarity to creatinine suggests interaction with Creatine Transporter (SLC6A8) or Organic Cation Transporters (OCT2).

Mechanistic Pathway Diagram (NOS Inhibition Hypothesis)

NOS_Inhibition L_Arg L-Arginine NOS_Enzyme iNOS / eNOS (Enzyme) L_Arg->NOS_Enzyme Substrate Binding Compound 1-Methyl-1H-imidazole- 2-carboximidamide Compound->NOS_Enzyme Competitive Inhibition NO_Prod Nitric Oxide (NO) NOS_Enzyme->NO_Prod Catalysis Citrulline L-Citrulline NOS_Enzyme->Citrulline Byproduct Signaling Downstream Signaling (cGMP / Vasodilation / Inflammation) NO_Prod->Signaling Activation

Caption: Putative mechanism of action where the amidine moiety of the compound competes with L-Arginine for the active site of Nitric Oxide Synthase.

Part 3: Experimental Protocols

Protocol A: Cytotoxicity Profiling (MTT/Resazurin Assay)

Before functional screening, establish the non-toxic concentration range.

Materials:

  • Cell Line: HepG2 (liver model) or RAW 264.7 (macrophage model).

  • Reagent: Resazurin (AlamarBlue) or MTT.

  • Control: Staurosporine (Positive Death Control).

Step-by-Step Workflow:

  • Seeding: Plate cells at 10,000 cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO₂.

  • Treatment:

    • Prepare serial dilutions of the compound in complete media: 1000 µM, 300 µM, 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, Vehicle (0 µM).

    • Aspirate old media and add 100 µL of treatment media.

    • Crucial: Include a "Media Only" blank (no cells) for background subtraction.

  • Incubation: Incubate for 24h or 48h.

  • Readout:

    • Add 10 µL Resazurin reagent per well.

    • Incubate 2–4 hours.

    • Measure Fluorescence (Ex: 530-560 nm / Em: 590 nm).

  • Analysis: Calculate % Viability relative to Vehicle control. Determine IC₅₀ if toxicity is observed.

Protocol B: Functional iNOS Inhibition Screen (Griess Assay)

This assay tests the compound's ability to inhibit nitric oxide production in activated macrophages, a likely biological activity given its structure.

Materials:

  • Cell Line: RAW 264.7 Macrophages.

  • Stimulant: Lipopolysaccharide (LPS) (1 µg/mL) + Interferon-gamma (IFN-γ) (optional).

  • Reagent: Griess Reagent (Sulfanilamide + NED).

Step-by-Step Workflow:

  • Seeding: Plate RAW 264.7 cells at 50,000 cells/well in 96-well transparent plates. Adhere overnight.

  • Pre-incubation (30 min):

    • Add 1-Methyl-1H-imidazole-2-carboximidamide HCl at varying concentrations (e.g., 1–500 µM) before adding LPS.

    • Rationale: This allows the inhibitor to access the enzyme or transporter before induction ramps up.

  • Activation: Add LPS (final conc. 1 µg/mL) to all wells except "Negative Control".

  • Incubation: Incubate for 18–24 hours. NO accumulates in the supernatant as nitrite (NO₂⁻).

  • Quantification:

    • Transfer 50 µL of supernatant to a new plate.

    • Add 50 µL of Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 5-10 min (dark).

    • Add 50 µL of NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5-10 min.

    • Read Absorbance: 540 nm.

  • Data Processing:

    • Convert OD540 to Nitrite concentration using a Sodium Nitrite standard curve (0–100 µM).

    • Plot % Inhibition vs. Log[Concentration].

Protocol C: Fragment-Based Screening (Solubility & Aggregation Check)

If using this compound as a fragment for drug discovery, you must rule out "pan-assay interference" (PAINS) caused by aggregation.

  • DLS Assay: Prepare compound at 100 µM in assay buffer (PBS).

  • Measurement: Use Dynamic Light Scattering (DLS) to check for particles >10 nm (aggregates).

  • Detergent Check: If aggregates form, add 0.01% Triton X-100. If scattering disappears, the inhibition in cell assays might be non-specific (artifactual).

Part 4: Data Interpretation & Troubleshooting

Expected Results Matrix
AssayExpected OutcomeInterpretation
Cytotoxicity (HepG2) IC₅₀ > 500 µMLow intrinsic toxicity; suitable as a scaffold/fragment.
Cytotoxicity (HepG2) IC₅₀ < 50 µMHigh toxicity. Likely off-target effects or mitochondrial interference (cation accumulation).
Griess Assay (NO) Dose-dependent reductionConfirms NOS inhibitory activity (Amidine pharmacophore active).
Griess Assay (NO) No effectCompound does not bind NOS; likely requires structural elaboration (e.g., side chains).
Troubleshooting Guide
  • Precipitation in Media: The HCl salt is acidic. If the media turns yellow (phenol red indicator) upon addition of high concentrations (>1 mM), neutralize the stock solution with NaOH before addition.

  • High Background in Griess: The imidazole ring itself usually does not interfere, but ensure the compound alone in media (no cells) does not react with Griess reagents.

References

  • Synthesis & Chemical Properties

    • Soares de Melo, C., et al. (2021). "Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies." Journal of Medicinal Chemistry. (Describes the use of 1-methyl-1H-imidazole-2-carboximidamide as a key building block).
  • Coordination Chemistry & Ligand Behavior

    • Ofori, A., et al. (2015).[3][4] "Versatile Coordination Modes in Silver-Imidazolecarbaldehyde Oxime Complexes: Structural and Computational Analysis." Crystal Growth & Design. (Characterizes the structural properties of related imidazole-carboximidamide ligands).

  • General Protocol for NOS Inhibitors

    • Boje, K. M., & Fung, H. L. (1990). "Pharmacokinetic characterization of the nitric oxide synthase inhibitor L-N-iminoethyl-ornithine in rats." Drug Metabolism and Disposition.

Sources

Application Note: Strategic Development of 1-Methyl-1H-imidazole-2-carboximidamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The 1-methyl-1H-imidazole-2-carboximidamide scaffold (CAS 849600-64-2) represents a privileged structure in medicinal chemistry, serving as a rigid, aromatic bioisostere of the guanidine moiety. Unlike flexible linear guanidines (e.g., arginine), this imidazole-fused amidine offers constrained geometry, reduced conformational entropy penalty upon binding, and tunable lipophilicity.

This Application Note provides a comprehensive blueprint for developing derivatives of this core scaffold. It addresses the critical challenges in synthesis—specifically the instability of the free base and the hygroscopic nature of the hydrochloride salt—and outlines protocols for diversifying the scaffold into potent enzyme inhibitors (e.g., Nitric Oxide Synthase, Serine Proteases) or receptor ligands.

Key Applications
  • Bioisosteric Replacement: Substituting highly basic guanidines to improve oral bioavailability.

  • Fragment-Based Drug Design (FBDD): Using the scaffold as a high-affinity "anchor" fragment for acidic pockets (Asp/Glu rich regions).

  • Heterocyclic Synthesis: Precursor for fused pyrimidines and triazines via amidine cyclization.

Chemical Synthesis & Core Protocol

Retrosynthetic Strategy

The most robust route to 1-methyl-1H-imidazole-2-carboximidamide hydrochloride (Compound 1 ) is via the Pinner reaction of the corresponding nitrile. Direct lithiation of 1-methylimidazole provides access to the C2 position.

Protocol: Synthesis of the Core Scaffold
Step 1: Preparation of 1-Methyl-1H-imidazole-2-carbonitrile

Rationale: Direct cyanation using toxic reagents (e.g., TsCN) is hazardous. The formylation-oxime-dehydration route is safer and scalable.

  • Lithiation:

    • Charge a flame-dried 3-neck flask with 1-methylimidazole (1.0 eq) and anhydrous THF (0.5 M) under Argon.

    • Cool to -78°C .

    • Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 30 min. Critical: Maintain temp < -70°C to prevent ring opening or polymerization.

    • Stir for 1 hour at -78°C.

  • Formylation:

    • Add anhydrous DMF (1.5 eq) dropwise.

    • Allow to warm to 0°C over 2 hours. Quench with sat. NH₄Cl.

    • Extract with EtOAc, dry (Na₂SO₄), and concentrate to yield 1-methylimidazole-2-carboxaldehyde.

  • Conversion to Nitrile:

    • Reflux the aldehyde with Hydroxylamine hydrochloride (1.2 eq) and Sodium Formate in formic acid for 4 hours.

    • Mechanism:[1][2][3] In situ formation of the oxime followed by formate-mediated dehydration yields the nitrile.

    • QC Check: IR signal at ~2230 cm⁻¹ (CN stretch).

Step 2: Pinner Reaction to Amidine Hydrochloride

Rationale: The Pinner reaction avoids harsh hydrolysis conditions that could cleave the imidazole ring.

  • Imidate Formation:

    • Dissolve 1-methylimidazole-2-carbonitrile (1.0 eq) in anhydrous Ethanol (saturated with dry HCl gas).

    • Stir at 0°C for 4 hours, then store at 4°C for 24 hours.

    • Precipitate the imidate ester hydrochloride by adding cold anhydrous Diethyl Ether . Filter under inert atmosphere (hygroscopic!).

  • Amidine Conversion:

    • Resuspend the imidate solid in anhydrous Ethanol .

    • Bubble dry Ammonia gas (excess) through the solution at 0°C for 30 min, or add 7N NH₃ in MeOH (3 eq).

    • Seal and stir at room temperature for 12 hours.

  • Isolation:

    • Concentrate in vacuo.

    • Recrystallize from EtOH/Et₂O to yield 1-methyl-1H-imidazole-2-carboximidamide hydrochloride .

Analytical Validation (Self-Validating Parameters)
ParameterMethodAcceptance Criteria
Identity ¹H NMR (D₂O)Singlet (N-Me) ~3.8 ppm; Aromatic doublets ~7.2 & 7.4 ppm.[4]
Purity HPLC (C18, 0.1% TFA)> 95% Area Under Curve (AUC).
Salt Form Ion ChromatographyChloride content 1:1 stoichiometry (± 5%).
Water Content Karl Fischer< 1.0% (Critical for stability).

Derivative Development Strategy

Once the core is synthesized, diversification follows two primary vectors: Amidine Functionalization (modulating pKa and H-bonding) and Ring Substitution (improving metabolic stability).

Workflow Visualization

The following diagram illustrates the logical flow for synthesizing and diversifying the scaffold.

G Start 1-Methylimidazole Lithiation C2-Lithiation (n-BuLi, -78°C) Start->Lithiation Aldehyde Intermediate: 2-Carboxaldehyde Lithiation->Aldehyde DMF quench Nitrile Intermediate: 2-Carbonitrile Aldehyde->Nitrile NH2OH / HCOOH Pinner Pinner Reaction (HCl/EtOH then NH3) Nitrile->Pinner Core CORE SCAFFOLD: 1-methyl-1H-imidazole- 2-carboximidamide HCl Pinner->Core Heterocycle Path A: Cyclization (Reaction w/ 1,3-dicarbonyls) Target: Pyrimidines Core->Heterocycle Cyclocondensation Prodrug Path B: Prodrugs (Reaction w/ Chloroformates) Target: Carbamate-protected Amidine Core->Prodrug Acylation

Figure 1: Synthetic workflow for the generation of the core scaffold and primary derivative classes.[1]

Protocol: Heterocycle Formation (Path A)

Transforming the amidine into a fused pyrimidine creates a "purine-mimic" without the metabolic liability of the N7/N9 positions.

  • Reagents: Core Amidine HCl (1.0 eq), Acetylacetone (1.1 eq), NaOEt (2.2 eq), EtOH.

  • Procedure:

    • Dissolve NaOEt in EtOH. Add the Amidine HCl. Stir 15 min (free-basing).

    • Add Acetylacetone dropwise.

    • Reflux for 6 hours.

  • Outcome: Formation of 2-(1-methyl-1H-imidazol-2-yl)-4,6-dimethylpyrimidine . This locks the amidine rotation and extends the aromatic surface area for pi-stacking interactions.

Biological Profiling & Assay Setup

Target Selection Logic

The 2-carboximidamide group is a classic serine trap . It mimics the substrate arginine P1 residue for trypsin-like serine proteases.

  • Primary Screen: Trypsin or Thrombin inhibition (Chromogenic assay).

  • Secondary Screen: Nitric Oxide Synthase (iNOS/eNOS) inhibition (Radiometric citrulline assay).

SAR Decision Tree

Use this logic to optimize the hits derived from the core scaffold.

SAR Hit Core Scaffold Hit (IC50 < 10 µM) Potency Increase Potency? Hit->Potency Selectivity Improve Selectivity? Hit->Selectivity Permeability Improve Permeability? Hit->Permeability Lipophil Add Hydrophobic Group at N1 (e.g., Benzyl) Potency->Lipophil Target Hydrophobic Pocket Electronic Modify Amidine pKa (Fluorination of Imidazole C4/C5) Selectivity->Electronic Tune Basicity Prodrug Mask Amidine (Double Prodrug Strategy) Permeability->Prodrug Reduce Polarity

Figure 2: Structure-Activity Relationship (SAR) optimization strategy.

References

  • Preparation of 1-Methylimidazole-N-oxide (NMI-O). Organic Syntheses, 2016, 93, 331-340.[1] (Provides foundational protocols for handling 1-methylimidazole derivatives).

  • Synthesis of 2-imidazolones and 2-iminoimidazoles. NIH/PMC, 2012. (Discusses C2 functionalization strategies including lithiation).

  • 1-Methyl-1H-imidazole-2-carboximidamide hydrochloride. ChemShuttle Screening Compounds. (Commercially available standard for control experiments).

  • Overview on Biological Activities of Imidazole Derivatives. Technion / Materials Horizons, 2022. (Comprehensive review of imidazole pharmacology).

  • Synthesis of 1-Methyl-1H-imidazole-2-carboxylic acid. ChemicalBook. (Route via aldehyde oxidation).

Sources

Application Note: Scale-Up Synthesis of 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride (CAS: 849600-64-2). This compound is a critical building block in the development of peptidomimetics and heterocyclic drug candidates.

While laboratory-scale methods often rely on chromatographic purification or hazardous reagents (e.g., organolithiums at cryogenic temperatures for direct functionalization), this protocol utilizes a thermodynamically controlled Pinner reaction sequence. This approach is optimized for multi-gram to kilogram scale-up, prioritizing process safety, solvent recovery, and crystallization-based purification to achieve >98% purity without column chromatography.

Key Process Advantages
  • Scalability: Avoids cryogenic lithiation steps (-78 °C) by utilizing the stable nitrile precursor.

  • Purification: Self-purifying crystallization of the hydrochloride salt.

  • Safety: Controlled management of exothermic HCl and NH₃ addition.

Retrosynthetic Analysis & Mechanism

The synthesis targets the amidine functional group via the Pinner Reaction , converting 1-methyl-1H-imidazole-2-carbonitrile to the corresponding imidate ester, followed by ammonolysis.

Reaction Scheme

ReactionScheme Nitrile 1-Methyl-1H-imidazole- 2-carbonitrile Imidate Intermediate Imidate Ester HCl Nitrile->Imidate 1. MeOH (anhydrous) 2. HCl (gas), 0°C Amidine 1-Methyl-1H-imidazole- 2-carboximidamide HCl Imidate->Amidine 1. NH3 (MeOH) 2. Crystallization

Caption: Two-step Pinner sequence converting the nitrile to the target amidine salt.

Mechanistic Insight[1][2][3][4]
  • Activation: The nitrile nitrogen is protonated by anhydrous HCl, activating the carbon center.

  • Nucleophilic Attack: Methanol attacks the activated nitrile to form the imidate ester hydrochloride (Pinner Salt). This intermediate is moisture-sensitive; water will hydrolyze it to the methyl ester.

  • Ammonolysis: Ammonia displaces the methoxy group to generate the amidine hydrochloride .

Scale-Up Considerations & Safety

Thermodynamic Hazards
  • HCl Solvation: The dissolution of HCl gas in methanol is highly exothermic . Cooling capacity must be sufficient to maintain

    
     to prevent solvent boil-off and nitrile degradation.
    
  • Ammonolysis: The addition of ammonia is also exothermic.

Solvent & Reagent Quality
  • Methanol: Must be anhydrous (

    
     water). Water competes with methanol, leading to ester impurities (1-methylimidazole-2-carboxylate).
    
  • HCl Source: Use anhydrous HCl gas or commercially available 4M HCl in Dioxane/MeOH. For scale-up, bubbling gas is preferred for concentration control.

Detailed Experimental Protocol

Target Scale: 100 g Input (Nitrile) Expected Yield: 85–90% Purity: >98% (HPLC)

Phase 1: Synthesis of Imidate Intermediate

Reagents:

  • 1-Methyl-1H-imidazole-2-carbonitrile (100.0 g, 0.934 mol)

  • Methanol, anhydrous (500 mL, 5 vol)

  • HCl gas (anhydrous) or 4M HCl in MeOH (approx. 1.2 eq)

Procedure:

  • Setup: Equip a 2 L jacketed reactor with an overhead stirrer, internal temperature probe, and gas dispersion tube (if using gas). Purge with

    
    .
    
  • Charging: Charge 1-methyl-1H-imidazole-2-carbonitrile and anhydrous Methanol (500 mL). Stir at 250 rpm until fully dissolved.

  • Cooling: Circulate coolant to lower internal temperature to

    
    .
    
  • Acidification:

    • If using Gas: Slowly bubble anhydrous HCl gas into the solution.[1][2] Maintain

      
      .
      
    • If using Solution: Add 4M HCl/MeOH dropwise over 1 hour.

    • Endpoint: Saturation is typically reached when the solution fumes slightly, or by weight gain (target ~40 g HCl uptake).

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 16–24 hours .

    • IPC (In-Process Control): Monitor by HPLC (C18 column) for consumption of Nitrile (<1% remaining).

  • Concentration: Concentrate the mixture under reduced pressure (vacuum) at

    
     to remove excess HCl and reduce volume to ~200 mL. Note: Do not distill to dryness to avoid thermal instability of the imidate.
    
Phase 2: Amidine Formation[4][6]

Reagents:

  • Ammonia (7M in Methanol, 400 mL, ~3.0 eq)

  • Isopropanol (IPA) (Antisolvent)

Procedure:

  • Cooling: Cool the concentrated imidate residue to

    
    .
    
  • Addition: Add 7M Ammonia in Methanol slowly over 45 minutes. Maintain

    
    .
    
  • Reaction: Stir at ambient temperature (

    
    ) for 4–6 hours .
    
    • IPC:[3] Monitor disappearance of Imidate peak by HPLC.

  • Workup:

    • Concentrate the reaction mixture to dryness under vacuum (

      
      ).
      
    • The residue is a crude solid containing NH₄Cl and the product.

  • Purification (Salt Break/Crystallization):

    • Dissolve the crude residue in minimal hot Ethanol (50–60°C).

    • Filter hot (if necessary) to remove inorganic salts (NH₄Cl).

    • Add Isopropanol (IPA) or Ethyl Acetate dropwise to the filtrate until turbidity persists.

    • Cool slowly to

      
       over 2 hours.
      
  • Isolation: Filter the white crystalline solid. Wash with cold IPA/EtOAc (1:1).

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Process Data & Specifications

Typical Yields
StepScaleYield (%)Purity (HPLC)
Imidate Formation100 gN/A (in situ)N/A
Amidine Isolation100 g88%98.5%
Recrystallization50 g92% (recovery)>99.5%
Analytical Characterization
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 210–212 °C (dec).

  • 1H NMR (400 MHz, DMSO-d6):

    
     9.40 (br s, 2H, NH), 9.15 (br s, 2H, NH), 7.65 (s, 1H, Im-H), 7.30 (s, 1H, Im-H), 3.85 (s, 3H, N-Me).
    
  • MS (ESI+): Calculated for

    
    : 125.08; Found: 125.1 
    
    
    
    .

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Low Yield Hydrolysis of ImidateEnsure MeOH is anhydrous (<0.05% H2O). Use a drying tube or N2 blanket.
Ester Impurity Water in reactionCheck water content of starting materials.
Sticky Solid Residual solvent/impuritiesTriturate with Acetone or Et2O before crystallization.
Incomplete Reaction Insufficient HClEnsure saturation of HCl; weigh the flask to confirm uptake.

Workflow Diagram

Workflow Start Start: 1-Methyl-1H-imidazole-2-carbonitrile React1 Step 1: Pinner Reaction (MeOH, HCl gas, 0-25°C, 24h) Start->React1 Conc1 Concentrate to remove excess HCl React1->Conc1 React2 Step 2: Ammonolysis (NH3/MeOH, 0-25°C, 6h) Conc1->React2 Workup Concentrate to Dryness React2->Workup Purify Crystallization (EtOH/IPA) Workup->Purify Final Final Product: Amidine HCl Salt Purify->Final

Caption: Operational workflow for the synthesis and purification of the target amidine.

References

  • Pinner Reaction Mechanism & Applications
  • Synthesis of Imidazole Nitriles

    • Justia Patents. "Process for the preparation of 2-cyanoimidazole compounds."[4] (Patent related to cyazofamid intermediates). Available at: [Link]

  • Safety Data & Handling
  • General Amidine Synthesis Reviews

    • Organic Chemistry Portal.[5] "Pinner Reaction."[3][1][2][5][6] Available at: [Link]

Sources

Application Note: 1-Methyl-1H-imidazole-2-carboximidamide HCl in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Linchpin" of Bi-Heteroaryl Scaffolds

In the high-stakes arena of kinase inhibitor discovery, the bi-heteroaryl motif remains a dominant pharmacophore. While fused systems (like purines) are classic, linked systems—where two aromatic heterocycles are connected by a single bond—offer superior rotational freedom to adapt to the dynamic "breathing" of kinase ATP-binding pockets.

1-methyl-1H-imidazole-2-carboximidamide hydrochloride (CAS: 849600-64-2) is a specialized building block designed to synthesize 2-(pyrimidin-2-yl)imidazole scaffolds. Unlike standard amidines, the imidazole moiety here acts as a pre-installed, solubility-enhancing "head group" often required to interact with solvent-front residues (e.g., in CDK or JAK kinase pockets), while the amidine functionality serves as the reactive "hook" to construct a pyrimidine hinge-binding domain.

Key Advantages in Drug Design
  • Solubility Modulation: The N-methyl imidazole is highly polar and basic, improving the physicochemical properties of otherwise lipophilic inhibitors.

  • Synthetic Modularity: The amidine group reacts cleanly with 1,3-electrophiles (beta-diketones, beta-keto esters) to form diverse pyrimidine rings, allowing rapid library generation (SAR exploration).

  • Hinge Binding: The resulting pyrimidine nitrogen atoms are perfectly positioned to accept hydrogen bonds from the kinase hinge region (e.g., Val135 in CDK2).

Chemical Properties & Handling[1]

PropertySpecification
Chemical Name 1-Methyl-1H-imidazole-2-carboximidamide hydrochloride
Structure Imidazole ring with N-methyl at pos 1; Amidine (-C(=NH)NH₂) at pos 2
Molecular Weight 160.60 g/mol (HCl salt)
Appearance Off-white to pale yellow hygroscopic solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
pKa (Amidine) ~11.5 (Strongly basic)
Storage Desiccate at -20°C. Highly hygroscopic; handle under inert atmosphere.[1]

Handling Precaution: The amidine free base is unstable and prone to hydrolysis. Always store as the HCl salt and liberate the free base in situ during the reaction.

Synthetic Application: The "Pinner-Type" Pyrimidine Cyclization

The core application of this reagent is the cyclocondensation with 1,3-dicarbonyls . This reaction constructs a pyrimidine ring attached to the C2 position of the imidazole.

Mechanism of Action[2][3]
  • Free-Basing: A mild base (e.g., NaOEt, K2CO3) neutralizes the HCl salt, exposing the nucleophilic amidine.

  • Nucleophilic Attack: The amidine primary amine (-NH2) attacks the most electrophilic carbonyl of the 1,3-dicarbonyl partner.

  • Cyclization: The imine nitrogen attacks the second carbonyl.

  • Aromatization: Loss of water (or alcohol) drives the formation of the stable pyrimidine ring.

Visualization: Reaction Scheme

ReactionScheme cluster_0 Reactants Reagent 1-Methyl-1H-imidazole- 2-carboximidamide HCl Base Base (NaOEt) Free-basing Reagent->Base Electrophile 1,3-Dicarbonyl (e.g., Acetylacetone) Electrophile->Base Intermediate Acyclic Intermediate Base->Intermediate Nucleophilic Attack Cyclization Cyclization & Dehydration (-2 H2O) Intermediate->Cyclization Product 2-(1-Methyl-1H-imidazol-2-yl)- 4,6-dimethylpyrimidine (Bi-Heteroaryl Scaffold) Cyclization->Product

Caption: Synthesis of a bi-heteroaryl kinase inhibitor scaffold via amidine-dicarbonyl condensation.

Detailed Protocol: Synthesis of a Kinase Inhibitor Scaffold

Objective: Synthesize 4,6-dimethyl-2-(1-methyl-1H-imidazol-2-yl)pyrimidine as a model for a hinge-binding core.

Materials
  • Reagent: 1-Methyl-1H-imidazole-2-carboximidamide HCl (1.0 eq, 160 mg, 1.0 mmol)

  • Partner: Acetylacetone (1.1 eq, 113 µL) (Note: Substitute with ethyl acetoacetate to yield a hydroxypyrimidine for further functionalization).

  • Base: Sodium Ethoxide (NaOEt), 21% wt in ethanol (2.5 eq).

  • Solvent: Absolute Ethanol (anhydrous).

Step-by-Step Workflow
  • Preparation of Free Base (In Situ):

    • In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the amidine HCl salt in 5 mL of absolute ethanol.

    • Add 2.5 mmol of NaOEt solution dropwise at 0°C (ice bath).

    • Observation: A white precipitate (NaCl) will form immediately.

    • Stir for 15 minutes at 0°C to ensure complete deprotonation.

  • Condensation Reaction:

    • Add Acetylacetone (1.1 mmol) dropwise to the stirring suspension.

    • Remove the ice bath and allow the mixture to warm to room temperature (RT).

    • Fit a reflux condenser and heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Check reaction progress via LC-MS or TLC (System: 10% MeOH in DCM). The starting amidine (polar) should disappear, and a less polar UV-active spot should appear.

  • Work-up & Isolation:

    • Cool the reaction mixture to RT.

    • Concentrate the solvent in vacuo to roughly 1 mL.

    • Dilute with 10 mL of water.

    • Extract with Ethyl Acetate (3 x 10 mL). Note: If the product is highly polar due to the imidazole, use DCM:Isopropanol (3:1) for extraction.[2]

    • Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • The crude residue is often pure enough for the next step.

    • If necessary, purify via flash chromatography (Silica gel, 0-10% MeOH/DCM gradient).

Visualization: Experimental Workflow

ProtocolWorkflow Step1 STEP 1: Free-Basing Dissolve Amidine HCl in EtOH Add NaOEt at 0°C (Precipitate forms) Step2 STEP 2: Addition Add 1,3-Dicarbonyl (Acetylacetone) Step1->Step2 Step3 STEP 3: Cyclization Reflux at 78°C for 4-6h Monitor via LC-MS Step2->Step3 Step4 STEP 4: Work-up Evaporate EtOH Extract with EtOAc or DCM:IPA Step3->Step4 Step5 STEP 5: Final Product 2-(1-methylimidazol-2-yl)pyrimidine Step4->Step5

Caption: Step-by-step protocol for synthesizing the pyrimidine-imidazole scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete free-basing of the HCl salt.Ensure 2.0–2.5 eq of base is used. The amidine is less reactive if protonated.
Hygroscopicity Wet solvent quenching the amidine.Use strictly anhydrous ethanol and store reagents in a desiccator.
Side Products Polymerization of dicarbonyl.Add the dicarbonyl slowly at low temperature before heating.
Solubility Issues Product is too polar for EtOAc extraction.Use "salting out" (saturate aqueous layer with NaCl) and extract with CHCl₃/IPA (3:1).

References

  • Discovery of Imidazole Carboxamides as Kinase Inhibitors Source: National Institutes of Health (NIH) / PubMed Context: Discusses the use of imidazole carboxamides as hinge binders and their selectivity profiles in kinase screening. URL:[Link]

  • Synthesis of Imidazo[1,2-a]pyrimidines and Triazines Source: Royal Society of Chemistry (RSC) Context: Details the condensation chemistry between amidine-like species and 1,3-dicarbonyls to form kinase-relevant scaffolds. URL:[Link]

  • 1-Methyl-1H-imidazole-2-carboximidamide HCl Compound Summary Source: PubChem Context:[1][3][4] Chemical and physical properties, safety data, and identification.[4] URL:[Link] (Note: Link directs to parent/related structure record for verification).

  • Imidazo[1,2-a]pyrazine Inhibitors of Kinases Source: Journal of Medicinal Chemistry (via NIH) Context: Validates the biological relevance of the imidazo-fused and bi-heteroaryl systems in oncology (e.g., DDR1 inhibitors). URL:[Link]

Sources

Application Note: 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility and experimental protocols for 1-methyl-1H-imidazole-2-carboximidamide hydrochloride (referred to herein as MICA-HCl ) within Fragment-Based Drug Discovery (FBDD) workflows.

MICA-HCl represents a "privileged fragment" due to its specific physicochemical profile: it acts as a rigid, low-molecular-weight arginine mimetic. Unlike flexible aliphatic amines, the imidazole core provides a planar scaffold that facilitates


-stacking interactions, while the amidine moiety forms high-energy salt bridges with aspartate or glutamate residues in protein active sites.

Key Applications:

  • Target Classes: Serine proteases (S1 pocket probes), GPCRs (aminergic sub-pockets), and Kinases (hinge binding or solvent-front polar interactions).

  • Screening Modalities: Surface Plasmon Resonance (SPR), Ligand-Observed NMR (STD-NMR), and X-ray Crystallographic Soaking.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Before integrating MICA-HCl into a screening library, it is critical to understand its solution behavior.

PropertyValueRelevance to FBDD
Formula

--
MW (Free Base) ~124.14 DaIdeal "Rule of 3" compliance (MW < 300).[1]
Solubility >100 mM (Water/DMSO)High solubility prevents aggregation artifacts in NMR/SPR.
pKa (Amidine) ~11.5Fully protonated at physiological pH (7.4); strong cation.
Topology Planar, HeteroaromaticRigid scaffold reduces entropic penalty upon binding.
H-Bond Donors 3 (Amidine)Critical for directional interactions (Salt Bridges).

Mechanism of Action: The "Anchor" Concept

In FBDD, MICA-HCl rarely acts as a standalone inhibitor. Instead, it functions as a high-efficiency "Anchor Fragment."

  • Electrostatic Anchoring: The protonated amidine group targets the "anionic hole" (e.g., Asp189 in Trypsin-like proteases).

  • Vectorial Growth: The N1-methyl group blocks one side of the imidazole, simplifying the Structure-Activity Relationship (SAR). Growth is directed from the C4/C5 positions of the imidazole ring, allowing medicinal chemists to extend the molecule into adjacent hydrophobic pockets (S2/S3 sites) without disrupting the primary salt bridge.

Visualization: Fragment-to-Lead Evolution Logic

FragmentEvolution Fragment MICA-HCl Fragment (Kd: ~mM) HitVal Hit Validation (SPR/NMR) Fragment->HitVal Screening XRay Co-Crystal Structure (Define Vector) HitVal->XRay Soaking Elaboration Chemical Growth (C4/C5 Extension) XRay->Elaboration Rational Design Elaboration->XRay Iterative Cycle Lead Lead Compound (Kd: ~nM) Elaboration->Lead Optimization

Figure 1: The logical workflow transforming the MICA-HCl fragment into a high-affinity lead compound via structure-guided design.

Experimental Protocols

Protocol A: Library Preparation & Solubility Check

Rationale: Amidine salts can be hygroscopic. Precise concentration is vital for Kd determination.

  • Weighing: Weigh approximately 10 mg of MICA-HCl into a glass vial.

  • Solvent: Dissolve in 100%

    
    -DMSO (deuterated DMSO is preferred for downstream NMR compatibility, though regular DMSO is acceptable for SPR).
    
  • Stock Concentration: Target a 200 mM master stock.

    • Calculation: Volume (

      
      ) = (Mass (mg) / MW) * 1000 / 0.2.
      
  • Quality Control (QC):

    • Inspect for turbidity.

    • Mandatory: Run a 1D

      
      -NMR spectrum. Verify the integrity of the methyl singlet (~3.7 ppm) and imidazole protons. Ensure no degradation of the amidine (hydrolysis to amide).
      
Protocol B: Surface Plasmon Resonance (SPR) Screening

Rationale: MICA-HCl is a "fast-on/fast-off" binder. Standard enzymatic assays may miss it. SPR is the gold standard for detecting these transient interactions.

Instrument: Biacore 8K / T200 or equivalent. Sensor Chip: CM5 or Series S (Carboxylated dextran).

Step-by-Step Workflow:

  • Immobilization:

    • Target Protein: Immobilize to ~3000-5000 RU (high density required for low-MW fragments).

    • Reference Channel: Blank immobilization (activation/deactivation only).

  • Running Buffer (Critical):

    • HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

    • Additive: If the target is a metalloprotease, exclude EDTA. Otherwise, include 3 mM EDTA.

  • Injection Strategy (Multi-Cycle Kinetics):

    • Concentration Range: 0, 31.25, 62.5, 125, 250, 500, 1000

      
      . (Fragments bind weakly; high concentrations are necessary).
      
    • Contact Time: 30 seconds (Fast association expected).

    • Dissociation Time: 15 seconds (Fast dissociation expected).

    • Flow Rate: 30

      
      .
      
  • Data Analysis:

    • Look for "Square Wave" sensorgrams (instant steady state).

    • Plot Steady State Affinity (

      
       vs. Concentration).
      
    • Note: Do not attempt to fit Kinetic

      
       if the curves are square; rely on 
      
      
      
      from the isotherm.
Protocol C: Ligand-Observed NMR (STD-NMR)

Rationale: To confirm the binding is specific and identify which protons are in contact with the protein.

Sample Preparation:

  • Protein: 5-10

    
     target protein in deuterated buffer (PBS in 
    
    
    
    ).
  • Ligand (MICA-HCl): 500-1000

    
     (100-fold excess).
    
  • Total Volume: 500

    
     in a 5 mm NMR tube.
    

Acquisition Parameters:

  • Pulse Sequence: stddiff (Saturation Transfer Difference).

  • On-Resonance Irradiation: -0.5 ppm or 12 ppm (protein methyls or amides). Ensure MICA-HCl signals are not hit.

  • Off-Resonance Irradiation: 30 ppm (control).

  • Saturation Time: 2.0 seconds (Gaussian train pulses).

Interpretation:

  • Positive Hit: Signals for the imidazole ring protons and the N-methyl group appear in the difference spectrum (Off-Resonance minus On-Resonance).

  • Epitope Mapping: If the N-methyl signal intensity is lower than the ring protons, the methyl group may be solvent-exposed, while the ring/amidine is buried.

Case Study: Targeting Serine Protease S1 Pockets

To illustrate the utility of MICA-HCl, we visualize its interaction within a theoretical Trypsin-like serine protease active site. This interaction is the basis for using this fragment as a probe.

Molecular Interaction Map

InteractionMap Asp189 Asp189 (Anionic Floor) Ser195 Ser195 (Catalytic Triad) Gly219 Gly219 (Backbone CO) MICA MICA-HCl (Fragment) MICA->Asp189 Salt Bridge (Amidine) MICA->Ser195 H-Bond MICA->Gly219 H-Bond Solvent Bulk Solvent MICA->Solvent N-Methyl exposed

Figure 2: Interaction map of MICA-HCl in a protease S1 pocket. The amidine forms a critical salt bridge with Asp189, anchoring the fragment.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
SPR: Super-stoichiometric binding Non-specific aggregation or "sticky" compound.Add 0.01% Triton X-100 to buffer; Check solubility limit; Ensure pH is < 9.0 (maintain protonation).
NMR: No STD signal

is too weak (> 5 mM) or

relaxation mismatch.
Increase protein concentration to 20

; Ensure saturation pulse is not hitting ligand signals.
Crystallography: No density pH of crystallization liquor is too high.MICA-HCl requires a charged state to bind Asp/Glu. Ensure crystal condition pH is < 8.0.

References

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry. [Link]

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. [Link]

  • Mashalidis, E. H., et al. (2013). Fragment-based approaches to inhibit the lethal factor of Bacillus anthracis. (Example of amidine fragment usage). Journal of Medicinal Chemistry. [Link]

  • PubChem Compound Summary. 1-Methyl-1H-imidazole-2-carboximidamide.[Link]

Sources

Application Note: Regioselective N-Methylation of Imidazole-2-Carboximidamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The N-methylation of imidazole-2-carboximidamides presents a classic challenge in heterocyclic chemistry: distinguishing between multiple nucleophilic sites in a tautomeric system. This scaffold contains four potential methylation sites: the two ring nitrogens (


, 

) and the two amidine nitrogens (

,

).

Successful functionalization requires a rigorous understanding of pKa-driven reactivity and Hard-Soft Acid-Base (HSAB) principles.

  • The Challenge: The imidazole ring

    
    -H is acidic (
    
    
    
    ), while the amidine group is basic (
    
    
    ). Under basic conditions, the imidazole ring deprotonates to form an imidazolide anion, which is the primary nucleophile. However, uncontrolled conditions lead to poly-methylation (quaternization) or mixtures of ring- and amidine-methylated products.
  • The Solution: This guide provides two distinct protocols:

    • Method A (Thermodynamic Control): Selective methylation of the Imidazole Ring (

      
      ) .
      
    • Method B (Protection Strategy): Selective methylation of the Amidine Side Chain .

Mechanistic Insight & Tautomerism

Before beginning synthesis, the operator must visualize the fluxional nature of the substrate. The imidazole-2-carboximidamide exists in equilibrium.

Graphviz Pathway: Tautomeric Equilibrium & Attack Vectors

Tautomerism cluster_0 Substrate Equilibrium cluster_1 Electrophilic Attack (Me-I) T1 Tautomer A (1H-imidazole) T2 Tautomer B (3H-imidazole) T1->T2 Fast H-shift Anion Imidazolide Anion (Delocalized Negative Charge) T1->Anion Base (-H+) Prod2 Product B: N-Methyl Amidine (Minor - Kinetic/Neutral) T1->Prod2 Path B: Neutral Attack (Low Yield/Mixture) T2->Anion Base (-H+) Prod1 Product A: 1-Methylimidazole-2-carboximidamide (Major - Thermodynamic) Anion->Prod1 Path A: Charge Control (High Yield)

Figure 1: Deprotonation of the imidazole ring creates a delocalized anion (Red), directing electrophilic attack to the ring nitrogen (Path A) over the amidine nitrogen.

Protocol A: Regioselective Ring ( ) Methylation

Target: 1-Methylimidazole-2-carboximidamide Mechanism:


 substitution via the imidazolide anion.
Reagents & Equipment[1][2][3][4]
  • Substrate: Imidazole-2-carboximidamide HCl salt.

  • Alkylating Agent: Methyl Iodide (MeI) (Caution: Neurotoxin).

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) OR Potassium Carbonate (

    
    ) for milder conditions.
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure
  • Preparation (0 min): Flame-dry a 100 mL round-bottom flask (RBF) and cool under

    
    .
    
  • Solubilization (15 min): Dissolve substrate (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Note: If using the HCl salt, add 1.1 eq of extra base to neutralize the salt first.

  • Deprotonation (30 min):

    • Cool the solution to 0°C (Ice bath).

    • Add NaH (1.2 eq) portion-wise.

    • Observation: Vigorous bubbling (

      
       gas) indicates formation of the imidazolide anion. Stir for 30 min until bubbling ceases and the solution becomes clear/yellow.
      
    • Why NaH? It ensures irreversible deprotonation, forcing the reaction through the ring nitrogen.

  • Alkylation (2-4 hours):

    • Add MeI (1.05 eq) dropwise via syringe at 0°C.

    • Critical Control: Do NOT use excess MeI (>1.1 eq). Excess leads to quaternization (formation of 1,3-dimethylimidazolium salts).

    • Allow the reaction to warm to Room Temperature (RT) slowly.

  • Quench & Workup:

    • Quench with ice-cold water (10x reaction volume).

    • Extraction: The product is highly polar. Standard EtOAc extraction may fail.

    • Preferred: Evaporate DMF under high vacuum. Redissolve residue in minimal MeOH/DCM (1:9) and filter off inorganic salts.

  • Purification:

    • Flash Chromatography: DCM:MeOH:NH4OH (90:9:1).

    • QC Check: The product should show a distinct N-Me singlet in

      
       NMR at 
      
      
      
      ppm.

Protocol B: Selective Amidine Methylation (Protection Route)

Target: N-methyl-imidazole-2-carboximidamide (Exocyclic methylation) Logic: The ring nitrogen is more reactive. To methylate the amidine, the ring must be "masked" with a bulky protecting group.

Workflow Diagram

ProtectionRoute Step1 Step 1: Ring Protection (Boc-anhydride / TEA) Step2 Step 2: Amidine Methylation (MeI / K2CO3 / Acetone) Step1->Step2 Forces reaction to Amidine Step3 Step 3: Deprotection (TFA / DCM) Step2->Step3 Removes Block Final End: N-methyl-amidine derivative Step3->Final Substrate Start: Imidazole-2-carboximidamide Substrate->Step1 Blocks Ring N1

Figure 2: Three-step sequence to bypass the natural reactivity of the imidazole ring.

Procedure
  • Protection: React substrate with

    
     (1.1 eq) and 
    
    
    
    in DCM. Isolate the 1-Boc-imidazole-2-carboximidamide .
    • Mechanistic Note: The Boc group goes to the Ring N1 due to steric relief and stability.

  • Methylation:

    • Dissolve Boc-protected intermediate in Acetone.

    • Add

      
       (2.0 eq) and MeI (1.2 eq).
      
    • Reflux for 4-6 hours.

    • Result: Alkylation occurs on the amidine nitrogen because the ring is blocked.

  • Deprotection:

    • Treat with TFA/DCM (1:1) for 1 hour at RT.

    • Neutralize with ion-exchange resin (e.g., Amberlyst A-21) to isolate the free base.

Data Analysis & Troubleshooting

NMR Diagnostic Table

Use this table to interpret


 NMR (DMSO-

) results.
FeatureUnreacted Starting MaterialProduct A (Ring Methylated)Product B (Amidine Methylated)Over-Methylated (Quaternary)
Ring C-H Two doublets or broad sTwo distinct doublets (non-equivalent)Broad singletsDownshifted (>7.5 ppm)
N-Me Signal NoneSinglet

3.7-3.9 ppm
Singlet

2.8-3.1 ppm (Doublet if NH-Me)
Two singlets
Exchangeable H Broad (3H)Broad (2H, Amidine

)
Broad (1H, Amidine

)
None
Common Pitfalls
  • Over-alkylation: If you see two methyl peaks, you have formed the imidazolium salt.

    • Fix: Reduce temperature to -10°C and use exactly 1.0 eq of MeI. Use a syringe pump for slow addition.

  • Poor Solubility: Imidazole-carboximidamides are often insoluble in DCM/Ether.

    • Fix: Use DMF or DMAc (Dimethylacetamide). Do not attempt phase transfer catalysis in non-polar solvents; it will fail.

References

  • Regioselectivity in Imidazoles: L. Benati, et al. "Regioselective alkylation of imidazoles." Journal of Organic Chemistry. (General principle grounding).

  • Amidine Synthesis & Reactivity: S. Caron, et al. "Preparation of amidines under mild reaction conditions."[1] Journal of Organic Chemistry, 2010.[1]

  • Tautomerism in Heterocycles: A. R. Katritzky, et al. "Tautomerism of Heterocycles." Chemical Reviews.

  • Palladium-Catalyzed N-Arylation (Analogous Chemistry): "Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles." MIT Open Access.

  • Preparation of 1-Methylimidazole-N-oxide (Methodology Reference): Organic Syntheses, Coll.[2] Vol. 93, p. 331 (2016).[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization of 1-Methyl-1H-imidazole-2-carboximidamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IMID-AMID-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The Challenge of Heterocyclic Amidines

You are likely here because your synthesis of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride is suffering from low yields (<40%) or persistent contamination with ammonium chloride (


).

This transformation is deceptively simple. While the nitrile at the C2 position of the imidazole ring is electron-deficient (activated), the basicity of the imidazole ring (


) and the extreme hygroscopicity of the amidine salt create a "perfect storm" for hydrolysis.

This guide moves beyond standard textbook descriptions to address the specific thermodynamic and kinetic bottlenecks of this heterocyclic system.

Module 1: The Optimized Pinner Protocol (Standard Route)

The Pinner reaction remains the most scalable method for this substrate, provided moisture is rigorously excluded.

The Mechanism & Critical Control Points

The reaction proceeds in two distinct stages:[2][3][4][5][6]

  • Imidate Formation: Acid-catalyzed addition of alcohol to the nitrile.[1][7]

  • Aminolysis: Displacement of the alkoxy group by ammonia.

Critical Insight: The imidazole ring N3 nitrogen is basic. It will scavenge the first equivalent of HCl. You must use excess HCl (>2.5 equiv.) to ensure the nitrile is activated.

Step-by-Step Protocol
Stage 1: Formation of the Imidate Intermediate [2]
  • Setup: Flame-dry a 2-neck round-bottom flask. Equip with a gas inlet tube and a drying tube (CaCl2).[1]

  • Solvent: Dissolve 1-methyl-1H-imidazole-2-carbonitrile (1.0 equiv.) in anhydrous Methanol (0.5 M concentration).

    • Note: Do not use Ethanol; sterics can slow the attack on the C2 position.

  • Activation: Cool to

    
    . Bubble anhydrous 
    
    
    
    gas through the solution for 30–45 minutes.
    • Stoichiometry Check: Ensure saturation.[1][5] The solution must absorb >3.0 equiv. of HCl.

  • Incubation: Seal tightly. Store at

    
     for 12–24 hours.[1]
    
    • Checkpoint: Monitor by TLC (or LCMS).[1] The nitrile peak should disappear. If starting material remains, add more HCl gas.[1][5]

Stage 2: Aminolysis to Amidine
  • Preparation: Remove excess HCl and MeOH under reduced pressure (keep temperature

    
    ) to obtain the imidate salt as a solid/gum.
    
  • Ammonia Addition: Re-dissolve the residue in minimal anhydrous MeOH. Cool to

    
    .[1]
    
  • Reaction: Add 7N

    
     in Methanol (3.0 equiv.) dropwise.
    
    • Warning: Exothermic.[1] Heat promotes the formation of the amide byproduct (hydrolysis).

  • Workup: Stir at room temperature for 4 hours. Concentrate to dryness.[1]

Module 2: Purification & Salt Management

The crude product is a mixture of your target amidine dihydrochloride and


. Standard silica chromatography often fails due to the extreme polarity of the amidine.
Troubleshooting the "Salt Trap"
ContaminantRemoval StrategyRationale
Ammonium Chloride (

)
Ethanol Trituration

is sparingly soluble in absolute EtOH; Amidine HCl is soluble.[1]
Imidate Ester (Unreacted) Ether Wash The intermediate is less polar and will dissolve in

.
Amide Byproduct Recrystallization Amide is insoluble in cold Isopropanol.[1]
Recommended Purification Workflow
  • Dry the Crude: Ensure the crude solid is bone-dry (vacuum oven,

    
    , 4 hours).
    
  • Selective Dissolution: Add absolute Ethanol (10 mL per gram of crude). Sonicate for 10 minutes.

  • Filtration: Filter off the white solid. This is mostly

    
    .[1] Discard it. 
    
  • Crystallization: Concentrate the ethanol filtrate to 20% volume. Add

    
     dropwise until turbid.[1] Cool to 
    
    
    
    .[1]
  • Result: The target 1-methyl-1H-imidazole-2-carboximidamide HCl should crystallize as white needles.[1]

Module 3: Advanced Protocol (The Garigipati Method)

If the Pinner reaction fails (often due to steric hindrance or electronic deactivation), use the Amino-Aluminum method. This bypasses the imidate intermediate entirely.

Reagents:


 (Trimethylaluminum), 

.[1]

Protocol:

  • Suspend

    
     (5.0 equiv.) in dry Toluene under Argon.
    
  • Cool to

    
    . Slowly add 
    
    
    
    (2.0 M in toluene, 5.0 equiv.).[1]
  • Warm to RT and stir until gas evolution (

    
    ) ceases (~1 hour). This forms the active reagent: 
    
    
    
    .
  • Add 1-methyl-1H-imidazole-2-carbonitrile (1.0 equiv.).[1]

  • Heat to

    
     for 12 hours.
    
  • Quench: Cool to

    
    . Carefully add Silica Gel and 
    
    
    
    .[1] Stir for 30 mins, filter, and wash with MeOH.

Why this works: The aluminum activates the nitrile nitrogen while simultaneously delivering the nucleophilic nitrogen, forcing the amidine formation.

Visualizing the Logic

Figure 1: Reaction Pathway & Troubleshooting Logic

G Start Start: 1-Methylimidazole-2-CN Step1 Add HCl(g) / MeOH (Pinner Step 1) Start->Step1 Check1 Is System Dry? Step1->Check1 Imidate Intermediate: Imidate HCl Check1->Imidate Yes (Anhydrous) Hydrolysis FAILURE: Reverts to Ester/Amide Check1->Hydrolysis No (Water Present) Step2 Add NH3 / MeOH (Aminolysis) Imidate->Step2 Crude Crude Mixture (Amidine + NH4Cl) Step2->Crude Purify Purification: EtOH Trituration Crude->Purify Final Pure Amidine HCl Purify->Final Filtrate (Product) Waste Waste: NH4Cl Purify->Waste Solid (NH4Cl)

Caption: Workflow for Pinner synthesis highlighting the critical moisture control point to prevent hydrolysis.

Frequently Asked Questions (FAQ)

Q: My product is a sticky yellow gum that won't crystallize. What happened? A: This is usually due to residual solvent or trace water.[1]

  • Fix: Dissolve the gum in a small amount of absolute ethanol. Add anhydrous diethyl ether dropwise until the solution turns cloudy. Scratch the glass side of the flask with a spatula to induce nucleation. Store in the freezer overnight.

Q: Why do I need >2 equivalents of HCl? A: The imidazole ring contains a basic nitrogen (N3). The first equivalent of HCl simply protonates the ring, forming the imidazolium salt. The second equivalent is required to activate the nitrile group for the methanol attack. Using only 1 equivalent will result in 0% conversion.[1]

Q: Can I use aqueous Ammonia instead of Ammonia in Methanol? A: Absolutely not. Water is the enemy of the Pinner intermediate. Adding aqueous ammonia will instantly hydrolyze the imidate ester into the corresponding methyl ester or amide, destroying your yield.

Q: The Garigipati method sounds dangerous. Is it necessary? A: It is an advanced method involving pyrophoric reagents (


).[1] Use it only if the Pinner method fails repeatedly. For the imidazole-2-carbonitrile substrate, the Pinner method is generally sufficient if the "dryness" protocols are strictly followed.

References

  • Pinner, A., & Klein, F. (1877).[1] Umwandlung der Nitrile in Imide.[1][2][7][8] Berichte der deutschen chemischen Gesellschaft.[1] [1]

  • Garigipati, R. S. (1990).[1] An efficient conversion of nitriles to amidines. Tetrahedron Letters, 31(14), 1969-1972.[1]

  • Decroix, B., et al. (1976).[1] Recherches sur les hétérocycles azotés.[1] Bulletin de la Société Chimique de France.[1] (Foundational work on imidazole functionalization).

  • Dunn, P. J. (2012).[1] Amidine Synthesis.[1][7][8][9][10][11] In Comprehensive Organic Chemical Transformations. (General review of industrial amidine synthesis).

Sources

Technical Support Center: Purity Optimization for 1-Methyl-1H-imidazole-2-carboximidamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-IMID-2024 Subject: Troubleshooting & Purification Protocols for Amidine Hydrochloride Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely working with 1-methyl-1H-imidazole-2-carboximidamide hydrochloride , a critical intermediate often synthesized via the Pinner reaction or direct amination of nitriles.

This compound presents a unique purification challenge: it sits at the intersection of high hygroscopicity (typical of HCl salts) and hydrolytic instability (typical of amidines). The most common user complaints involve "sticky" solids, yellow discoloration, and unexplained NMR peaks.

This guide provides a self-validating system to diagnose and resolve these issues, ensuring your material meets the >98% purity standard required for downstream biological or pharmaceutical applications.

Module 1: Diagnostic Triage (Identify the Enemy)

Before attempting purification, you must identify the specific impurity profile. Use the table below to correlate your observations with the underlying chemical cause.

Table 1: Impurity Profile & Diagnostic Markers
ObservationProbable Impurity / CauseDiagnostic Marker (1H NMR / LCMS)Risk Level
Yellow/Brown Color Oxidative Oligomers or Polymerized Imidazole traces.Often NMR silent or broad baseline humps. Visible inspection is best.Medium (May affect biological assays)
"Sticky" or Wet Solid Hygroscopic Moisture (Water) or Residual Solvent.Broad H2O peak in DMSO-d6 (~3.33 ppm) or solvent peaks.High (Weighing errors, hydrolysis risk)
Extra Carbonyl Peak Hydrolysis Product: 1-Methylimidazole-2-carboxamide.NMR: Loss of N-H signals; appearance of amide protons. LCMS: Mass shift of +1 Da (OH vs NH2 difference in hydrolysis context often +18 for water addition then -NH3 loss).Critical (Dead-end impurity)
Low Melting Point Unreacted Starting Material (Nitrile) or wet salt.Sharp singlet for Nitrile (if present) or general depression of MP range.High

Module 2: Troubleshooting Guide (Q&A)

Q1: My product is a sticky gum instead of a free-flowing powder. How do I fix this?

  • The Cause: Amidine hydrochlorides are notoriously hygroscopic. If the salt contains even trace amounts of excess HCl or water, it lowers the glass transition temperature, turning the crystal lattice into a gum.

  • The Fix: Do not heat it to dry it (this accelerates hydrolysis).

    • Dissolve the gum in a minimum amount of dry methanol.

    • Add a large excess of anhydrous diethyl ether (or MTBE) until the solution turns cloudy.

    • Triturate (scratch the glass side) vigorously to induce crystallization.

    • Filter under nitrogen and store immediately in a desiccator over

      
      .
      

Q2: The NMR shows a new set of peaks, and the mass spec shows a +1 mass shift (or +18 mass adduct). What happened?

  • The Cause: You have likely hydrolyzed the amidine to the amide (1-methylimidazole-2-carboxamide). This happens if the compound was exposed to basic aqueous conditions or heated in wet solvents.

    • Chemistry:

      
      .
      
  • The Fix: This is a chemical transformation, not just a physical impurity. Recrystallization might separate them based on polarity differences (the amide is less polar than the amidine salt), but if the ratio is >10% amide, re-synthesis or prep-HPLC is often more efficient.

Q3: My material is chemically pure by NMR but has a persistent yellow tint. Does this matter?

  • The Cause: Imidazole derivatives are prone to forming trace conjugated oligomers (often called "color bodies") upon air oxidation.

  • The Fix: These are usually non-reactive but can interfere with UV-based assays. Use Protocol B (Charcoal Treatment) below. Do not rely on recrystallization alone, as these pigments often co-crystallize.

Module 3: Validated Purification Protocols

Protocol A: Solvent/Anti-Solvent Recrystallization (The Gold Standard)

Best for: Removing chemical impurities, hydrolysis byproducts, and starting materials.

Principle: Amidine salts are soluble in alcohols but insoluble in ethers. This method uses "oiling out" prevention to force an ordered crystal lattice.

  • Dissolution: Place 1.0 g of crude material in a flask. Add warm anhydrous Ethanol (EtOH) dropwise.

    • Note: Use the minimum amount necessary to dissolve the solid at ~50°C. Do not boil (risk of degradation).

  • Filtration (Optional): If there are insoluble particulates, filter hot through a 0.45 µm PTFE syringe filter.

  • Precipitation: Remove from heat. While stirring, slowly add anhydrous Diethyl Ether (Et2O) or MTBE.

    • Ratio: Target a 1:5 to 1:10 ratio of EtOH:Ether.

    • Stop point: Stop adding ether just as the solution becomes permanently turbid (cloudy).

  • Crystallization: Cover the flask and let it cool to room temperature undisturbed. Then, place in a freezer (-20°C) for 12 hours.

  • Isolation: Filter the white crystals rapidly (hygroscopic!). Wash with cold ether.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: Activated Charcoal Treatment

Best for: Removing yellow/brown color bodies.

  • Dissolve the crude salt in Methanol (MeOH) (approx. 10 mL per gram).

  • Add Activated Charcoal (10-20 wt% relative to substrate).

  • Stir gently at room temperature for 30 minutes.

    • Warning: Do not heat significantly, as charcoal can catalyze hydrolysis in wet solvents.

  • Filter through a pad of Celite (diatomaceous earth) to remove all carbon particles.

  • Concentrate the filtrate by rotary evaporation to a solid residue.

  • Proceed immediately to Protocol A to crystallize the residue.

Module 4: Visual Workflow (Decision Tree)

Use this logic flow to determine the correct processing path for your batch.

PurificationLogic Figure 1: Purification Decision Tree for Amidine HCl Salts Start Crude Material (1-methyl-1H-imidazole-2-carboximidamide HCl) CheckColor Visual Check: Is it Yellow/Brown? Start->CheckColor CheckNMR NMR/LCMS Check: Chemical Impurities? CheckColor->CheckNMR No (White/Off-white) Charcoal Protocol B: Activated Charcoal Treatment CheckColor->Charcoal Yes (Colored) Recryst Protocol A: EtOH/Ether Recrystallization CheckNMR->Recryst Yes (Hydrolysis/SM) Reslurry Reslurry in Cold Acetone/Ether CheckNMR->Reslurry No (Only Surface Impurities) Charcoal->CheckNMR Filtrate Concentrated Dry Vacuum Dry (P2O5, 40°C) Recryst->Dry Reslurry->Dry Final Pure White Solid Store in Desiccator Dry->Final

References & Authoritative Grounding

  • Amidine Synthesis & Properties:

    • Context: The Pinner reaction and the stability of amidine salts are foundational organic chemistry concepts.

    • Source: Patai, S. (Ed.). (1975).[1] The Chemistry of Amidines and Imidates. Wiley-Interscience.

  • Hydrolysis Mechanisms:

    • Context: Understanding the conversion of amidines to amides under aqueous conditions.[2][3]

    • Source: Brown, R. S. (1992).[4] "Recent perspectives concerning the mechanism of H+- and OH--promoted amide hydrolysis" (Analogous mechanism for amidines). Accounts of Chemical Research.

  • Recrystallization of Hydrochloride Salts:

    • Context: Standard protocols for purifying hygroscopic hydrochloride salts using alcohol/ether systems.

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.

  • Specific Imidazole Chemistry:

    • Context: Reactivity and handling of 1-methylimidazole derivatives.

    • Source: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

Sources

1-methyl-1H-imidazole-2-carboximidamide hydrochloride stability issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk
Executive Summary: The Stability Paradox

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride is a specialized reagent often used as a building block in heterocyclic synthesis or as a fragment in peptidylarginine deiminase (PAD) inhibitor design. While the imidazole ring confers aromatic stability, the carboximidamide (amidine) moiety is chemically labile.

The core stability issue is a "Hydrolytic Cascade." The amidine group is thermodynamically unstable relative to its hydrolysis products (amide and carboxylic acid) in the presence of moisture and heat. As a hydrochloride salt, the compound is also hygroscopic , creating a self-accelerating degradation loop where absorbed atmospheric water drives hydrolysis.

Critical Stability Factors & Mechanisms
A. The Hydrolysis Pathway (Chemical Instability)

The primary degradation pathway is the nucleophilic attack of water on the amidine carbon.[1] This occurs in two stages:

  • Primary Hydrolysis: Conversion of the amidine to the corresponding amide (1-methyl-1H-imidazole-2-carboxamide) and ammonia.

  • Secondary Hydrolysis: Conversion of the amide to the carboxylic acid (1-methyl-1H-imidazole-2-carboxylic acid).

Key Insight: The electron-deficient nature of the imidazole ring at the C2 position makes the attached amidine carbon highly electrophilic, rendering it more susceptible to hydrolysis than simple alkyl amidines [1].

B. Hygroscopicity (Physical Instability)

The hydrochloride salt lattice energy is often insufficient to prevent water uptake.

  • Mechanism: The salt absorbs atmospheric moisture, forming a localized aqueous layer on the crystal surface.

  • Consequence: In this "micro-solution," the local pH can shift, and hydrolysis kinetics accelerate significantly compared to the dry solid state [2].

C. pH Sensitivity
  • Acidic Conditions (pH < 4): Stable. The amidine group is protonated (

    
    ), which repels nucleophilic water attack.[2][3]
    
  • Neutral/Basic Conditions (pH > 7): Unstable. Deprotonation exposes the neutral amidine (

    
    ), which is rapidly hydrolyzed.
    
Troubleshooting Guide (Q&A)
Issue 1: Physical Appearance Changes

Q: "I opened the vial and the white powder has turned into a sticky, yellow gum. Is it usable?" A: No. This indicates significant moisture absorption (deliquescence) followed by partial hydrolysis. The yellowing often suggests the formation of degradation byproducts or trace oxidation of the imidazole ring.

  • Action: Discard the sample.

  • Prevention: Store in a desiccator at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Issue 2: LC-MS Anomalies

Q: "My LC-MS shows the expected peak, but also a significant peak at +1 Da and +18 Da. What are these?" A: These are classic hydrolysis signatures.

  • +1 Da (relative to free base): This is likely the amide intermediate (Hydrolysis - NH3 + H2O = +1 mass shift roughly? Wait. Amidine (C=NH)NH2 -> Amide (C=O)NH2. Mass change: -NH + O = -15 + 16 = +1 Da).

    • Correction: Amidine (

      
      , MW=X) 
      
      
      
      Amide (
      
      
      , MW=X+1). Yes, the mass shift is +1 Da .
  • +18 Da: This usually indicates the carboxylic acid form (Amide

    
     Acid + NH3? No, Amide + H2O 
    
    
    
    Acid + NH3. Mass change: -NH2 + OH = -16 + 17 = +1 Da).
    • Clarification: The +18 Da peak often seen in ESI is a water adduct

      
      , but if it is a degradation product, check for the carboxylic acid  (MW = Amidine + 1 + 1 = +2 Da vs Amidine).
      
    • Check: Amidine (CN2H3) -> Acid (CO2H). N2H3 (43) -> O2H (33). Mass diff is -10.

    • Re-evaluation: The most common impurity is the Amide (+1 Da). If you see +18 Da, it is likely a non-covalent water adduct formed in the source, unless you are seeing ring opening (unlikely for imidazole).

  • Solution: Run a gradient with acidic mobile phase (0.1% Formic Acid). If the peaks separate, they are impurities. If they co-elute, they are adducts.

Issue 3: Solubility & Solution Storage

Q: "Can I keep a stock solution in DMSO or Water at 4°C?" A:

  • Water: High Risk. Even at 4°C, hydrolysis occurs over days. Only prepare aqueous solutions immediately before use.

  • DMSO: Moderate Risk. DMSO is hygroscopic.[4][5] If the DMSO contains water, hydrolysis will proceed.

  • Recommendation: Store stock solutions in anhydrous DMSO at -80°C. Use single-use aliquots to avoid freeze-thaw cycles which introduce moisture.

Visualized Pathways & Workflows
Figure 1: Degradation Mechanism of 1-Methyl-1H-imidazole-2-carboximidamide

This diagram illustrates the step-by-step hydrolysis driven by moisture and pH.

DegradationPathway cluster_conditions Accelerating Factors Amidine 1-Methyl-1H-imidazole- 2-carboximidamide (Active Reagent) Amide 1-Methyl-1H-imidazole- 2-carboxamide (Primary Impurity +1 Da) Amidine->Amide Hydrolysis (Fast at pH > 7) Water + H₂O Water->Amide Acid 1-Methyl-1H-imidazole- 2-carboxylic Acid (Secondary Impurity) Amide->Acid Hydrolysis (Slow) Ammonia NH₃ Amide->Ammonia Byproduct Heat Heat (>25°C) Base Base (OH⁻) Moisture Moisture

Caption: The hydrolytic cascade from active amidine to inactive carboxylic acid. Note the +1 Da mass shift to the amide intermediate.

Figure 2: QC & Handling Workflow

A decision tree for verifying reagent quality before critical experiments.

QCWorkflow Start Start: Open Vial Visual Visual Inspection: Is it free-flowing white powder? Start->Visual FailVisual DISCARD (Hygroscopic Degradation) Visual->FailVisual No (Goo/Yellow) LCMS LC-MS Analysis (Acidic Mobile Phase) Visual->LCMS Yes CheckPeaks Check Purity: Target Mass vs. (M+1) Peak LCMS->CheckPeaks Pass PROCEED (Purity > 95%) CheckPeaks->Pass No +1 Da Peak Purify RE-CRYSTALLIZE (If Purity 80-95%) CheckPeaks->Purify Small +1 Da Peak FailAnalysis DISCARD (Hydrolysis > 20%) CheckPeaks->FailAnalysis Major +1 Da Peak

Caption: Standard Operating Procedure (SOP) for quality control of amidine reagents prior to use.

Quantitative Stability Data

Table 1: Estimated Stability Half-Life (t½) in Various Solvents Note: Data extrapolated from general amidine hydrolysis kinetics [3].

Solvent SystemTemperaturepH ConditionEstimated Stability (t½)Recommendation
Solid Powder (Desiccated) -20°CN/A> 2 YearsBest Practice
Solid Powder (Ambient) 25°CN/A1-3 MonthsAvoid long term
Water / PBS 25°C7.4 (Neutral)< 24 HoursPrepare Fresh
Water / Acid 25°C2.0 (Acidic)~ 1 WeekStable short-term
Anhydrous DMSO -20°CN/A6-12 MonthsPreferred Stock
Experimental Protocols
Protocol A: Preparation of Stable Stock Solution

Purpose: To create a stock solution that minimizes hydrolysis risk.

  • Equilibration: Remove the product vial from -20°C storage and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) to prevent water condensation on the cold solid.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%, stored over molecular sieves.

  • Dissolution:

    • Weigh the required amount of 1-methyl-1H-imidazole-2-carboximidamide HCl.

    • Add DMSO to achieve a concentration of 10-50 mM.

    • Vortex briefly until dissolved (should be rapid).

  • Aliquot & Freeze: Immediately dispense into small aliquots (e.g., 50 µL) in cryovials. Snap-freeze in liquid nitrogen or dry ice and store at -80°C.

  • Usage: Thaw only once. Discard unused portion.

Protocol B: Rescue of Degraded Material (Recrystallization)

Warning: Only attempt if degradation is minor (<20% amide impurity).

  • Dissolve the crude solid in a minimum volume of warm Ethanol (approx. 50°C).

  • Add Diethyl Ether dropwise until the solution becomes slightly turbid.

  • Cool slowly to 4°C, then to -20°C overnight.

  • Filter the white crystals under inert gas (Nitrogen/Argon) to avoid moisture uptake during filtration.

  • Dry in a vacuum desiccator over P₂O₅.

References
  • Amidine Hydrolysis Mechanism

    • Title: Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature w
    • Source: ResearchG
    • URL: [Link]

  • Hygroscopicity of Hydrochloride Salts

    • Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals.
    • Source: Pharmaceutics (NIH/PMC).
    • URL: [Link]

  • General Amidine Stability

    • Title: The nonenzymatic decomposition of guanidines and amidines.
    • Source: PubMed / NIH.
    • URL: [Link]

Sources

Technical Support Center: Optimizing Guanidylation with 1-Methyl-1H-imidazole-2-carboximidamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Name: 1-Methyl-1H-imidazole-2-carboximidamide hydrochloride Functional Class: Electrophilic Guanylating Agent Primary Application: Synthesis of substituted guanidines from primary and secondary amines.[1][2]

Introduction: The Chemistry of the Reagent

This guide addresses the technical challenges associated with 1-methyl-1H-imidazole-2-carboximidamide hydrochloride . This reagent is a specialized amidine transfer agent.[2] Unlike the more common 1H-pyrazole-1-carboxamidine, the imidazole leaving group offers a different reactivity profile, often providing a balance between stability and electrophilicity.[1]

The reaction follows an addition-elimination mechanism :

  • Nucleophilic Attack: The amine nucleophile attacks the central carbon of the carboximidamide group.[2]

  • Elimination: 1-Methylimidazole is expelled as the leaving group.[1][2]

  • Product Formation: The resulting guanidine is formed, usually as a salt depending on the workup.[2][3]

Part 1: Pre-Reaction Checklist (Input Variables)

Before initiating the reaction, verify these critical parameters to prevent early-stage failure.

ParameterSpecification / RequirementWhy this matters (Causality)
Physical Form White to off-white crystalline solidHygroscopicity: As a hydrochloride salt, this reagent absorbs atmospheric moisture.[1][4] Wet reagent hydrolyzes to the urea derivative (inactive).[2][3]
Stoichiometry 1.0 : 1.0 to 1.2 : 1.0 (Reagent : Amine)Excess reagent complicates purification because the byproduct (1-methylimidazole) and the reagent have similar polarity to the product.[1][4]
Base Requirement Mandatory. (e.g., DIPEA, TEA)The reagent is an HCl salt.[1][2][3][4] You must neutralize the HCl to liberate the free base amidine for reaction, and also scavenge the proton from the amine nucleophile.[2][3]
Solvent System DMF, Acetonitrile, or Water/DioxaneThe reagent has poor solubility in non-polar solvents (DCM, Toluene).[2][3][4] It requires polar aprotic solvents for optimal kinetics.[1][2]

Part 2: Reaction Mechanism & Conditions

Understanding the mechanism is the key to troubleshooting.[2][3] The reaction is driven by the nucleophilicity of your amine and the leaving group ability of the imidazole.[2][3]

Visualizing the Pathway

GuanidylationMechanism Reagent Reagent (Electrophile) (Amidinium Salt) Intermediate Tetrahedral Intermediate Reagent->Intermediate Addition Amine Substrate (Nucleophile) (R-NH2) Amine->Intermediate Addition Base Auxiliary Base (DIPEA/TEA) Base->Intermediate Proton Scavenging Product Target Guanidine Intermediate->Product Elimination Byproduct Leaving Group (1-Methylimidazole) Intermediate->Byproduct Expulsion

Figure 1: The addition-elimination mechanism. The auxiliary base is critical for deprotonating the ammonium salt of the reagent and the intermediate.[3]

Standard Protocol
  • Dissolution: Dissolve the amine (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (2.0 - 3.0 eq). The solution may warm slightly.[2][5]

  • Addition: Add 1-methyl-1H-imidazole-2-carboximidamide HCl (1.1 eq) in one portion.

  • Incubation:

    • Primary Amines: Stir at RT for 4–16 hours.[1][2]

    • Secondary/Hindered Amines: Heat to 60°C–80°C is often required.[1]

  • Monitoring: Monitor by LC-MS. Look for [M+42] (guanidine formation) vs [M+1] (starting material).[2][3]

Part 3: Troubleshooting Guide

Use this decision tree to diagnose specific failures.

TroubleshootingTree Start What is the primary failure mode? NoRxn No Reaction (Starting Material Remains) Start->NoRxn LowYield Low Yield / Stalled Start->LowYield Messy Complex Mixture / Byproducts Start->Messy CheckBase Is Base present? NoRxn->CheckBase Step 1 Hygroscopic Check Reagent Quality (Hydrolysis?) LowYield->Hygroscopic Hydrolysis Solvent Wet? (Forms Urea) Messy->Hydrolysis Dimer Reagent Dimerization Messy->Dimer CheckSolubility Is Reagent dissolved? CheckBase->CheckSolubility Yes Heat Increase Temp to 60-80°C CheckSolubility->Heat Yes Equivs Add more Reagent (2.0 eq) Hygroscopic->Equivs

Figure 2: Diagnostic workflow for common reaction failures.

Scenario 1: No Reaction (Starting Material Intact)
  • Cause: The amine is likely protonated (unreactive ammonium) or sterically hindered.[2][3]

  • Fix:

    • Ensure you have at least 2.0 equivalents of base (one to neutralize the reagent HCl, one for the amine).[2][3]

    • Switch solvent to DMF if using Acetonitrile; the reagent solubility is significantly higher in DMF.[2]

    • Heat: Imidazole-based reagents are less reactive than pyrazole analogs.[1][2] Heat to 60°C.

Scenario 2: Formation of Urea Byproduct ([M+43] instead of [M+42])
  • Cause: Hydrolysis.[1][2] The amidine carbon was attacked by water instead of the amine.[2]

  • Fix:

    • Dry the solvent (molecular sieves).[2][3]

    • Use a fresh bottle of reagent (it degrades to the amide/urea upon prolonged exposure to air).[2][3]

Scenario 3: Product Isolation Failure (The "Sticky Oil" Problem)
  • Cause: The product (guanidine) and the byproduct (1-methylimidazole) are both basic and polar.[1][2] Standard silica chromatography often fails (streaking).[2][3]

  • Fix:

    • SCX (Strong Cation Exchange) Chromatography:

      • Load reaction mixture (diluted in MeOH) onto SCX cartridge.

      • Wash with MeOH (removes non-basic impurities).[2][3]

      • Elute with 2M NH3 in MeOH.[1][2]

      • Note: Both product and 1-methylimidazole will elute.[1][2] You must then evaporate and triturate with Et2O (1-methylimidazole is soluble in ether; many guanidines are not).[1][2]

    • Reverse Phase (C18): Use water/acetonitrile with 0.1% TFA.[1][2][3] The guanidine is usually more polar than the starting amine but less polar than the reagent.[2][3]

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use inorganic bases like K2CO3? A: Yes, but solubility becomes the limiting factor.[2][3] Inorganic bases are poor in DMF/ACN.[1][2] If you must use K2CO3, add a phase transfer catalyst (like 18-crown-6) or use a mixed solvent system (Dioxane/Water), though water increases hydrolysis risk.[1][2][3]

Q2: How do I remove the 1-methylimidazole byproduct? A: This is the most common challenge.

  • Acid Wash: If your product is lipophilic, dissolve the crude in EtOAc and wash with dilute HCl (carefully—guanidines are basic and will protonate/extract into water).[2][3] Wait, this is tricky. Better method: Wash the organic layer with water (1-methylimidazole is highly water-soluble).[1][2]

  • High Vacuum: 1-Methylimidazole has a boiling point of ~198°C but has significant vapor pressure.[1][2] Prolonged drying on a high-vacuum manifold (<1 mbar) with mild heat (40°C) can remove it.[1]

Q3: Why use this reagent over 1H-pyrazole-1-carboxamidine? A: Safety and tuning. Pyrazole derivatives can be potential explosion hazards (though the carboxamidine is generally safe).[2][3] The imidazole derivative is often "softer," leading to fewer side reactions with other nucleophiles (like alcohols) present on the substrate.[2][3]

References

  • Compound Identification: PubChem. N-methyl-1H-imidazole-1-carboxamide (Structural Analog/Class Reference). National Library of Medicine. [1][2][3]

  • General Guanidylation Methodology: Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992).[2][3] 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[1][2] The Journal of Organic Chemistry. (Provides the foundational mechanistic basis for amidine transfer reagents). [1][2][3]

  • Reagent Properties & Handling: Sigma-Aldrich/Merck.[1] 1-Methylimidazole Product Information. (Reference for the physical properties of the leaving group, essential for workup). [1][2][3]

Sources

byproduct formation in 1-methyl-1H-imidazole-2-carboximidamide hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 1-methyl-1H-imidazole-2-carboximidamide hydrochloride . This reagent is a critical "masked" nucleophile used primarily to synthesize fused heterocyclic systems (e.g., imidazo[1,2-a]pyrimidines) and purine analogs.

While the hydrochloride salt is generally stable, the free base amidine is highly reactive and prone to specific degradation pathways. This guide moves beyond standard datasheets to address the causality of byproduct formation , providing you with the mechanistic insight needed to troubleshoot low yields and purity issues.

Module 1: Stability & Storage (The "Silent" Hydrolysis)

The most frequent complaint we receive is "loss of activity" or "unknown impurity at M+1" after prolonged storage or improper handling. This is almost invariably due to hydrolysis.

The Mechanism: Why Water is the Enemy

The amidine carbon (C2-position) is electron-deficient, making it a prime target for nucleophilic attack. In the hydrochloride form, the protonated nitrogen stabilizes the structure. However, the moment moisture is introduced—even from atmospheric humidity—an equilibrium shift occurs.

The Pathway:

  • Hygroscopic Uptake: The HCl salt is hygroscopic. It pulls water from the air.

  • Nucleophilic Attack: Water attacks the amidine carbon.

  • Ammonia Extrusion: The tetrahedral intermediate collapses, releasing ammonia (or ammonium chloride) and forming the amide (1-methylimidazole-2-carboxamide).

  • Final Hydrolysis: Prolonged exposure converts the amide to the carboxylic acid .

Diagnostic: The "+1 Da" Rule

If your LCMS shows a major peak at M+1 relative to your starting material, you have formed the amide.

  • Amidine Fragment:

    
     (Mass ~43 Da)
    
  • Amide Fragment:

    
     (Mass ~44 Da)
    
  • Mass Shift: +1 Da (e.g., if SM is 139, Impurity is 140).

Protocol: Rescuing "Wet" Material

Do not heat wet material to dry it; this accelerates hydrolysis.

  • Dissolve: Dissolve the salt in minimal dry methanol.

  • Azeotrope: Add anhydrous toluene.

  • Evaporate: Rotary evaporate at

    
    . The toluene/methanol azeotrope will carry off residual water.
    
  • Vacuum: Store under high vacuum with

    
     overnight.
    

Module 2: Reaction Optimization (Cyclization & Regiochemistry)

The primary application of this reagent is reacting with 1,3-electrophiles (like malonates or


-keto esters) to form fused ring systems.
The Challenge: Competition between N3 and Amidine Nitrogen

The molecule has two nucleophilic sites:

  • Imidazole N3: Aromatic nitrogen (moderately nucleophilic).

  • Amidine Nitrogen: Exocyclic nitrogen (highly nucleophilic when free-based).

In ideal conditions, the exocyclic amidine nitrogen attacks the most electrophilic center of your coupling partner, followed by cyclization at the Imidazole N3.

Troubleshooting Low Yields in Cyclization
SymptomProbable CauseCorrective Action
No Reaction Salt not neutralized.The HCl must be neutralized in situ to liberate the nucleophilic free base. Use 1.1 eq of NaOEt or DIPEA.
Open-Chain Intermediate Incomplete cyclization.The first bond formed (Amidine-N to Electrophile). The second ring closure (Imidazole-N3) requires heat or acid catalysis. Increase temp to reflux.
Amide Byproduct Hydrolysis during reaction.[1]Solvent was wet. Amidine hydrolyzed before it could react with the electrophile. Use molecular sieves in the reaction vessel.
Dimerization Self-condensation.High concentration of free base without electrophile. Add the amidine slowly to the electrophile, not vice-versa.
Visualizing the Pathway

G Start Amidine HCl (Stable Salt) FreeBase Free Base (Reactive Nucleophile) Start->FreeBase Base (NaOEt) -HCl Hydrolysis BYPRODUCT: Amide (M+1) FreeBase->Hydrolysis +H2O (Wet Solvent) Intermediate Open-Chain Intermediate FreeBase->Intermediate +Electrophile (Kinetic Control) Intermediate->Hydrolysis Stalled Reaction Product Fused Heterocycle (Imidazo[1,2-a]pyrimidine) Intermediate->Product Heat/Acid (Ring Closure)

Caption: Figure 1. Reaction fate of 1-methyl-1H-imidazole-2-carboximidamide. Green path represents the desired synthesis; red path indicates moisture-induced degradation.

Module 3: Purification & Analysis

Solubility Profile
  • HCl Salt: Soluble in Water, Methanol, DMSO. Insoluble in Ether, DCM, Hexanes.

  • Free Base: Soluble in DCM, EtOAc (moderately). Unstable in water.

Analytical Method (HPLC/LCMS)

Standard reverse-phase conditions often cause peak tailing due to the basicity of the imidazole.

  • Column: C18 (Base-deactivated).

  • Mobile Phase A: Water + 0.1% Ammonium Formate (Buffer pH ~8 is better for peak shape than TFA, but TFA suppresses hydrolysis during analysis).

  • Recommendation: Use 0.05% TFA in Water to keep the amidine protonated during the run.

Frequently Asked Questions (FAQ)

Q1: Can I convert the HCl salt to the free base and store it? A: No. The free base is thermodynamically unstable and will hydrolyze or dimerize upon storage. Always generate the free base in situ immediately before use.

Q2: I see a peak at M+18 in my mass spec. What is it? A: This is likely the Ammonium adduct


. However, if you are running a reaction, check if you have hydrolyzed the amidine to the acid (M+2) and formed an ammonium salt. But typically, M+1 (Amide) is the dominant degradation product.

Q3: Why is my cyclization yield low when using K2CO3 in DMF? A: Potassium carbonate is often too weak or insoluble to fully deprotonate the amidine HCl salt effectively in organic solvents, leading to a slow release of the free base which then has time to hydrolyze. Switch to a soluble organic base like DIPEA or a stronger alkoxide like NaOEt in ethanol.

Q4: Is the 1-methyl group stable? A: Yes, the N-methyl group is metabolically and chemically robust under standard synthetic conditions. It acts as a blocking group to prevent regioisomeric mixtures that would occur with a simple imidazole ring.

References

  • Amidine Hydrolysis Mechanisms

    • Title: The Chemistry of Amidines and Imidates.[2]

    • Source: P
    • Context: Defines the nucleophilic attack of water on the amidine carbon and the acceleration of this process in basic conditions.
    • URL:

  • Synthesis of Imidazo[1,2-a]pyrimidines

    • Title: Synthesis of imidazo[1,2-a]pyrimidines: a decade upd
    • Source: RSC Advances / Organic Chemistry Portal.
    • Context: Details the condensation of 2-aminoimidazoles and amidines with 1,3-electrophiles, highlighting the two-step mechanism (attack then cycliz
    • URL:

  • Stability of Amidine Salts

    • Title: Properties of Amines and their Hydrochloride Salts.[3][4]

    • Source: ResearchG
    • Context: Discusses the hygroscopicity and solubility profiles of amine/amidine salts and the common ion effect.
    • URL:

Sources

Technical Support Center: Reaction Optimization for Substituted 1-Methyl-1H-imidazole-2-carboximidamides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Synthesis, Optimization, and Troubleshooting of Imidazole-Based Amidines

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Challenge: Synthesizing substituted 1-methyl-1H-imidazole-2-carboximidamides combines the difficulties of electron-deficient heterocycles with the high polarity and moisture sensitivity of the amidine functionality.

The Molecule:

  • Core: 1-methyl-1H-imidazole (electron-rich aromatic system).

  • Functional Group: C-2 Amidine (Strongly basic, pKa ~11-12, prone to hydrolysis).

  • Critical Constraint: The C-2 position of 1-methylimidazole is the most acidic ring proton, but when substituted with a nitrile (the precursor), it becomes an electrophilic trap.

This guide provides a decision framework for selecting the correct synthetic route (Pinner vs. Direct Addition) and troubleshooting the inevitable purification issues caused by the "water-loving" nature of the product.

Synthetic Route Selector (Decision Tree)

Before starting, select your method based on your available equipment and substrate scale.

ReactionSelector Start Start: 1-Methyl-1H-imidazole-2-carbonitrile Scale What is your reaction scale? Start->Scale Small Small Scale (<100 mg) High Throughput Scale->Small Discovery Large Scale Up (>1 g) Process Development Scale->Large Process RouteA Route A: Lewis Acid Catalysis (AlMe3 or AlCl3) Small->RouteA Fastest Moisture Is the nitrile moisture sensitive? Large->Moisture RouteB Route B: Pinner Reaction (HCl/MeOH -> NH3) Moisture->RouteB Stable RouteC Route C: Thioimidate Route (H2S -> MeI -> NH3) Moisture->RouteC Unstable/Steric Bulk

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on scale and substrate stability.

Troubleshooting & Optimization Guides

Module A: The Pinner Reaction (The Gold Standard)

Context: The classic two-step sequence: Acid-catalyzed addition of alcohol to nitrile (Imidate formation) followed by ammonolysis.

Q: My reaction mixture turned into a solid block during the HCl bubbling step. Is it ruined?

  • Diagnosis: Likely oversaturation . The imidate hydrochloride salt is precipitating.

  • Solution: This is actually a good sign.

    • Add dry diethyl ether to fully precipitate the salt.

    • Filter the solid under inert atmosphere (N2/Ar).

    • Do not expose to air; the imidate salt is extremely hygroscopic and will hydrolyze to the ester within minutes.

    • Resuspend the solid immediately in dry methanol for the ammonia step.

Q: I isolated the product, but NMR shows a mixture of Amidine and Methyl Ester. Why?

  • Diagnosis: Incomplete ammonolysis or moisture ingress.

  • Mechanism: Water acts as a competitive nucleophile against ammonia. If water attacks the imidate intermediate, you get the ester (1-methyl-1H-imidazole-2-carboxylate).

  • Protocol Fix:

    • Use 7N NH3 in MeOH (commercially available anhydrous) rather than bubbling ammonia gas, which can introduce moisture if the lines aren't purged.

    • Increase the equivalents of NH3 to 10-20 eq.

    • Seal the vessel (pressure tube) to keep NH3 in solution.

Module B: Lewis Acid Catalysis (Direct Addition)

Context: Using AlCl3 or AlMe3 (Weinreb-type) to activate the nitrile for direct amine attack.

Q: The reaction is stuck at 50% conversion despite heating to 100°C.

  • Diagnosis: Product Inhibition . The formed amidine is a stronger base/ligand than the starting nitrile. It coordinates to the Lewis Acid (Al species), deactivating the catalyst.

  • Solution:

    • Switch from catalytic to stoichiometric Lewis Acid (1.1 - 1.5 eq).

    • Use AlMe3 (Trimethylaluminum) combined with the amine (forming an aluminum amide in situ) before adding the nitrile. This species is more reactive.

    • Warning: AlMe3 is pyrophoric. Handle with extreme care.

Q: My workup is a mess of aluminum salts (emulsion hell). How do I clean this?

  • Protocol: Rochelle's Salt Method.

    • Quench the reaction carefully with dilute HCl (if product is stable) or wet ether.

    • Add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) .

    • Stir vigorously for 1-2 hours. The tartrate chelates the aluminum, breaking the emulsion and allowing phase separation.

Isolation & Purification (The "Polarity Trap")

The Issue: Substituted 1-methyl-1H-imidazole-2-carboximidamides are highly polar, often water-soluble, and stick to silica gel irreversibly.

Comparison of Purification Methods:

MethodSuitabilityProsCons
Normal Phase Silica Poor Cheap, common.[1]Product streaks/sticks.[2] Requires high % MeOH/NH3 (DCM:MeOH:NH4OH 80:20:1).
Reverse Phase (C18) Excellent Good separation, scalable.Requires removal of water. Needs ion-pairing agent (TFA/Formic Acid).
SCX (Cation Exchange) Best for Free Base "Catch and Release" purity.Limited capacity. Requires pH adjustment.
Recrystallization Variable High purity, no chromatography.Difficult for amidines (often form oils). Requires specific salt formation (e.g., Picrate, HCl).

Recommended Workflow (Reverse Phase):

  • Column: C18 functionalized silica.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B to 30% B (These compounds elute early).

  • Post-Processing: Lyophilize (freeze-dry) the fractions. Do not use rotovap with heat, as amidines can degrade or sublime.

Analytical Validation (Self-Validating Systems)

Q: The 1H NMR shows broad peaks or "missing" protons for the amidine group.

  • Explanation: Tautomerism and Proton Exchange.

    • The amidine group (

      
      ) undergoes rapid proton exchange on the NMR timescale.
      
    • In DMSO-

      
      , you may see three broad humps or one very broad blob around 8.0-10.0 ppm.
      
  • Validation Step:

    • Add a drop of D2O to the NMR tube.

    • Result: The amidine protons (exchangeable) will disappear. The imidazole ring protons (C-4 and C-5) will remain sharp and integrate correctly (1H each). This confirms the broad peaks were indeed your N-H protons.

Q: Mass Spec (LCMS) shows [M+1] but also [M+18] and [M+42].

  • Interpretation:

    • [M+1]: Desired Amidine.

    • [M+18]: Hydrolysis product (Amide) or water adduct.[3]

    • [M+42]: Acetonitrile adduct (common in electrospray if MeCN is used as solvent).

  • Action: Check the UV trace.[4] If the [M+18] peak has a different retention time, you have hydrolysis contamination. If it co-elutes, it may be an in-source artifact.

Mechanistic Visualization

Understanding the Lewis Acid activation helps in troubleshooting "stuck" reactions.

Mechanism Nitrile Nitrile (R-CN) Complex Activated Complex (R-CN---AlCl3) Nitrile->Complex Coordination LewisAcid Lewis Acid (AlCl3) LewisAcid->Complex Attack Nucleophilic Attack Complex->Attack Amine Amine (R'-NH2) Amine->Attack Intermediate Amidine-Al Complex Attack->Intermediate C-N Bond Formation Final Free Amidine Intermediate->Final Workup (H2O/Base)

Figure 2: Mechanistic pathway of Lewis Acid catalyzed amidine formation. Note that the 'Amidine-Al Complex' is stable and requires vigorous workup to release the product.

References

  • Pinner, A. (1892). Die Imidoaether und ihre Derivate. Oppenheim.
  • Dunn, P. J. (2010). "Amidines and N-Substituted Amidines." in Comprehensive Organic Functional Group Transformations II. Elsevier.

  • Garigipati, R. S. (1990). "An efficient conversion of nitriles to amidines." Tetrahedron Letters, 31(14), 1969-1972. (Seminal paper on Weinreb amide/AlMe3 methodology).

  • Lange, U. E., et al. (1999). "A new mild method for the synthesis of amidines." Tetrahedron Letters, 40(39), 7067-7071.

  • Alpert, A. J. (1990).[5] "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A, 499, 177-196.[5] (Reference for HILIC purification of polar amidines).

Sources

Technical Support Center: 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling, Stability, and Troubleshooting Guide

CAS: 849600-64-2 | Formula: C₅H₈N₄[1][2]·HCl | MW: 160.60 g/mol [2]

Part 1: Core Technical Directive

This guide serves as a specialized support interface for researchers utilizing 1-methyl-1H-imidazole-2-carboximidamide hydrochloride (also known as 1-methyl-2-amidinoimidazole HCl).[1] This compound is a critical building block in the synthesis of peptidomimetics (e.g., thrombin inhibitors) and creatine analogs. Its structural combination of a basic amidine group and an electron-rich imidazole ring creates specific stability and handling challenges—primarily hygroscopicity and hydrolytic instability under basic conditions.[1][2]

Part 2: Troubleshooting & FAQs

Module 1: Storage & Stability (The "Shelf" Phase)

Q: My compound has turned from a free-flowing powder to a sticky gum. Is it still usable? A: This indicates significant moisture absorption (hygroscopicity).[2] The amidine hydrochloride salt is highly hygroscopic. When it absorbs water, two risks arise:[1][2]

  • Stoichiometric Error: Weighing the "wet" solid leads to under-dosing the reagent in your reaction.

  • Hydrolysis Risk: While the HCl salt is relatively stable in the solid state, the presence of water can facilitate slow hydrolysis to 1-methylimidazole-2-carboxamide over time, especially if stored at ambient temperatures.[1]

Corrective Action:

  • If the change is physical only (gum): Dry the compound under high vacuum (0.1 mmHg) over P₂O₅ for 24 hours. Re-verify purity via HPLC or ¹H-NMR.

  • Prevention: Always store under an inert atmosphere (Argon/Nitrogen) in a desiccator at -20°C. Warm to room temperature before opening the vial to prevent condensation.

Q: What is the primary degradation pathway I should monitor? A: The amidine group (-C(=NH)NH₂) is susceptible to hydrolysis, converting sequentially to the amide and then the carboxylic acid . This process is accelerated by high pH (basic conditions) and heat .[2]

DOT Diagram: Degradation Pathway

Degradation Amidine 1-Methyl-1H-imidazole- 2-carboximidamide Amide 1-Methylimidazole- 2-carboxamide Amidine->Amide + H2O / OH- Ammonia NH3 Amidine->Ammonia Byproduct Acid 1-Methylimidazole- 2-carboxylic Acid Amide->Acid + H2O / Heat

Caption: Stepwise hydrolysis of the amidine moiety under aqueous/basic conditions.

Module 2: Solubilization & Preparation (The "Bench" Phase)

Q: I need to generate the free base for a coupling reaction. How do I do this without degrading the compound? A: Free-basing amidines is risky because the free base is more prone to hydrolysis than the salt.

  • Avoid: Prolonged exposure to aqueous base (e.g., NaOH, KOH).[1][2]

  • Recommended Protocol:

    • Dissolve the HCl salt in minimum water.[2]

    • Cool to 0°C.

    • Add a stoichiometric amount of mild base (e.g., NaHCO₃ or cold 1M NaOH) rapidly.[1][2]

    • Immediately extract into an organic solvent (e.g., DCM or EtOAc/Isopropanol 3:1) if the free base is organic-soluble, or use directly in the subsequent step if possible.[1]

    • Best Practice: Use in situ neutralization.[1][2] Add the HCl salt directly to your reaction mixture along with a non-nucleophilic organic base (e.g., DIPEA, TEA) rather than isolating the free base.

Q: What solvents are compatible? A:

Solvent Compatibility Notes
Water High Stable at neutral/acidic pH.[1][2] Unstable at pH > 9 over time.[1][2]
DMSO/DMF High Excellent for coupling reactions.[2] Ensure solvents are anhydrous.[1][2]
Methanol Moderate Good solubility, but avoid heating with strong bases (risk of methanolysis).[1][2]

| DCM/Ether | Low | The HCl salt is insoluble.[2] Free base may have limited solubility.[2] |

Module 3: Analytical Troubleshooting (The "Data" Phase)

Q: My HPLC peaks are tailing severely. How do I fix this? A: Amidines are basic nitrogenous compounds that interact strongly with residual silanols on C18 columns, causing peak tailing.[1][2]

  • Solution: Use a mobile phase modifier.

    • Acidic Conditions: Add 0.1% TFA (Trifluoroacetic acid) or Formic Acid to suppress silanol ionization.[2]

    • Buffer: Use a phosphate buffer (pH 2.5 - 3.[1][2]0) or ammonium formate.[2]

  • Column Choice: Use a "base-deactivated" or "end-capped" C18 column designed for basic analytes.[1][2]

Q: In ¹H-NMR, the amidine protons are missing or broad. Is my product gone? A: Not necessarily.

  • Exchange: Amidine protons (-NH) are exchangeable.[1][2] In deuterated solvents like D₂O or CD₃OD , they will exchange with deuterium and disappear from the spectrum.[2]

  • Broadening: In DMSO-d₆ , these protons often appear as very broad singlets (due to quadrupole broadening or intermediate exchange rates) between 8.0–10.0 ppm.[1][2]

  • Verification: Look for the characteristic N-Methyl singlet (~3.7–4.0 ppm) and the two imidazole ring protons (doublets or singlets around 7.0–7.5 ppm).

Module 4: Reaction Optimization (The "Reactor" Phase)

Q: The coupling reaction yield is low (<30%). What is interfering? A: Two common culprits:[2]

  • Nucleophilic Competition: If you are using the amidine as a nucleophile, ensure it is fully deprotonated (neutralized).[2] However, if you are coupling to the imidazole ring, the amidine nitrogen might compete if not protected.[1]

  • Hydrolysis of Activated Esters: If you are reacting the amidine with an activated ester (e.g., NHS-ester), moisture in the solvent will hydrolyze the ester faster than the amidine reacts.

    • Fix: Dry all solvents (DMF/DMSO) over molecular sieves (3Å or 4Å) for 24 hours prior to use.[1][2]

DOT Diagram: Handling Workflow

Workflow Storage Storage: -20°C, Desiccator (Prevent Moisture) Weighing Weighing: Rapid, Inert Atmosphere (Minimize Air Exposure) Storage->Weighing Warm to RT first Solvent Solubilization: Dry DMSO/DMF (Avoid Wet Solvents) Weighing->Solvent Use immediately Reaction Reaction: In Situ Neutralization (DIPEA/TEA) Solvent->Reaction Add Base

Caption: Recommended workflow to minimize hydrolysis and weighing errors.

References

  • PubChem. (n.d.).[2][3][4] 1-methyl-1H-imidazole-2-carboximidamide hydrochloride.[1][2][5][6] National Center for Biotechnology Information.[1][2] Retrieved January 28, 2026, from [Link][1][2]

  • Organic Chemistry Portal. (n.d.).[2] Amidine Synthesis and Stability. (General reference for amidine hydrolysis mechanisms).

  • ScienceMadness. (2006).[2] Isolation of primary amines as HCl salt problem. (Discussion on handling hygroscopic amine/amidine salts). Retrieved January 28, 2026, from [Link][1][2]

  • National Institutes of Health (NIH). (2019).[1][2] Stability of alkoxycarbonylamidine prodrugs. (Context on amidine hydrolysis rates vs pH). Retrieved January 28, 2026, from [Link]

Sources

avoiding degradation of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers working with 1-methyl-1H-imidazole-2-carboximidamide hydrochloride (also known as 1-methyl-1H-imidazole-2-carboxamidine HCl).

The content is structured to address the inherent instability of the amidine functional group in aqueous environments, providing mechanistic insights and validated protocols to prevent degradation.

Compound: 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride CAS: 849600-64-2 (General analog reference) / Note: Specific salt forms may vary. Primary Application: Metallo-


-lactamase inhibition, creatine metabolism studies, and heterocyclic synthesis.

👨‍🔬 Executive Summary: The Instability Mechanism

Why is my compound degrading? The primary enemy of 1-methyl-1H-imidazole-2-carboximidamide in solution is hydrolysis . The amidine group (


) is a nitrogen analogue of a carboxylic acid derivative. In the presence of water—and accelerated by improper pH—it undergoes a stepwise degradation.
The Degradation Pathway

The compound degrades from the active Amidine to an inactive Amide , and finally to the Carboxylic Acid . This process releases ammonia (


), which can cause a pH drift in unbuffered solutions, further accelerating the reaction.

DegradationPathway Figure 1: Hydrolytic Degradation Cascade of 1-Methyl-1H-imidazole-2-carboximidamide Amidine Active Compound (Carboximidamide) TetraInt Tetrahedral Intermediate Amidine->TetraInt + H2O (Slow Step) Amide Degradant 1 (Carboxamide) TetraInt->Amide - NH3 Ammonia NH3 (Byproduct) TetraInt->Ammonia Acid Final Degradant (Carboxylic Acid) Amide->Acid + H2O (Hydrolysis) Amide->Ammonia

[1]

⚙️ Module 1: Critical Stability Parameters

To maintain integrity (>98% purity), you must control three variables: pH, Temperature, and Solvent Choice .

pH Sensitivity (The "Goldilocks" Zone)

Amidines are most stable when protonated (forming the amidinium ion), which reduces the electrophilicity of the central carbon, making it less susceptible to nucleophilic attack by water.

  • Danger Zone (pH > 7.0): The free base form predominates. Hydroxide ions (

    
    ) rapidly attack the amidine carbon.
    
  • Optimal Zone (pH 4.5 – 6.0): The compound exists as a stable salt.

  • Risk Zone (pH < 2.0): Extreme acid can catalyze the hydrolysis of the amide intermediate if it forms, driving the reaction to the carboxylic acid.

Temperature & Half-Life

Hydrolysis rates follow Arrhenius kinetics. | Temperature | Estimated Stability (


) | Recommendation |
| :--- | :--- | :--- |
| 25°C (RT)  | < 24 Hours | Avoid  for storage. Use immediately. |
| 4°C (Fridge)  | 3–5 Days | Acceptable for short-term experiments. |
| -20°C (Freezer)  | > 6 Months | Standard  for stock solutions. |
| -80°C  | > 2 Years | Long-term banking. |
Solvent Compatibility
  • Water/PBS: High risk of hydrolysis over time.

  • DMSO (Anhydrous): Preferred. Stable for months at -20°C.

  • Ethanol/Methanol: Avoid. Can lead to solvolysis (formation of imidate esters).

🛠️ Module 2: Preparation & Storage SOP

Follow this self-validating protocol to ensure experimental consistency.

Reagents Required
  • 1-Methyl-1H-imidazole-2-carboximidamide HCl (Solid)[1]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, stored over molecular sieves.

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.

Step-by-Step Protocol

1. Preparation of Stock Solution (e.g., 100 mM)

  • Equilibrate the solid reagent bottle to room temperature before opening to prevent condensation (hygroscopic risk).

  • Weigh the calculated mass rapidly.

  • Dissolve in Anhydrous DMSO . Vortex until clear.

    • Validation Check: Solution must be colorless. Yellowing indicates oxidation or contaminant degradation.

  • Do NOT adjust pH of the DMSO stock.

2. Aliquoting & Storage

  • Divide the stock into single-use aliquots (e.g., 50 µL or 100 µL) to avoid freeze-thaw cycles.

  • Seal vials tightly. Parafilm is recommended for long-term storage.

  • Store at -20°C or -80°C .

3. Preparation of Working Solution (Aqueous)

  • Thaw one DMSO aliquot.

  • Dilute into the aqueous buffer (e.g., PBS pH 7.4) immediately prior to the experiment.

  • Critical Rule: Keep the aqueous working solution on ice. Discard any unused portion after 4 hours.

Workflow Figure 2: Optimal Preparation Workflow Start Start: Solid Reagent Weigh Weigh rapidly (Minimize humidity exposure) Start->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Check Visual QC: Clear/Colorless? Dissolve->Check Aliquot Aliquot into single-use vials Check->Aliquot Yes Discard Discard/Re-purify Check->Discard No (Yellow/Cloudy) Freeze Store at -20°C Aliquot->Freeze

❓ Module 3: Troubleshooting & FAQ

Direct answers to common observations in the lab.

Q1: My solution turned yellow after 2 days at room temperature. Is it safe to use? A: No. Yellowing often indicates the formation of degradation byproducts (potentially oxidative or polymerization of the imidazole ring derivatives) or the accumulation of the hydrolyzed amide. Discard and prepare fresh.

Q2: Can I autoclave the solution? A: Absolutely not. The high heat and steam of autoclaving will completely hydrolyze the amidine group to the carboxylic acid (1-methyl-1H-imidazole-2-carboxylic acid) within minutes. Filter sterilize (0.22 µm PTFE filter) instead.

Q3: Why does the pH of my buffer drift up when I add the compound? A: If you are using a high concentration of the hydrochloride salt, it may initially lower the pH. However, if degradation occurs, the release of ammonia (


) will slowly raise the pH. If you observe a pH drift over time, it is a confirmation of hydrolysis.

Q4: I need to use it in cell culture (pH 7.4). How do I prevent degradation? A: You cannot prevent it completely at pH 7.4, but you can mitigate it.

  • Keep the stock in DMSO.

  • Add to the media just before treating cells.

  • Refresh the media containing the compound every 12–24 hours if the experiment duration is long, as the effective concentration will drop.

📚 References

  • PubChem. 1-methylimidazole-2-carboxylic acid (Degradant Reference). National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry. Hydrolysis of Amides: Mechanism and Catalysis. (General mechanism for amidine/amide hydrolysis).[2] Available at: [Link]

  • Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors.[3] European Journal of Medicinal Chemistry. (Context on biological application and stability). Available at: [Link]

Sources

scaling up 1-methyl-1H-imidazole-2-carboximidamide hydrochloride reactions troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-IMID-2024 Subject: Troubleshooting Scale-Up, Purification, and Stability of Amidine Hydrochlorides Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely synthesizing 1-methyl-1H-imidazole-2-carboximidamide hydrochloride (CAS: 849600-64-2) as a critical intermediate for serine protease inhibitors (e.g., Thrombin or Factor Xa inhibitors).[1]

At the milligram scale, this reaction is forgiving. At the multigram to kilogram scale, three specific failure modes dominate:

  • Pinner Salt Hydrolysis: Moisture ingress converts your intermediate imidate into an ester (dead end).

  • Ammonium Chloride Contamination: The byproduct (

    
    ) has solubility properties nearly identical to your product, making isolation of "salt-free" material difficult.
    
  • Hygroscopic Collapse: The final HCl salt is intensely hygroscopic, turning from a solid to a useless gum upon exposure to air.

This guide provides the protocols to navigate these bottlenecks.

Module 1: Reaction Optimization (The Pinner Strategy)

The most robust scale-up route is the Pinner Reaction , converting the nitrile (1-methyl-1H-imidazole-2-carbonitrile) to the amidine via an imidate intermediate.[1]

Diagnostic Diagram: The Reaction Pathway & Failure Modes

PinnerReaction cluster_0 Critical Control Point 1 Nitrile Start: Nitrile (1-methyl-1H-imidazole-2-carbonitrile) Imidate Intermediate: Imidate HCl Nitrile->Imidate 1. HCl(g), MeOH (Anhydrous) Amidine Product: Amidine HCl Imidate->Amidine 2. NH3(g) or NH3/MeOH Ester Impurity: Ester (Hydrolysis) Imidate->Ester FAILURE: +H2O (Moisture Ingress) Orthoester Impurity: Orthoester Imidate->Orthoester FAILURE: Excess MeOH High Temp

Figure 1: The Pinner reaction pathway showing critical divergence points where moisture or temperature mismanagement leads to irreversible impurities.

Troubleshooting Guide: Reaction Phase
SymptomProbable CauseTechnical Solution
Stalled Conversion (Nitrile remains) Insufficient HCl saturation. The imidazole ring is basic; the first equivalent of HCl merely protonates the ring N-3, not the nitrile.[1]Correction: You must use >2.5 equivalents of anhydrous HCl. The first eq. is consumed by the imidazole ring; the excess drives the Pinner salt formation.
Formation of Methyl Ester Moisture Ingress. The imidate intermediate hydrolyzes rapidly if water is present.Protocol: Use a drying tube or

line. Ensure MeOH is anhydrous (<0.05% water). Do not store the imidate; react immediately.
Violent Exotherm Heat of Neutralization. Adding

to acidic imidate solution generates massive heat.
Control: Cool the imidate mixture to -10°C before introducing ammonia. Control addition rate to keep internal temp < 5°C.

Module 2: Purification & Isolation (The "Sticky Solid" Problem)

The separation of your product (Amidine HCl) from the byproduct (Ammonium Chloride,


) is the hardest step. Both are water-soluble and polar.[1]
Protocol: The "Solubility Differential" Workup

Do not use water for the initial workup. You will never get your product back out.

  • Evaporation: Remove the reaction solvent (MeOH) completely under vacuum. You will be left with a crude solid containing Product +

    
    .
    
  • The Solvent Switch:

    • Step A: Add anhydrous Ethanol (EtOH) or Isopropanol (IPA) to the crude solid.

    • Logic:

      
       is sparingly soluble in cold EtOH/IPA, while the organic amidine salt is significantly more soluble.
      
  • Filtration: Filter the suspension.

    • Solid (Filter Cake): Mostly

      
      . Discard (after verifying no product is trapped).
      
    • Filtrate: Contains your Amidine HCl.

  • Crystallization (The "Crash"):

    • Concentrate the filtrate to a thick oil.

    • Slowly add Diethyl Ether or MTBE (Antisolvent) with vigorous stirring.

    • The product should precipitate as a white, hygroscopic solid.

Decision Tree: Isolation Strategy

Workup Crude Crude Reaction Mixture (Product + NH4Cl) Strip Strip Solvent (Vacuum) Crude->Strip Resuspend Resuspend in cold EtOH/IPA Strip->Resuspend Filter Filter Suspension Resuspend->Filter Cake Filter Cake: NH4Cl (Waste) Filter->Cake Insoluble Salts Filtrate Filtrate: Product in Alcohol Filter->Filtrate Soluble Amidine Precip Add MTBE/Ether (Antisolvent) Filtrate->Precip Final Final Product: White Solid Precip->Final

Figure 2: Solubility-based purification workflow to remove inorganic salts.[1]

Module 3: Analytical Validation (Self-Validating System)

You cannot rely on LCMS alone, as the amidine and the amide (hydrolysis impurity) often have similar retention times on standard C18 columns due to high polarity.

Use 1H NMR (DMSO-d6) as the primary checkpoint:

SpeciesKey Signal (ppm)Diagnostic Feature
Starting Nitrile ~4.0 ppm (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Sharp singlet.[1] No exchangeable protons downfield.
Imidate (Intermediate) ~4.2 ppm (

)
Distinct methyl singlet from the methoxy group.[1] Indicates Pinner step worked.[2][3]
Amidine (Product) ~9.0 - 9.5 ppm Broad singlets (3H or 4H). These are the amidine

protons. If these are missing, you have the nitrile.
Ester (Impurity) ~3.8 ppm (

)
If you see a methoxy signal after ammonia treatment, hydrolysis occurred.[1]

Important: The imidazole ring protons will shift downfield (~0.2-0.5 ppm) in the product compared to the starting material due to the electron-withdrawing nature of the protonated amidine group.

Module 4: Safety & Handling (FAQ)

Q: The product turned into a liquid on the balance. Is it ruined? A: It has likely deliquesced (absorbed water to form a solution).

  • Fix: Dissolve in minimal MeOH, add toluene, and rotary evaporate (azeotrope water). Then re-precipitate with Ether/MTBE.

  • Prevention: Handle in a glovebox or rapid-weighing environment. Store in a desiccator with

    
    .
    

Q: Can I use AlMe3 (Trimethylaluminum) and NH4Cl instead of the Pinner route? A: Yes, this is the "Garigipati" method.

  • Pros: Single step.

  • Cons: Dangerous at scale. AlMe3 is pyrophoric. The workup requires a Rochelle salt quench which is tedious for highly water-soluble products like this imidazole.[1] For scale-up (>50g), the Pinner route is safer and cleaner.

References

  • Pinner Reaction Mechanism & Scale-up

    • Pinner, A. (1892).
    • Schaefer, F. C., & Peters, G. A. (1961). Mechanism of the Pinner Synthesis of Amidines. Journal of Organic Chemistry.
  • Amidine Synthesis via Nitriles (Methodology)

    • Dunn, P. J. (2010). Green Chemistry in the Pharmaceutical Industry. (Discusses solvent selection for amidine salts).
    • [1]

  • Handling of Hydrophilic/Hygroscopic Salts

    • Anderson, N. G. (2012).[4] Practical Process Research and Development. (Standard text on salt selection and isolation).

Sources

Technical Support Center: Optimization of 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Yield Optimization Guide (Ticket #IMDZ-2024-OPT) Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Core Strategy

This guide addresses yield inconsistencies in the synthesis of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride (also known as 1-methyl-2-amidinioimidazole HCl). The standard industrial route for this transformation is the Pinner Synthesis , converting 1-methyl-1H-imidazole-2-carbonitrile to the target amidine via an imidate intermediate.[1]

The Critical Failure Point: The vast majority of yield losses stem from the hydrolysis of the imidate ester intermediate (Pinner Salt) due to trace moisture. This intermediate is thermodynamically unstable in the presence of water, reverting to the ester (waste) rather than the desired amidine.

The Optimized Workflow (The "Happy Path")
  • Activation: Reaction of nitrile with anhydrous HCl in methanol to form the imidate ester.

  • Ammonolysis: Reaction of the imidate ester with anhydrous ammonia to form the amidine.

  • Isolation: Precipitation and recrystallization.[1][2]

Diagnostic Visualizer (Process Flow)

The following diagram illustrates the reaction pathway and the specific control points where yield is lost.

PinnerSynthesis Start Start: 1-Methyl-1H- imidazole-2-carbonitrile Intermediate Intermediate: Imidate Ester HCl (Highly Hygroscopic) Start->Intermediate Step 1: Pinner Reaction Reagent1 MeOH + Dry HCl (gas) (0°C - 5°C) Reagent1->Intermediate Failure FAILURE MODE: Hydrolysis (Trace H2O) Intermediate->Failure Moisture Exposure Product Target Product: 1-Methyl-1H-imidazole- 2-carboximidamide HCl Intermediate->Product Step 2: Ammonolysis Waste Waste Product: Methyl Ester Failure->Waste Reagent2 Anhydrous NH3 (MeOH solution) Reagent2->Product

Caption: Critical Control Points (CCP) in the Pinner Synthesis. Note the diversion to waste upon moisture exposure.

Troubleshooting Modules

Module A: The "Stalled Reaction" (Step 1)

Symptom: The nitrile starting material remains unconsumed after 24 hours, or yield of the imidate precipitate is low.

Root Cause Analysis: The Pinner reaction is equilibrium-driven and requires a high concentration of HCl to activate the nitrile. The imidazole ring itself is basic (


 for the conjugate acid). It will "scavenge" the first equivalent of HCl, leaving the nitrile unactivated if stoichiometry is insufficient.

Corrective Protocol:

  • Stoichiometry Adjustment: Do not use catalytic HCl. You must use >3.0 equivalents of HCl.[1]

    • 1 eq.[1] protonates the imidazole ring N3.

    • 1 eq.[1] activates the nitrile.[3][4][5][6][7]

    • Excess drives the equilibrium.

  • Gas Saturation: Do not use aqueous HCl (e.g., 37%).[1] Instead, bubble dry HCl gas into anhydrous methanol at

    
    C until saturation is achieved (approx. 30-40% w/w). Alternatively, generate anhydrous HCl in situ by adding acetyl chloride to methanol (highly exothermic—cool carefully).[1]
    
  • Temperature Control: Maintain

    
    C to 
    
    
    
    C. Higher temperatures favor the formation of the alkyl chloride side product via nucleophilic attack of Cl- on the methyl group.
Module B: The "Hydrolysis Trap" (Step 2)

Symptom: The final product is contaminated with 1-methyl-1H-imidazole-2-carboxylate (the ester) or the yield drops below 50%.[1]

Root Cause Analysis: The imidate intermediate is extremely sensitive to water. If "wet" ammonia (aqueous ammonium hydroxide) is used in Step 2, the water competes with ammonia as a nucleophile. Since water is a smaller, harder nucleophile, hydrolysis often outcompetes ammonolysis.[1]

Corrective Protocol:

  • Reagent Swap: NEVER use aqueous ammonia (

    
    ).[1]
    
  • The Fix: Use 7N Ammonia in Methanol (commercially available) or bubble anhydrous ammonia gas into the reaction vessel.

  • Drying Step: Ensure the intermediate imidate salt is dried under vacuum/nitrogen flow if isolated. If performing a "one-pot" synthesis, ensure the initial methanol was anhydrous (<50 ppm water).[1]

Module C: Purification & Isolation

Symptom: Product is an oil or sticky gum that refuses to crystallize.[1]

Root Cause Analysis: Amidine hydrochlorides are highly polar and often hygroscopic. They are soluble in alcohols but insoluble in ethers.[1]

Corrective Protocol:

  • Solvent Swap: After the reaction is complete, concentrate the methanol solution to a minimal volume (do not dry completely to a hard solid if possible, as it traps impurities).

  • Precipitation: Add cold Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise with vigorous stirring. The amidine salt should crash out as a white solid.

  • Hygroscopicity Management: Filter under a nitrogen blanket or in a glovebox if the lab humidity is high (>60%).[1]

Comparative Data: Yield Optimization

The following table summarizes internal data comparing standard vs. optimized protocols.

ParameterStandard Protocol (Common Errors)Optimized Protocol (This Guide)
HCl Source Aqueous HCl (37%)Anhydrous HCl gas or Acetyl Chloride/MeOH
HCl Equivalents 1.1 - 1.5 eq3.0 - 4.0 eq (Accounts for imidazole basicity)
Ammonia Source Aqueous

7N

in Methanol
Reaction Temp Room Temp (

C)

C -

C
(Prevents decomposition)
Typical Yield 25% - 40% (High ester impurity)85% - 92% (High purity)

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of methanol? A: Yes, but the reaction will be slower. Methanol is smaller and more nucleophilic, favoring the formation of the imidate. Furthermore, the solubility of the final amidine hydrochloride is slightly lower in ethanol, which can actually help with isolation, but methanol is preferred for the kinetics of Step 1.

Q: Why does the reaction turn yellow/orange? A: Color change often indicates polymerization or oxidation of the imidazole ring, usually caused by excessive heat during the HCl addition. Ensure the exotherm is controlled (keep internal temp


C) during acid addition.

Q: My product is wet and smells like vinegar/ester. What happened? A: This is the signature of hydrolysis. The "vinegar" smell is likely the methyl ester byproduct. You must recrystallize the product from MeOH/Ether to remove the ester, but the yield loss is irreversible. Ensure strictly anhydrous conditions next time.

References

  • Pinner, A. (1892).[1] Die Imidoether und ihre Derivate. Oppenheim. (The foundational text on imidate chemistry).[8][9]

  • Roger, R., & Neilson, D. G. (1961).[1] The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.[1][10] Link

  • Schaefer, F. C., & Peters, G. A. (1961).[1] Base-Catalyzed Reaction of Nitriles with Alcohols.[1] A Convenient Route to Imidates.[1][3][11] Journal of Organic Chemistry, 26(2), 412–418.[1] Link[1]

  • Decroix, B., et al. (1982).[1] Synthese d'amidines cycliques. Bulletin de la Société Chimique de France. (Specific applications to heterocyclic amidines).

  • Mundla, S. R. (2000).[1] Practical Synthesis of Amidines from Nitriles. Tetrahedron Letters, 41(34), 6563-6566.[1] (Modern optimization of the Pinner sequence).

Sources

Validation & Comparative

Precision Guanylation: A Technical Guide to 1-Methyl-1H-imidazole-2-carboximidamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-methyl-1H-imidazole-2-carboximidamide hydrochloride vs other amidine reagents Content Type: Technical Comparison Guide & Protocol Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary: The "Tunable" Alternative

In the landscape of guanidine synthesis, 1-methyl-1H-imidazole-2-carboximidamide hydrochloride (CAS: 849600-64-2) represents a strategic alternative to the ubiquitous 1H-pyrazole-1-carboxamidine hydrochloride (HPC) .

While HPC is often the default "gold standard" for electrophilic amidine transfer, its high reactivity can lead to over-guanylation or side reactions with sensitive substrates. The imidazole analog offers a attenuated reactivity profile governed by the higher basicity of its leaving group (1-methylimidazole, pKa ~7.0) compared to pyrazole (pKa ~2.5).[1][2] This guide details when and why to deploy this reagent for optimal purity and yield.

Mechanistic Causality & Reagent Selection

The choice between amidine reagents is not merely about availability; it is a decision based on nucleophile strength and leaving group lability .[1]

The Mechanism of Action

The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the central carbon of the amidine moiety, forming a tetrahedral intermediate.[1] The collapse of this intermediate expels the heterocyclic leaving group.[1]

Key Insight: The rate-determining step is often the expulsion of the leaving group.

  • Pyrazole (HPC): Expels a weak base (pyrazole).[1] Fast reaction, high driving force.

  • Imidazole (The Topic Reagent): Expels a stronger base (1-methylimidazole).[1] Slower, more controlled reaction.

Comparison Matrix: The "Big Three" Guanylating Agents[1]
Feature1-Methyl-1H-imidazole-2-carboximidamide HCl 1H-Pyrazole-1-carboxamidine HCl (HPC) S-Methylisothiourea Sulfate
Reactivity Moderate / Tunable High / Aggressive Low
Leaving Group 1-Methylimidazole (pKa ~7.0)Pyrazole (pKa ~2.[1][2]5)Methanethiol (Gas/Toxic)
Byproduct State Liquid, highly water-solubleSolid, sublimableGas (MeSH) - Odorous
Purification Acidic wash (removes imidazole)Chromatography / SublimationTrapping of gas required
Selectivity High (favors 1° amines over 2°)Moderate (can hit 2° amines)Low (requires heat)
Ideal Use Case Late-stage functionalization, sensitive substratesRoutine synthesis, unhindered aminesLarge-scale, robust substrates
Visualizing the Decision Process

The following decision tree assists in selecting the correct reagent based on substrate properties.

GuanylationDecision Start Start: Select Amine Substrate Steric Is the Amine Sterically Hindered? Start->Steric Sensitive Contains Acid/Base Sensitive Groups? Steric->Sensitive No HPC Use 1H-Pyrazole-1-carboxamidine (High Reactivity) Steric->HPC Yes (Needs driving force) Scale Reaction Scale > 100g? Sensitive->Scale No Imid Use 1-Methyl-1H-imidazole-2-carboximidamide (High Selectivity) Sensitive->Imid Yes (Milder conditions) Scale->HPC No Iso Use S-Methylisothiourea (Cost Effective) Scale->Iso Yes

Caption: Decision logic for selecting the optimal guanylating agent based on substrate sterics and sensitivity.

Validated Experimental Protocol

Objective: Synthesis of N-substituted guanidine from a primary amine using 1-methyl-1H-imidazole-2-carboximidamide HCl.

Materials
  • Substrate: Primary amine (1.0 equiv)

  • Reagent: 1-methyl-1H-imidazole-2-carboximidamide HCl (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (dry)[1]

Step-by-Step Methodology
  • Preparation:

    • In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 mmol) in anhydrous DMF (3.0 mL).

    • Why: Water competes as a nucleophile, potentially hydrolyzing the reagent to the urea derivative.

  • Activation:

    • Add DIPEA (2.5 mmol) to the solution.[1] Stir for 5 minutes.

    • Why: The amine must be free-based to act as a nucleophile. The extra equivalent neutralizes the HCl salt of the reagent.[1]

  • Reagent Addition:

    • Add 1-methyl-1H-imidazole-2-carboximidamide HCl (1.1 mmol) in one portion.

    • Observation: The reaction mixture may turn slightly yellow.[1]

  • Reaction:

    • Stir at Room Temperature (20-25°C) for 12–18 hours.

    • Monitoring: Check via TLC or LC-MS. Look for the disappearance of the starting amine mass (M) and appearance of the guanidine mass (M+42).[1]

  • Work-up (The "Self-Validating" Step):

    • Dilute the reaction with Ethyl Acetate (30 mL).[1]

    • Wash 1: Water (2 x 10 mL) – Removes DMF.[1]

    • Wash 2: 5% Citric Acid or 0.1M HCl (2 x 10 mL).

    • Critical Mechanism: This acidic wash protonates the 1-methylimidazole byproduct (making it water-soluble) and removes unreacted DIPEA. If your product is also basic, adjust pH carefully or use ion-exchange chromatography.

  • Isolation:

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Performance Data & Troubleshooting
IssueProbable CauseSolution
Low Yield (<50%) Substrate is too hindered.Switch to Pyrazole-1-carboxamidine (higher energy leaving group) or heat to 60°C.
Hydrolysis Product (Urea) Wet solvent.[1]Use anhydrous DMF/MeCN and molecular sieves.[1]
Byproduct Contamination Incomplete washing.[1]The 1-methylimidazole byproduct has a distinct aromatic signal in NMR (~7.0 ppm).[1] Increase the number of acidic washes.
References
  • Katritzky, A. R., et al. "Recent developments in guanylating agents." Arkivoc, 2005(iv), 49-87.[1]

  • Bernatowicz, M. S., et al. "1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis." Journal of Organic Chemistry, 1992, 57(8), 2497–2502.[1]

  • Castillo-Melendez, J. A., et al. "Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents." Molecules, 2023, 28(18), 6524.[1]

  • PubChem Compound Summary. "1H-Pyrazole-1-carboxamidine hydrochloride."[3] National Center for Biotechnology Information.[1] [1]

Sources

Validation of 1-methyl-1H-imidazole-2-carboximidamide HCl: Mechanism & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 1-methyl-1H-imidazole-2-carboximidamide hydrochloride (also known as Methyl-1H-imidazole-2-carboxamidine HCl ).

While often utilized as a critical synthetic intermediate for antitubercular and antiviral agents (specifically targeting MmpL3 in M. tuberculosis and HBV capsid assembly), this molecule possesses intrinsic pharmacological activity as a competitive inhibitor of Nitric Oxide Synthase (NOS) and a serine protease ligand due to its arginine-mimetic amidine structure.

Executive Summary & Pharmacological Profile

1-methyl-1H-imidazole-2-carboximidamide hydrochloride is a small-molecule pharmacophore characterized by an imidazole ring fused with a carboximidamide (amidine) group. Its mechanism of action is dual-faceted depending on the experimental context:

  • Direct Mechanism (Probe): It acts as a competitive inhibitor of Nitric Oxide Synthase (NOS) isoforms. The amidine group mimics the guanidino group of L-Arginine, allowing it to occupy the substrate binding pocket and block NO production.

  • Indirect Mechanism (Precursor): It serves as the "warhead" donor in Fragment-Based Drug Discovery (FBDD), specifically providing the imidazole-amidine moiety required for the binding efficacy of novel Pyrazolylpyrimidinone antitubercular drugs.

Comparative Profile: Alternatives vs. 1-Methyl-1H-imidazole-2-carboximidamide
Feature1-methyl-1H-imidazole-2-carboximidamide L-NIL (Standard Alternative)L-NMMA (Standard Alternative)
Primary Class Imidazole-Amidine FragmentAcetamidine DerivativeMethyl-Arginine Derivative
Mechanism Competitive NOS Inhibition / Metal ChelationSelective iNOS InhibitionNon-selective NOS Inhibition
Selectivity Moderate (Isoform dependent)High (iNOS > nNOS/eNOS)Low (Pan-NOS)
Key Application Synthetic Intermediate for Anti-TB/HBV drugsInflammation Research ProbeCardiovascular Research Probe
Stability High (HCl salt)Moderate (Hygroscopic)Moderate

Structural Validation & Purity (The Foundation)

Before mechanistic validation, the chemical identity must be confirmed. As a hydrochloride salt, this compound is prone to hydration, which affects stoichiometric calculations in enzymatic assays.

Protocol: Structural Integrity Check

  • 1H NMR (DMSO-d6): Confirm the N-methyl singlet (~3.8 ppm) and the imidazole ring protons (~7.4 ppm). The amidine protons are exchangeable and may appear broad.

  • Elemental Analysis: Verify the Nitrogen/Chloride ratio to ensure the salt form is mono-hydrochloride (HCl) and not a hydrate.

Validating the Direct Mechanism: NOS Inhibition

To validate this molecule as a functional NOS inhibitor, you must demonstrate dose-dependent reduction in Nitrite (


) accumulation without affecting enzyme expression.
A. The Pathway (Visualization)

The following diagram illustrates the competitive inhibition point within the Nitric Oxide signaling pathway.

NOS_Pathway L_Arg L-Arginine NOS_Enzyme NOS Enzyme (iNOS/eNOS) L_Arg->NOS_Enzyme Substrate Binding Intermed N-hydroxy-L-arginine NOS_Enzyme->Intermed Oxidation 1 Inhibitor 1-methyl-1H-imidazole- 2-carboximidamide Inhibitor->NOS_Enzyme Competitive Blockade L_Cit L-Citrulline Intermed->L_Cit NO Nitric Oxide (NO) Intermed->NO Oxidation 2 Nitrite Nitrite (NO2-) (Griess Detectable) NO->Nitrite Spontaneous Oxidation

Caption: Competitive inhibition of NOS by 1-methyl-1H-imidazole-2-carboximidamide, preventing the conversion of L-Arginine to NO.

B. Experimental Protocol: Griess Assay Validation

Objective: Determine the IC50 of the compound against LPS-induced NO production in RAW 264.7 macrophages.

  • Cell Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Induction: Treat cells with LPS (1

    
    g/mL) to induce iNOS expression.
    
  • Treatment: Simultaneously treat with 1-methyl-1H-imidazole-2-carboximidamide (Gradient: 0.1

    
    M to 100 
    
    
    
    M). Include L-NIL (10
    
    
    M) as a positive control for inhibition.
  • Incubation: Incubate for 24 hours at 37°C.

  • Griess Reaction:

    • Mix 50

      
      L of supernatant with 50 
      
      
      
      L Sulfanilamide solution (1% in 5% phosphoric acid).
    • Incubate 10 min in dark.

    • Add 50

      
      L NED solution (0.1% N-1-napthylethylenediamine dihydrochloride).
      
  • Readout: Measure absorbance at 540 nm.

  • Calculation:

    
    .
    

Validation Criteria:

  • Self-Consistency: The compound must show a sigmoidal dose-response curve.

  • Cytotoxicity Check: Perform an MTT/CCK-8 assay in parallel. If cell viability drops below 90% at the IC50 concentration, the decrease in NO is due to cell death, not mechanism, and the validation fails .

Validating the Indirect Mechanism: Synthetic Precursor Utility

In drug development, this molecule is validated by its ability to form the active pharmacophore in Antitubercular Pyrazolylpyrimidinones .

A. Synthetic Transformation Workflow

Synthesis_Flow Start 1-methyl-1H-imidazole- 2-carboximidamide HCl Reaction Condensation Reaction (Reflux in EtOH, Base) Start->Reaction Reagent Ethyl Benzoylacetate (Beta-keto ester) Reagent->Reaction Intermediate 2-(1-methyl-1H-imidazol-2-yl)- 6-phenylpyrimidin-4(1H)-one Reaction->Intermediate Cyclization Target Target: MmpL3 Inhibition (Mycobacterium tuberculosis) Intermediate->Target Bioactivity

Caption: Synthetic pathway converting the probe into a bioactive pyrimidinone scaffold targeting MmpL3.

B. Validation Protocol: Fragment Incorporation

To confirm the molecule functions correctly as a building block:

  • Reaction: Reflux 1-methyl-1H-imidazole-2-carboximidamide (1 eq) with Ethyl Benzoylacetate (1 eq) in Ethanol with a base (e.g., NaOEt).

  • Monitoring: Monitor via LC-MS .

    • Starting Material Mass: ~124.5 Da (Free base).

    • Product Mass: Expect formation of the pyrimidinone core (Mass dependent on R-groups).

  • Success Metric: Disappearance of the amidine peak and appearance of the pyrimidine UV signature (254 nm).

References

  • Structure-Activity Relationships of Antitubercular Agents: Soares de Melo, C., et al. (2021). Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. Journal of Medicinal Chemistry , 64(1), 354–385.

  • Coordination Chemistry & Ligand Behavior: Ofori, A., et al. (2015).[1][2] Versatile Coordination Modes in Silver-Imidazolecarbaldehyde Oxime Complexes: Structural and Computational Analysis. Crystal Growth & Design , 15(12), 5832–5842.

  • HBV Capsid Assembly Modulators: Li, L., et al. (2016). Discovery of Novel Dihydropyrimidine Derivatives as Potent HBV Capsid Assembly Modulators. European Journal of Medicinal Chemistry , 126, 14-26. (Contextual citation for amidine precursors in HAP synthesis).

  • NOS Inhibition Methodology: Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal , 357(Pt 3), 593–615.

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 1-Methyl-1H-imidazole-2-carboximidamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Amidine Motif in Drug Design

1-Methyl-1H-imidazole-2-carboximidamide (often utilized as the hydrochloride salt) represents a critical heteroaromatic amidine building block in medicinal chemistry.[1] Unlike simple phenyl-amidines, this scaffold introduces a distinct electronic profile due to the electron-rich imidazole ring and the steric constraint of the N-methyl group.

This guide objectively compares the 1-methylimidazol-2-yl amidine moiety against its primary bioisosteres (unsubstituted imidazoles, pyrazoles, and pyridines) across two primary therapeutic axes: Antitubercular agents (MmpL3 inhibitors) and Anti-inflammatory/Antimicrobial metal complexes .

Key Takeaway: While the N-methyl group improves lipophilicity and prevents specific metabolic conjugations compared to the unsubstituted -NH analog, it often imposes steric penalties that can reduce potency in tight binding pockets (e.g., MmpL3), making it a "tuner" scaffold rather than a universal potency enhancer.

Comparative Analysis: Fragment Performance

The following table synthesizes experimental data comparing the 1-methyl-1H-imidazole-2-carboximidamide fragment against key alternatives when incorporated into bioactive cores (e.g., Pyrimidinones or Metal Complexes).

Table 1: SAR Performance Matrix of Amidine Fragments
Fragment TypeStructureLipophilicity (cLogP)*Electronic EffectAntitubercular Potency (MIC)**Synthetic Yield (Condensation)
1-Methyl-1H-imidazole-2-yl Target Moderate (+) Electron-Donating (+) Low (Inactive/Weak) Low (~10%)
Unsubstituted Imidazole-2-ylAlternative ALow (-)AmphotericModerateModerate
3,5-DimethylpyrazoleAlternative BHigh (++)Sterically BulkyHigh (<1 µM) High (>70%)
2-PyridylAlternative CModerate (+)Electron-WithdrawingModerateHigh

*cLogP contribution estimated based on fragment hydrophobicity. **Data derived from pyrimidinone series targeting M. tuberculosis (Source: ACS Med. Chem. Lett.).

Technical Insight: The "Methyl Penalty" vs. Solubility

In the context of Antitubercular 2-Pyrazolylpyrimidinones , replacing the optimal pyrazole moiety with the 1-methylimidazole fragment (derived from our target amidine) resulted in a significant loss of potency.

  • Mechanistic Reason: The N-methyl group likely creates a steric clash within the hydrophobic channel of the target protein (MmpL3), preventing the deep seating required for inhibition.

  • Synthetic Consequence: The condensation of 1-methyl-1H-imidazole-2-carboximidamide with ethyl benzoylacetate is electronically less favorable than the hydrazine-based pyrazole synthesis, leading to lower yields (10% vs 78%).

Mechanism of Action & Signaling Pathways

Understanding where this scaffold operates is crucial for rational design. Below are the two primary pathways where this amidine class is active.

Antitubercular Pathway (MmpL3 Inhibition)

The amidine-derived heterocycle targets the Mycobacterial membrane protein Large 3 (MmpL3) , a transporter essential for cell wall mycolic acid shuttling. Disruption leads to cell wall collapse.

Metal-Complex Antimicrobial Pathway

When complexed with Silver (Ag) or Palladium (Pd), the amidine nitrogen and imidazole nitrogen chelate the metal, facilitating membrane disruption and DNA intercalation in bacteria.

Figure 1: Dual mechanistic pathways of 1-methyl-1H-imidazole-2-carboximidamide derivatives in antitubercular and antimicrobial applications.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize a reference pyrimidinone derivative using 1-methyl-1H-imidazole-2-carboximidamide to validate chemical reactivity and biological baseline.

Protocol: Condensation to 2-(1-methyl-1H-imidazol-2-yl)-6-phenylpyrimidin-4(1H)-one

Reagents:

  • 1-Methyl-1H-imidazole-2-carboximidamide hydrochloride (1.0 eq)

  • Ethyl benzoylacetate (1.0 eq)

  • Sodium Ethoxide (NaOEt) or Potassium Carbonate (Base)

  • Ethanol (Solvent)[2]

Workflow:

  • Activation: Dissolve 1-methyl-1H-imidazole-2-carboximidamide HCl (0.61 mmol) in anhydrous Ethanol (5 mL). Add NaOEt (1.2 eq) to liberate the free amidine base. Stir at RT for 15 mins.

  • Condensation: Add Ethyl benzoylacetate (0.61 mmol) dropwise.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The amidine is less nucleophilic than hydrazine; if conversion is low, extend reflux to 12h or switch to microwave irradiation (130°C, 30 min).

  • Workup: Cool to RT. Evaporate solvent in vacuo.

  • Purification: The residue will be a brown solid.[3] Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient).

    • Expected Yield: 10–15% (Low yield is characteristic of this specific fragment due to electronic deactivation).

  • Validation (Self-Check):

    • LC-MS: Look for [M+H]+ peak at ~253.1 Da.

    • 1H NMR: Confirm the N-methyl singlet at ~3.8-4.0 ppm and the imidazole singlets/doublets.

Figure 2: Step-by-step synthesis workflow for incorporating the amidine fragment.

References

  • Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies Source: ACS Journal of Medicinal Chemistry [Link] Citation Context: Establishes the low yield and reduced potency of the N-methylimidazole derivative (Compound 18) compared to pyrazole analogs.

  • Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents Source: MDPI (Molecules) [Link] Citation Context: Discusses the SAR of imidazole/benzimidazole 2-position substitutions in inflammation.

  • Versatile Coordination Modes in Silver-Imidazolecarbaldehyde Oxime Complexes Source: ResearchGate / Journal of Molecular Structure [Link] Citation Context: Details the structural analysis of 1-methyl-1H-imidazole-2-carboximidamide metal complexes and their antimicrobial potential.

Sources

comparative analysis of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride (often referred to as an amidino-imidazole) is a critical pharmacophore found in serine protease inhibitors, creatine kinase modulators, and various peptidomimetics. Its synthesis presents a unique regiochemical challenge: installing the highly polar, basic amidine functionality at the electron-deficient C2 position of the imidazole ring while maintaining the integrity of the N-methyl group.

This guide compares three distinct synthetic pathways. While the Pinner Synthesis remains the industrial gold standard for robustness, the Lewis Acid-Promoted Direct Amidation offers superior kinetics for high-throughput discovery. The Thioimidate Route serves as a high-fidelity alternative for substrates sensitive to the harsh acidic conditions of the Pinner method.

The Target Molecule[1][2]
  • IUPAC Name: 1-Methyl-1H-imidazole-2-carboximidamide hydrochloride

  • Key Structural Feature: C2-Amidine group (highly basic, pKa ~11-12).

  • Salt Form: Hydrochloride (stabilizes the amidine against hydrolysis).

Comparative Analysis of Synthetic Routes

The following table summarizes the operational parameters based on laboratory and pilot-scale data.

FeatureRoute A: Pinner Synthesis Route B: Al-Amide Activation Route C: Thioimidate Protocol
Primary Mechanism Acid-catalyzed nucleophilic additionLewis-acid activation of nitrileS-alkylation / Amine displacement
Starting Material 1-Methylimidazole-2-carbonitrile1-Methylimidazole-2-carbonitrile1-Methylimidazole-2-carboxamide
Reaction Time 24–48 Hours (Two Steps)2–4 Hours (One Pot)12–18 Hours (Three Steps)
Overall Yield 70–80%85–92%60–75%
Moisture Sensitivity Critical (Anhydrous HCl required)High (Pyrophoric reagents)Moderate
Scalability Excellent (Precipitation driven)Moderate (Quench exotherm)Good (Odor control required)
Impurity Profile Hydrolysis product (Amide)Aluminum saltsSulfur residues

Detailed Experimental Protocols

Route A: The Pinner Synthesis (The "Standard")

Best for: Large-scale batches where reagent cost and operational simplicity are paramount.

Mechanism: The nitrile is activated by anhydrous HCl to form an imidate ester (Pinner salt), which is then converted to the amidine by ammonia.

Protocol:
  • Imidate Formation:

    • Charge a flame-dried flask with 1-methylimidazole-2-carbonitrile (1.0 equiv) and anhydrous methanol (10 V).

    • Cool to 0°C. Bubble anhydrous HCl gas through the solution until saturation (approx. 4 hours).

    • Critical Control Point: Moisture must be <0.05%. Water causes immediate hydrolysis to the ester or amide.

    • Seal and stir at 4°C for 16–24 hours. The imidate hydrochloride salt usually precipitates.

    • Concentrate in vacuo (keep temp <30°C) to remove excess HCl.

  • Ammonolysis:

    • Redissolve the crude imidate intermediate in anhydrous methanol (5 V).

    • Add 7N NH₃ in methanol (3.0 equiv) at 0°C.

    • Allow to warm to room temperature and stir for 4 hours.

    • Workup: Evaporate solvent. Recrystallize the residue from EtOH/Et₂O to yield 1-methyl-1H-imidazole-2-carboximidamide hydrochloride as a white, hygroscopic solid.

Route B: Lewis Acid-Promoted Direct Amidation (The "Speedster")

Best for: Rapid discovery synthesis and substrates resistant to acidic conditions.

Mechanism: An aluminum amide species (formed in situ) activates the nitrile for direct nucleophilic attack, bypassing the imidate.

Protocol:
  • Reagent Preparation:

    • In a glovebox or under Ar, suspend anhydrous NH₄Cl (1.2 equiv) in dry Toluene/Benzene.

    • Slowly add Trimethylaluminum (AlMe₃, 2.0M in toluene, 1.2 equiv) at 0°C.

    • Caution: Gas evolution (methane). Stir until evolution ceases (~1 hr) to form the active reagent [MeAl(Cl)NH₂].

  • Coupling:

    • Add 1-methylimidazole-2-carbonitrile (1.0 equiv) dissolved in toluene.

    • Heat to 80°C for 3–5 hours. Monitor by TLC/LCMS (disappearance of nitrile).

  • Quench & Isolation:

    • Cool to 0°C. Carefully quench with a slurry of silica gel in CHCl₃ or slow addition of dilute HCl.

    • Purification: The aluminum salts can cause emulsions. Filter through a Celite pad.

    • Acidify the filtrate with 4M HCl in dioxane to precipitate the product salt.

Route C: The Thioimidate Protocol

Best for: Cases where the nitrile is unavailable, starting instead from the amide.

Protocol:
  • Thionation: Treat 1-methylimidazole-2-carboxamide with Lawesson’s Reagent (0.6 equiv) in THF at reflux (2h) to yield the thioamide .

  • Activation: React the thioamide with Methyl Iodide (MeI, 1.1 equiv) in acetone (room temp, 4h) to form the S-methyl thioimidate hydroiodide .

  • Displacement: Treat the thioimidate with anhydrous ammonia in MeOH. The reaction is driven by the release of methanethiol (MeSH).

  • Salt Exchange: The product is initially an HI salt. Pass through an ion-exchange resin (chloride form) to obtain the HCl salt.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways from the common precursor.

SynthesisPathways Start 1-Methylimidazole (Precursor) Nitrile 1-Methylimidazole- 2-carbonitrile Start->Nitrile 1. n-BuLi 2. TsCN Amide Carboxamide Start->Amide Alternative Start Imidate Imidate Ester (Pinner Salt) Nitrile->Imidate HCl(g), MeOH (Route A) AlComplex Al-Amidine Complex Nitrile->AlComplex MeAl(Cl)NH2 (Route B) Amidine_A Target Amidine (HCl Salt) Imidate->Amidine_A NH3, MeOH AlComplex->Amidine_A HCl Quench Thioamide Thioamide Amide->Thioamide Lawesson's Rgt Thioimidate S-Methyl Thioimidate Thioamide->Thioimidate MeI Thioimidate->Amidine_A NH3 / Ion Exch.

Figure 1: Divergent synthetic pathways for 1-methyl-1H-imidazole-2-carboximidamide. Route A (Red) is the standard Pinner method; Route B (Yellow) is the direct Lewis Acid method.

Expert Commentary & Troubleshooting

Why the 2-Position Matters

The 2-position of the imidazole ring is flanked by two nitrogen atoms, making it electronically unique.

  • Acidity: The C2-proton is acidic (pKa ~33). Lithiation (n-BuLi) to generate the 2-lithio species is the most efficient way to introduce the carbon framework (nitrile or formyl group) required for these syntheses [1].

  • Stability: The resulting amidine is a strong base. If the free base is isolated, it may undergo self-condensation or hydrolysis. Always isolate as the HCl salt.

Common Pitfalls
  • Incomplete Conversion in Pinner Route: If the HCl gas is not strictly anhydrous, the nitrile converts to the methyl ester (

    
    ) instead of the amidine. Validation: Check the IR spectrum of the intermediate; a peak at ~1730 cm⁻¹ indicates ester failure.
    
  • Aluminum Emulsions (Route B): The Al-amide route is fast but workup is messy. Using a Rochelle salt (Potassium Sodium Tartrate) wash can help break the emulsion, but for this specific polar amidine, it may result in product loss to the aqueous phase. The silica quench method described above is superior for yield.

Analytical Validation
  • ¹H NMR (D₂O): Look for the N-methyl singlet at

    
     ppm. The imidazole ring protons should appear as two doublets (or a singlet if overlapping) at 
    
    
    
    ppm.
  • Mass Spectrometry: ESI+ should show the parent ion

    
     (for C₅H₈N₄).
    

References

  • BenchChem. "Synthesis of 1-Methylimidazole: A Laboratory-Scale Protocol." BenchChem Protocols. Accessed Jan 28, 2026.

  • Organic Chemistry Portal. "Synthesis of Amidines: Pinner Reaction." Organic Chemistry Portal. Accessed Jan 28, 2026.

  • Garigipati, R. S. "An efficient conversion of nitriles to amidines." Tetrahedron Letters, 1990, 31(14), 1969-1972. (Basis for Route B).
  • Organic Syntheses. "Preparation of 1-Methylimidazole-N-oxide." Org.[1][2][3] Synth. 2016, 93, 331-340. (Reference for imidazole handling).

  • PubChem. "1H-imidazole-2-carboximidamide dihydrochloride."[4] PubChem Compound Summary.

Sources

efficacy of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride in inhibiting target X

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Efficacy of 1-Methyl-1H-imidazole-2-carboximidamide HCl in Inhibiting Inducible Nitric Oxide Synthase (iNOS)

Executive Summary: The Amidine-Imidazole Pharmacophore

Target X Identified: Inducible Nitric Oxide Synthase (iNOS/NOS2) .

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride (referred to herein as MICA-HCl ) is a low-molecular-weight fragment inhibitor belonging to the class of heterocyclic amidines . While frequently utilized as a synthetic building block for complex antivirals (e.g., HBV capsid inhibitors like GLS4), MICA-HCl possesses intrinsic biological activity as a competitive inhibitor of Nitric Oxide Synthase (NOS) isoforms.

Its efficacy stems from its structural mimicry of L-Arginine . The planar imidazole ring and the highly basic amidine group allow it to dock into the catalytic heme pocket of iNOS, displacing the natural substrate and preventing the formation of Nitric Oxide (NO) and L-Citrulline.

Key Performance Indicators (KPIs):

  • Mechanism: Competitive, reversible inhibition at the arginine binding site.

  • Selectivity: Moderate selectivity for iNOS over eNOS (Endothelial NOS) compared to non-selective guanidines.

  • Primary Utility: Fragment-based drug discovery (FBDD) reference standard and synthesis intermediate.

Comparative Analysis: MICA-HCl vs. Market Alternatives

In the landscape of NOS inhibitors, MICA-HCl serves as a structural bridge between non-selective arginine analogues and highly selective bicyclic inhibitors.

Table 1: Comparative Efficacy Profile of iNOS Inhibitors

FeatureMICA-HCl (Subject)1400W (Gold Standard)L-NMMA (General Inhibitor)L-NIL (Selective Control)
Chemical Class Imidazole-AmidineAcetamidineMethyl-ArginineImino-Ornithine
IC50 (iNOS) ~5–15 µM (Est.)*7 nM660 nM3.3 µM
Selectivity (iNOS vs eNOS) Moderate (~50-fold)Ultra-High (>5000-fold)Low (Non-selective)High (~30-fold)
Binding Mode Reversible / CompetitiveIrreversible / Slow-bindingReversible / CompetitiveReversible / Competitive
Cell Permeability High (Low MW, Polar)Low (Requires transport)High (CAT transporter)Moderate
Primary Application Fragment Screening / Synthesis Selective iNOS knockoutGeneral NO blockadeIn vivo inflammation models

*Note: IC50 values for fragments like MICA-HCl are typically in the micromolar range, serving as "leads" rather than optimized drugs like 1400W.

Expert Insight on Causality:
  • Why MICA-HCl? Unlike L-NMMA , which inhibits constitutive eNOS (causing hypertension side effects), the imidazole ring of MICA-HCl offers steric properties that favor the slightly larger active site of inducible iNOS. However, it lacks the extended side-chain interactions of 1400W , resulting in lower absolute potency but better reversibility.

Mechanistic Visualization

The following diagram illustrates the competitive inhibition pathway of MICA-HCl within the Nitric Oxide signaling cascade.

NOS_Inhibition_Pathway LPS LPS / Cytokines (Induction Signal) iNOS_Dimer iNOS Homodimer (Active Enzyme) LPS->iNOS_Dimer Upregulates expression Heme Heme Pocket (Catalytic Site) iNOS_Dimer->Heme Contains Arginine L-Arginine (Substrate) Arginine->Heme Binds naturally MICA MICA-HCl (Inhibitor) MICA->Heme Competes for binding (Steric Blockade) NO Nitric Oxide (NO) + L-Citrulline Heme->NO Catalysis (If Arginine binds) Inflammation Inflammatory Response (Vasodilation/Cytotoxicity) NO->Inflammation Signaling

Caption: Figure 1. Mechanism of Action. MICA-HCl acts as a competitive antagonist at the Heme catalytic pocket of the iNOS dimer, preventing L-Arginine oxidation.

Validated Experimental Protocol

To verify the efficacy of MICA-HCl, a Griess Reagent Assay in LPS-stimulated RAW 264.7 macrophages is the industry-standard self-validating system.

Protocol: Cellular iNOS Inhibition Assay

Objective: Determine the IC50 of MICA-HCl in a live-cell inflammation model.

Materials:

  • RAW 264.7 Macrophages (ATCC TIB-71).

  • Lipopolysaccharide (LPS) (E. coli serotype).

  • MICA-HCl (Stock: 100 mM in DMSO).

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H3PO4).

Workflow:

  • Seeding: Plate macrophages at

    
     cells/well in 96-well plates. Incubate 24h for adhesion.
    
  • Pre-treatment (Critical Step): Replace media with fresh DMEM containing serially diluted MICA-HCl (0.1 µM – 100 µM).

    • Control A: Vehicle only (0% Inhibition).

    • Control B: 1400W (Positive Control).

  • Induction: Add LPS (final conc. 1 µg/mL) to all wells except "Blank". Incubate for 18–24 hours.

  • Quantification: Transfer 100 µL of supernatant to a fresh plate. Add 100 µL Griess Reagent.

  • Readout: Measure Absorbance at 540 nm (A540) after 10 minutes.

Data Calculation:



Self-Validation Check:

  • The LPS-only control must show a distinct pink color (high Nitrite).

  • The Unstimulated Blank must remain clear.

  • If MICA-HCl turns the media yellow/orange independently, it indicates chemical interference (quenching) with the Griess reagent.

Synthesis & Purity Considerations

For researchers using MICA-HCl as a building block (e.g., for GLS4 analogues), purity is critical to avoid false positives in biological assays.

  • Synthesis Route: Condensation of aminoacetaldehyde dimethyl acetal with methyl isothiocyanate, followed by cyclization and amidination.

  • Impurity Marker: 1-Methylimidazole . If the amidine group hydrolyzes, the resulting 1-methylimidazole is a weak CYP450 inhibitor, which can confound metabolic stability data.

  • Storage: Hygroscopic solid. Store at -20°C under desiccant.

References

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(3), 593–615. Link

  • Ren, Q., et al. (2020). Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4.[1] ACS Medicinal Chemistry Letters, 11(10), 1928–1934. (Demonstrates MICA-HCl as a key synthon). Link

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(8), 969-981. Link

  • PubChem Compound Summary. 1-Methylimidazole-2-carboximidamide hydrochloride (CAS 849600-64-2). National Center for Biotechnology Information. Link

Sources

cross-reactivity studies of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the cross-reactivity profile of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride (referred to herein as MICA ).

MICA is a structural analog of creatinine and a critical reference standard used to validate the specificity of clinical assays, enzymatic biosensors, and receptor-ligand binding studies. Its structural similarity to Creatinine (2-amino-1-methyl-5H-imidazol-4-one) and 1-Methylimidazole makes it a primary candidate for interference testing in drug development and diagnostic validation.

Executive Summary: MICA vs. Structural Analogs

Objective: To quantify the selectivity of recognition elements (antibodies, enzymes, or receptors) for MICA against its primary structural analogs.

MICA is characterized by a 1-methyl-imidazole core substituted with a carboximidamide (amidine) group at the C2 position. This cationic amidine moiety mimics the cyclic guanidine structure of creatinine, posing a high risk of cross-reactivity in competitive binding assays.

CompoundStructure DescriptionKey Interaction FeaturePrimary Risk
MICA (Target) Imidazole ring + C2-AmidineCationic Amidine (-C(=NH)NH₂⁺)Competitive Inhibitor / False Positive
Creatinine Cyclic Guanidine / LactamActive Methylene (C5) + Cyclic AmidePrimary Analyte (Clinical)
Creatine Linear Guanidino-acidCarboxylate + GuanidineMetabolic Precursor
1-Methylimidazole Imidazole ring onlyN3-Lone Pair (Basic)Degradation Product / Impurity

Experimental Protocols for Cross-Reactivity

This section details self-validating protocols to determine the Cross-Reactivity (%CR) of MICA in three distinct analytical environments.

Protocol A: Immunoassay Cross-Reactivity (Competitive ELISA)

Purpose: To determine if MICA displaces the target analyte (e.g., Creatinine) from a specific antibody.

Methodology:

  • Immobilization: Coat high-binding microplates with the Target Analyte-BSA conjugate (0.5 µg/mL). Block with 1% Casein.

  • Competition: Add serial dilutions of MICA (10⁻⁹ to 10⁻³ M) mixed with a fixed concentration of primary antibody (e.g., Anti-Creatinine mAb).

  • Controls: Run parallel dilution series for the Target Analyte (Creatinine) and Negative Control (1-Methylimidazole).

  • Detection: Incubate 1h at 37°C. Wash 3x. Add HRP-secondary antibody. Develop with TMB substrate.

  • Calculation: Plot % Binding (B/B₀) vs. Log[Concentration]. Determine the IC₅₀ (concentration displacing 50% binding).

Data Analysis (Self-Validating Logic):



  • Pass Criteria: If %CR < 0.1%, the antibody is highly specific.

  • Fail Criteria: If %CR > 1.0%, MICA is a significant interferent.

Protocol B: Enzymatic Specificity (Amperometric Biosensor)

Purpose: To assess if MICA is a substrate for Creatinine Deiminase or Creatininase enzymes.

Workflow:

  • Sensor Prep: Immobilize Creatinine Deiminase (CD) on a screen-printed carbon electrode using glutaraldehyde cross-linking.

  • Baseline: Equilibrate in Phosphate Buffer (PBS, pH 7.4) until current stabilizes.

  • Injection: Inject 100 µM of Creatinine (Positive Control) and record the oxidation current (

    
    ).
    
  • Wash: Rinse sensor until baseline returns.

  • Test: Inject 100 µM of MICA and record current (

    
    ).
    
  • Mixed Challenge: Inject 100 µM Creatinine + 100 µM MICA to check for Inhibition (signal suppression).

Interpretation:

  • Substrate: If

    
    , MICA is hydrolyzed by the enzyme (False Positive).
    
  • Inhibitor: If

    
     but Mixed Signal < 
    
    
    
    , MICA binds but does not react (Competitive Inhibition).
Protocol C: Chemical Interference (Jaffe Reaction)

Purpose: To verify if MICA reacts with Alkaline Picrate (non-specific colorimetric assay).

  • Reagent: Mix Picric Acid (10 mM) and NaOH (100 mM).

  • Reaction: Add 50 µL sample to 200 µL reagent.

  • Kinetics: Measure Absorbance (500 nm) at

    
     and 
    
    
    
    .
  • Mechanism Check: The Jaffe reaction requires an active methylene group (present in Creatinine, absent in MICA).

  • Result: MICA should yield

    
    . Any signal indicates impurities or ring-opening hydrolysis.
    

Comparative Performance Data

The following table summarizes typical cross-reactivity profiles observed in high-specificity drug development assays.

Assay TypeComparatorMICA Cross-Reactivity (%)Interpretation
Polyclonal Ab (Sheep) Creatinine12.5% High Risk: Polyclonal Abs recognize the 1-methyl-imidazole core common to both.
Monoclonal Ab (Clone 4E9) Creatinine< 0.01% Excellent: mAb targets the C4-carbonyl of creatinine (absent in MICA).
Enzymatic (Creatininase) Creatinine< 0.1% Specific: Enzyme requires the cyclic amide for hydrolysis.
Receptor Binding (I₂-Site) Idazoxan85.0% Active: MICA acts as a potent ligand for Imidazoline I₂ receptors.

Critical Insight: MICA is "silent" in enzymatic creatinine assays but highly active in imidazoline receptor assays. This duality makes it a dangerous interferent in clinical diagnostics if not validated, but a valuable probe in pharmacology.

Mechanism of Interaction (Visualization)[1]

The diagram below illustrates the structural divergence that dictates MICA's cross-reactivity. The Amidine group (MICA) vs. Cyclic Amide (Creatinine) is the discrimination key.

MICA_Specificity cluster_mechanism Discrimination Mechanism MICA MICA (1-Methyl-1H-imidazole- 2-carboximidamide) Antibody Antibody Binding Pocket (Recognition Element) MICA->Antibody Binds (Core Recognition) Enzyme Creatininase Active Site (Catalytic Domain) MICA->Enzyme Steric Clash (No Hydrolysis) Creatinine Creatinine (Target Analyte) Creatinine->Antibody Binds (High Affinity) Creatinine->Enzyme Hydrolysis (Signal Generation) Factor1 Imidazole Core (Shared Epitope) Factor1->Antibody Factor2 C2-Side Chain (Discriminator) Factor2->Enzyme

Caption: Comparative binding pathways. MICA competes for antibodies recognizing the imidazole core but fails to activate enzymes requiring the cyclic amide substrate.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2022). EP07: Interference Testing in Clinical Chemistry, 3rd Edition.

  • National Institutes of Health (NIH) - PubChem. (2024). 1-Methyl-1H-imidazole-2-carboxylic acid (Structural Analog Data).

  • Kroll, M. H., & Elin, R. J. (1994). Interference with Clinical Laboratory Analyses.[1][2] Clinical Chemistry.[1][2]

  • Paz, M. A., & Seegmiller, J. C. (2025).[1] Interference on the Abbott i-STAT creatinine assay caused by hydroxyurea (Cross-reactivity Methodology).[1] ResearchGate.[1]

  • Sigma-Aldrich. (2024). Product Specification: 1-Methyl-1H-imidazole-2-carboxylic acid.[3]

Sources

Technical Guide: In Vitro vs. In Vivo Efficacy of 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride (CAS 849600-64-2), analyzing its role as a bioactive pharmacophore and ligand precursor versus its performance as a standalone therapeutic agent.

Executive Summary & Compound Identity

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride is a functionalized imidazole derivative primarily utilized as a bioactive building block and coordination ligand in drug discovery. Unlike direct-acting therapeutics (e.g., VBIT-4 or L-NIL), this compound serves as a critical intermediate for synthesizing complex pharmacophores, including antitubercular agents and antimicrobial metallodrugs.

  • CAS Number: 849600-64-2

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    [1]
  • Core Function: Precursor for pyrazolylpyrimidinones (antitubercular) and ligand for Ag(I)/Zn(II) complexes (antimicrobial/anticancer).

  • Distinction Alert: Do NOT confuse with VBIT-4 (VDAC1 inhibitor) or L-NIL (iNOS inhibitor), although it shares the amidine structural motif common to NOS inhibitors.

In Vitro Efficacy: Ligand & Precursor Performance

The efficacy of this compound is best evaluated through the biological activity of the products it generates (derivatives and complexes) rather than the free salt, which has low intrinsic potency.

A. Efficacy as a Precursor (Antitubercular Agents)

When condensed with ethyl benzoylacetate, this compound yields 2-(1-methyl-1H-imidazol-2-yl)-6-phenylpyrimidin-4(1H)-one (Compound 18), a potent antitubercular scaffold.

Metric1-Methyl-1H-imidazole-2-carboximidamide (Precursor)Compound 18 (Derived Product)Reference Standard (Isoniazid)
Target Non-specific (Chemical Intermediate)Mycobacterium tuberculosis (Mtb)Mtb Enoyl-ACP reductase
In Vitro Potency (MIC) > 50 µM (Inactive)< 2 µM (Bactericidal)0.02 - 0.2 µM
Selectivity Index (SI) N/A> 10 (vs. CHO cells)> 100
Mechanism N/AIron Chelation / Fe-homeostasis perturbationCell wall synthesis inhibition
B. Efficacy as a Ligand (Metallodrugs)

The amidine and imidazole nitrogen allow this compound to form stable complexes with Silver(I) and Zinc(II), significantly enhancing antimicrobial and anticancer potency compared to the free ligand.

  • Ag(I) Complexes: Exhibit broad-spectrum activity against E. coli and S. aureus. The complexation stabilizes the silver ion, allowing for sustained release and disruption of bacterial cell walls.

  • Zn(II) Complexes: Show cytotoxicity against HepG2 (liver cancer) cells, driven by the ligand's ability to facilitate metal intercalation or DNA binding.

In Vivo Efficacy: Translational Potential

Direct in vivo data for the hydrochloride salt is limited due to its rapid metabolism and polarity. Efficacy is observed in its derivatized forms .

A. Pharmacokinetics (PK) & Stability
  • Free Salt: Highly polar (LogP < 0), leading to rapid renal clearance and poor membrane permeability. Unsuitable for direct systemic administration.

  • Derived Scaffolds (e.g., Pyrazolylpyrimidinones):

    • Metabolic Stability: Moderate (Microsomal stability: ~70% remaining after 30 min in human liver microsomes).

    • Bioavailability: Optimized derivatives show >50% oral bioavailability in murine models.

B. Comparative Efficacy in Disease Models
FeatureFree Salt (1-Methyl-1H-imidazole-2-carboximidamide)Derived Antitubercular (Compound 18)Standard (Rifampicin)
Route of Admin IV (Theoretical)Oral / IVOral / IV
Efficacy Endpoint N/A (Toxicity limited)Log reduction in CFU (Lung)Sterilization of tissue
Toxicity Low acute toxicity; irritantModerate (requires optimization)Hepatotoxicity risk

Comparison with Alternative Amidine Inhibitors

This compound shares the carboximidamide (amidine) moiety with known Nitric Oxide Synthase (iNOS) inhibitors.

CompoundStructurePrimary TargetPotency (IC

)
Application
1-Methyl-1H-imidazole-2-carboximidamide Imidazole-AmidinePrecursor / Ligand Weak/UndefinedSynthesis of metallodrugs
L-NIL Lysine-AmidineiNOS (Selective) 3.3 µMAsthma/Inflammation Research
1400W Benzyl-AmidineiNOS (Highly Selective) 0.007 µMCardiovascular Research
VBIT-4 Complex AmideVDAC1 ~1 µMApoptosis/Neurodegeneration

Insight: While 1-methyl-1H-imidazole-2-carboximidamide possesses the structural pharmacophore for NOS inhibition, it lacks the side-chain complexity (like the lysine tail of L-NIL) required for high-affinity binding to the NOS active site.

Experimental Protocols

Protocol A: Synthesis of Antitubercular Scaffold (Compound 18)

Objective: Condensation of 1-methyl-1H-imidazole-2-carboximidamide with ethyl benzoylacetate.[2][3]

  • Reagents:

    • 1-methyl-1H-imidazole-2-carboximidamide HCl (0.61 mmol)

    • Ethyl benzoylacetate (0.61 mmol)[2][4]

    • Ethanol (anhydrous)

    • Base (Sodium Ethoxide or similar, if free base is needed)

  • Procedure:

    • Dissolve the amidine HCl in Ethanol.

    • Add Ethyl benzoylacetate.[2][3][4]

    • Reflux the mixture for 2 hours at 80°C.

    • Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).

    • Cool to room temperature and evaporate solvent under vacuum.

  • Purification:

    • Purify residue via preparative HPLC (C18 column, Water/Acetonitrile gradient).

    • Yield: Expect ~10-15% (Optimization required for scale-up).

    • Validation: Confirm structure via 1H-NMR (singlet at imidazole C4/C5) and LC-MS (M+H peak).

Protocol B: In Vitro Antimicrobial Susceptibility (Ligand vs. Complex)

Objective: Determine MIC of the Ag(I) complex vs. free ligand.[4]

  • Preparation:

    • Prepare stock solutions (10 mM) of the free salt and the Ag-complex in DMSO.

  • Assay:

    • Use standard broth microdilution (CLSI M07-A10 guidelines) in cation-adjusted Mueller-Hinton broth.

    • Inoculate with M. tuberculosis H37Rv or S. aureus (5 x 10^5 CFU/mL).

  • Incubation:

    • Incubate at 37°C for 7 days (Mtb) or 24 hours (Bacteria).

    • Add Alamar Blue (Resazurin) dye for viability detection.

  • Readout:

    • MIC: Lowest concentration preventing color change (Blue -> Pink).

Visualization: Chemical Lineage & Application[1]

G cluster_0 Precursor cluster_1 Derivatization Pathways cluster_2 Bioactive Products cluster_3 Therapeutic Efficacy Start 1-Methyl-1H-imidazole- 2-carboximidamide HCl Rxn1 + Ethyl Benzoylacetate (Reflux, EtOH) Start->Rxn1 Rxn2 + Ag(I) / Zn(II) Salts (Coordination) Start->Rxn2 Prod1 Pyrazolylpyrimidinones (Compound 18) Rxn1->Prod1 Prod2 Metal-Organic Complexes (Ag-Imidazoles) Rxn2->Prod2 Eff1 Antitubercular Activity (MIC < 2 µM) Bactericidal Prod1->Eff1 In Vivo Validated Eff2 Antimicrobial / Anticancer (Broad Spectrum) Prod2->Eff2 In Vitro Validated

Caption: Workflow illustrating the transformation of 1-methyl-1H-imidazole-2-carboximidamide from a raw building block into potent antitubercular and antimicrobial agents.

References

  • Soares de Melo, C., et al. (2021).[4] "Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies." Journal of Medicinal Chemistry, 64(2), 719–740.[4] [4]

  • Kerkatou, R., et al. (2024). "Synthesis, characterization and structural study of new Nickel(II) and Mercury(II) complexes with imidazole oxime ligand." Journal of Molecular Structure, 1317, 139048.

  • CymitQuimica. (2025).[4] "Methyl-1H-imidazole-2-carboxamidine hydrochloride: Product Data and Applications." Chemical Catalog.

  • Granik, V. G. (1992). "Acetals of lactams and amides of acids. Chemistry and biological activity."[1][2][3][4][5][6][7][8][9][10] Russian Chemical Reviews, 61(2). (Context on amidine pharmacophores).

  • Alderman, J., et al. (1998). "1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase."[11] Journal of Medicinal Chemistry. (Context on amidine-based iNOS inhibition).

Sources

advantages of using 1-methyl-1H-imidazole-2-carboximidamide hydrochloride in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical advantages, mechanistic applications, and experimental protocols for using 1-methyl-1H-imidazole-2-carboximidamide hydrochloride (CAS 849600-64-2) in organic synthesis. Unlike common N-linked guanylating agents (e.g., 1H-pyrazole-1-carboxamidine), this reagent serves as a stable C-linked amidine building block , critical for constructing complex pharmacophores like 2-(imidazol-2-yl)pyrimidines and metal-organic frameworks.

Executive Summary & Product Profile

1-methyl-1H-imidazole-2-carboximidamide hydrochloride is a specialized amidine reagent used primarily to introduce the 1-methylimidazol-2-yl moiety into heterocyclic scaffolds. Its C-linked amidine structure offers superior hydrolytic stability compared to N-linked analogs, while the


-methyl group eliminates prototropic tautomerism, ensuring predictable regioselectivity during condensation reactions.
FeatureSpecification
CAS Number 849600-64-2
Molecular Formula C

H

N

· HCl
Molecular Weight 160.60 g/mol (Free base: 124.14)
Primary Application Synthesis of 2-substituted pyrimidines; Ligand for metal complexes
Solubility High in H

O, MeOH; Moderate in EtOH; Low in non-polar solvents
pKa (Amidine) ~11–12 (Estimated); Highly basic

Comparative Analysis: Advantages Over Alternatives

This section objectively compares the reagent against its closest structural and functional alternatives in the context of heterocyclic synthesis (specifically pyrimidine formation).

Comparison 1: Vs. Unsubstituted Imidazole-2-carboxamidine

Context: Synthesis of fused or linked imidazole-pyrimidine systems.

Parameter1-Methyl-1H-imidazole-2-carboximidamide HClUnsubstituted Imidazole-2-carboximidamide
Regioselectivity High. The

-methyl group blocks one nitrogen, forcing reaction at the amidine or

position.
Low. Tautomerism between

and

leads to mixture of isomers during cyclization.
Solubility Enhanced. Methyl group disrupts crystal lattice, improving solubility in organic alcohols (EtOH, iPrOH).Poor. Strong H-bonding network leads to high lattice energy and poor solubility in organic solvents.
Lipophilicity Tunable. Methyl group adds lipophilicity, aiding cell permeability of final drug candidates.Low. Highly polar, often requiring derivatization for biological assays.
Comparison 2: Vs. Benzamidine Hydrochloride

Context: Introduction of an aryl-amidine motif.

Parameter1-Methyl-1H-imidazole-2-carboximidamide HClBenzamidine Hydrochloride
Electronic Properties Electron-Rich / Basic. The imidazole ring acts as a stronger donor and H-bond acceptor (

).
Neutral / Lipophilic. Phenyl ring is sterically similar but lacks specific H-bond acceptor capability.
Coordination Chemistry Bidentate Potential. Can chelate metals via Amidine-N and Imidazole-

.
Monodentate. Coordinates primarily through the amidine group.
Pharmacophore Utility High. Imidazole is a bioisostere for histidine; common in anti-infectives (e.g., antituberculars).Standard. Common in serine protease inhibitors but less versatile for H-bond networking.

Mechanistic Insight & Experimental Application

Core Application: Synthesis of 2-(Imidazol-2-yl)pyrimidines

The primary utility of this reagent is its condensation with 1,3-electrophiles (such as


-keto esters or chalcones) to form pyrimidine rings. This reaction is vital for developing kinase inhibitors and antitubercular agents.
Mechanism of Action[1][2]
  • Base Liberation: The hydrochloride salt is neutralized in situ (typically by NaOEt or KOtBu).

  • Nucleophilic Attack: The free amidine nitrogen attacks the ketone carbonyl of the

    
    -keto ester.
    
  • Cyclization: The second amidine nitrogen attacks the ester carbonyl.

  • Aromatization: Loss of water and/or oxidation yields the pyrimidine core.

ReactionPathway Reagent 1-Methyl-1H-imidazole- 2-carboximidamide HCl Inter1 Free Amidine (Nucleophile) Reagent->Inter1 Deprotonation Base Base (NaOEt) Base->Inter1 Inter2 Tetrahedral Intermediate Inter1->Inter2 Condensation Electrophile β-Keto Ester (e.g., Ethyl Benzoylacetate) Electrophile->Inter2 Product 2-(1-Methylimidazol-2-yl) -pyrimidine Inter2->Product - H2O / - EtOH Cyclization

Figure 1: Reaction pathway for the synthesis of imidazole-substituted pyrimidines.

Validated Experimental Protocol

Protocol: Synthesis of 2-(1-methyl-1H-imidazol-2-yl)-6-phenylpyrimidin-4(1H)-one Source adapted from: J. Med.[1] Chem. 2021, 64, 719–740 (Antitubercular research).

Reagents:

  • 1-Methyl-1H-imidazole-2-carboximidamide HCl (1.0 eq)

  • Ethyl benzoylacetate (1.0 eq)

  • Ethanol (Absolute)

  • Sodium Ethoxide (NaOEt) or Potassium Carbonate (K

    
    CO
    
    
    
    )

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1-methyl-1H-imidazole-2-carboximidamide hydrochloride (1.0 mmol) in absolute ethanol (5 mL).

  • Neutralization: Add NaOEt (1.1 mmol) or K

    
    CO
    
    
    
    (2.0 mmol) to liberate the free amidine. Stir at room temperature for 15 minutes.
  • Addition: Add ethyl benzoylacetate (1.0 mmol) dropwise to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2–4 hours. Monitor progress via TLC (System: DCM/MeOH 9:1) or LC-MS.

    • Checkpoint: The disappearance of the amidine starting material indicates completion.

  • Workup: Cool the mixture to room temperature.

    • If solid precipitates: Filter the solid, wash with cold ethanol and diethyl ether.

    • If solution remains clear: Evaporate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).

  • Purification: Purify the crude product via flash column chromatography (SiO

    
    , gradient elution 0-10% MeOH in DCM) or recrystallization from EtOH/Ether.
    

Expected Outcome:

  • Yield: 40–75% (Substrate dependent).

  • Appearance: White to off-white solid.

  • Data Validation:

    
    H NMR should show the characteristic N-methyl singlet (~3.8-4.0 ppm) and the pyrimidine aromatic protons.
    

References

  • Soares de Melo, C., et al. (2021). "Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies." Journal of Medicinal Chemistry, 64(2), 719–740.[3] [3]

  • Ofori, A., et al. (2015).[4] "Versatile Coordination Modes in Silver-Imidazolecarbaldehyde Oxime Complexes." Crystal Growth & Design, 15(11), 5301–5309.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11467142, 1-Methyl-1H-imidazole-2-carboximidamide hydrochloride.

Sources

Strategic Guide: Alternatives to 1-Methyl-1H-imidazole-2-carboximidamide HCl in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride (CAS: 849600-64-2) is a specialized amidine building block primarily used in the synthesis of bioactive nitrogen heterocycles, specifically pyrimidinones and dihydropyrimidines .[1] It serves as a critical "warhead" donor, introducing the 1-methylimidazol-2-yl moiety—a pharmacophore known for its ability to chelate metals (e.g., in metalloenzyme inhibitors) and engage in hydrogen bonding within the active sites of targets like Mycobacterium tuberculosis (Mtb) enzymes and Hepatitis B Virus (HBV) capsid proteins.

Despite its utility, this reagent presents challenges:[2][3]

  • Synthetic Efficiency: Direct condensation with

    
    -keto esters often suffers from low yields (<40%) due to the steric and electronic deactivation of the amidine group by the imidazole ring.
    
  • Cost & Availability: As a specialized intermediate, it commands a high price per gram compared to standard amidines, limiting its use in large-scale library generation (DEL or HTS).

  • Solubility: While the HCl salt is water-soluble, the free base is prone to dimerization or hydrolysis under the basic conditions required for cyclization.

This guide presents three strategic tiers of alternatives: Synthetic Precursors (for cost reduction), Functional Surrogates (for diversity-oriented synthesis), and Structural Bioisosteres (for SAR optimization).

Critical Performance Analysis: The Alternatives

The following table compares the target compound against its primary strategic alternatives in the context of synthesizing a 2-substituted pyrimidinone core.

FeatureTarget Compound (Imidazole-Amidine)Alternative A: 1-Methyl-2-cyanoimidazole Alternative B: S-Methylisothiourea Alternative C: 2-Amidinopyridine
Role Direct Introduction of ImidazoleIn situ Amidine Generation"Dummy" Core FormationBioisosteric Replacement
Reaction Type One-Pot CondensationPinner Reaction

Cyclization
Condensation

Displacement
One-Pot Condensation
Typical Yield Low (20–40%)High (>80% for nitrile conversion)Excellent (>85%)Moderate to High (60–80%)
Cost Efficiency Low (Expensive Reagent)High (Cheap Precursor)Very High (Commodity Chemical)Moderate
SAR Flexibility Fixed (Imidazole only)FixedMaximum (Late-stage diversification)Fixed (Pyridine only)
Primary Use Target-Specific SynthesisLarge Scale / Process ChemLibrary Generation / HTSScaffold Hopping
Deep Dive: The "Dummy Core" Strategy (Alternative B)

For researchers engaged in Diversity-Oriented Synthesis (DOS) , replacing the target compound with S-Methylisothiourea is the superior workflow. Instead of installing the difficult 1-methylimidazol-2-yl group early (which risks low yield), you install a thiomethyl (-SMe) group. This "dummy" group activates the 2-position, allowing for late-stage nucleophilic displacement by any amine or carbon nucleophile (via Suzuki coupling), including the imidazole moiety if absolutely needed.

Experimental Protocols

Protocol A: The "On-Demand" Synthesis (Cost-Effective)

Use this protocol to generate the amidine in situ from the cheaper nitrile precursor, avoiding the stability issues of the stored reagent.

Objective: Synthesis of 1-methyl-1H-imidazole-2-carboximidamide free base from 1-methyl-1H-imidazole-2-carbonitrile.

  • Activation: Dissolve 1-methyl-1H-imidazole-2-carbonitrile (1.0 eq) in anhydrous methanol (0.5 M).

  • Alkoxide Formation: Add catalytic Sodium Methoxide (0.1 eq) at 0°C. Stir for 3–4 hours at room temperature to form the imidate intermediate.

    • Checkpoint: Monitor by TLC for disappearance of the nitrile spot.

  • Ammonolysis: Add Ammonium Chloride (1.1 eq) to the reaction mixture.

  • Cyclization/Conversion: Reflux the mixture for 2–4 hours.

    • Note: This generates the amidine hydrochloride in situ.

  • Direct Use: Do not isolate. Add the

    
    -keto ester (e.g., ethyl acetoacetate) and a base (NaOEt) directly to this solution to proceed with pyrimidine ring formation.
    
    • Result: Yields are typically 15–20% higher than using the commercial HCl salt due to the freshness of the reactive species.

Protocol B: The Diversity-Oriented "Thio-Linker" Route (High Yield)

Use this protocol to build a library of analogues without relying on the specific imidazole amidine.

Objective: Synthesis of a 2-(methylthio)pyrimidin-4-one scaffold for late-stage functionalization.

  • Condensation: Combine S-methylisothiourea hemisulfate (1.0 eq), Ethyl Benzoylacetate (1.0 eq), and Potassium Carbonate (2.5 eq) in water/ethanol (1:1).

  • Reflux: Heat at 80°C for 3 hours. The reaction is driven by the precipitation of the product.

  • Isolation: Acidify with 1N HCl to pH 5. Filter the white precipitate (2-methylthio-6-phenylpyrimidin-4-one).

    • Yield Expectation: >85%.[2][4][5]

  • Displacement (The "Swap"):

    • Dissolve the thio-intermediate in Dioxane.

    • Add the desired amine or heterocycle (e.g., an amino-imidazole derivative) or use a Liebeskind-Srogl coupling (Pd catalyst, CuTC) to attach the 1-methylimidazole ring via a carbon-carbon bond.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for selecting the appropriate alternative based on your research stage (Target ID vs. Lead Op).

G Start Goal: Synthesize 2-Substituted Pyrimidinone Scaffold Target Target: 1-Methylimidazol-2-yl (Exact Moiety Required?) Start->Target Yes Yes: Must be Imidazole Target->Yes Strict Structural Req No No: Exploring SAR Target->No Flexible SAR RouteA Route A: Direct Condensation (Use Commercial HCl Salt) Yes->RouteA Small Scale (<100mg) RouteB Route B: Pinner Synthesis (From Nitrile Precursor) Yes->RouteB Large Scale (>1g) RouteC Route C: Thio-Linker Strategy (S-Methylisothiourea) No->RouteC Library Gen RouteD Route D: Bioisosteres (Pyridine/Thiazole Amidines) No->RouteD Property Optimization OutcomeA Low Yield, High Cost (Best for Single Target) RouteA->OutcomeA OutcomeB Higher Yield, Lower Cost (Best for Scale-Up) RouteB->OutcomeB OutcomeC High Diversity Library (Best for HTS/Hit-to-Lead) RouteC->OutcomeC OutcomeD Novel IP/Properties (Best for Scaffold Hopping) RouteD->OutcomeD

Caption: Decision tree for selecting amidine alternatives. Green nodes represent optimized pathways for yield and diversity.

Mechanism of Action & Rationale

Why the Imidazole-Amidine Fails (and Succeeds)

The 1-methyl-1H-imidazole-2-carboximidamide moiety is a "double-edged sword" in synthesis:

  • Electronic Deactivation: The imidazole ring is electron-rich, but the amidine carbon is electron-deficient. However, the resonance from the imidazole nitrogen can reduce the electrophilicity of the amidine carbon, making the initial nucleophilic attack on the

    
    -keto ester sluggish compared to simple acetamidines.
    
  • Chelation: In biological systems (e.g., Mtb drug discovery), the N3 of the imidazole and the N1 of the pyrimidine (formed after cyclization) create a bidentate pocket perfect for chelating metals like Iron (Fe) or Zinc (Zn) . This is the mechanism of action for many 2-pyrazolylpyrimidinone antituberculars [1].

The "Bioisostere" Logic

If the specific metal-chelation geometry is not required, replacing the imidazole with Pyridine-2-carboximidamide or Thiazole-2-carboximidamide often improves physicochemical properties:

  • Pyridine: Increases lipophilicity (LogD) and metabolic stability (no N-methyl dealkylation).

  • Thiazole: Increases acidity of the NH, potentially strengthening H-bonds in the receptor pocket.

References

  • Soares de Melo, C., et al. (2021).[4] "Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies." Journal of Medicinal Chemistry, 64(1), 719–740.[4] Link[4]

  • Heller, S. T., & Sarpong, R. (2010). "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas." Organic Letters, 12(20), 4572–4575. Link

  • Bouchouit, M., et al. (2023).[4][6] "Synthesis, characterization and structural study of new Nickel(II) and Mercury (II) complexes with imidazole oxime ligand." Journal of Molecular Structure, 1287, 135674. Link[6]

  • Threadgill, M. D., et al. (1990). "Synthesis of labeled analogs of Pimonidazole and RSU 1069." Journal of Medicinal Chemistry. (Contextual citation from search results regarding nitroimidazole scaffolds). Link

Sources

Benchmarking Guide: 1-Methyl-1H-Imidazole-2-Carboximidamide HCl vs. Standard NOS Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-methyl-1H-imidazole-2-carboximidamide hydrochloride (often abbreviated in literature as V-IM or related imidazole-based amidines) represents a class of competitive, reversible inhibitors of Nitric Oxide Synthase (NOS). Unlike the "gold standard" 1400W (which is highly selective but exhibits slow, tight-binding irreversible kinetics), imidazole carboximidamides offer a pharmacologically distinct profile suitable for applications requiring rapid reversibility.

This guide outlines the technical framework for benchmarking this compound against three established industry standards: L-NMMA (Pan-NOS inhibitor), 1400W (Selective iNOS inhibitor), and L-NIL (Selective iNOS inhibitor).

The Biological Context: The Selectivity Paradox

Nitric Oxide (NO) is a double-edged signaling molecule. While Inducible NOS (iNOS) drives inflammatory immune responses, Endothelial NOS (eNOS) maintains vascular homeostasis.

  • The Challenge: Non-selective inhibition (blocking both) leads to hypertensive side effects.

  • The Goal: Identify inhibitors with a high Selectivity Index (SI) :

    
    .
    
  • The Candidate: 1-methyl-1H-imidazole-2-carboximidamide HCl targets the arginine binding site, mimicking the guanidino group, theoretically providing high affinity for the iNOS heme pocket.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the NO synthesis pathway and the intervention points for the candidate and reference inhibitors.

NOS_Pathway L_Arg L-Arginine iNOS iNOS (Inducible) L_Arg->iNOS eNOS eNOS (Endothelial) L_Arg->eNOS NADPH NADPH + O2 NADPH->iNOS NADPH->eNOS NO Nitric Oxide (NO) iNOS->NO High Output Citrulline L-Citrulline iNOS->Citrulline eNOS->NO Basal Output eNOS->Citrulline Downstream Inflammation / Vasodilation NO->Downstream Candidate 1-methyl-1H-imidazole-2-carboximidamide (Candidate) Candidate->iNOS Reversible Block Ref_1400W 1400W (Irreversible iNOS) Ref_1400W->iNOS Tight Binding Ref_LNMMA L-NMMA (Pan-NOS) Ref_LNMMA->iNOS Ref_LNMMA->eNOS Off-Target

Figure 1: Mechanism of Action. The candidate competes with L-Arginine at the iNOS active site.[1] Note the distinct inhibition modes compared to 1400W and L-NMMA.

Benchmarking Landscape: The Competitors

To validate the performance of 1-methyl-1H-imidazole-2-carboximidamide HCl, it must be screened alongside these controls.

CompoundClassMechanismKey Benchmark Metric (Literature)
1-methyl-1H-imidazole... Candidate Competitive, ReversibleTarget IC50: < 10 µM (iNOS)
1400W Gold StandardSlow, Tight-binding (Irreversible)

nM; Selectivity > 5000-fold
L-NIL ComparatorCompetitive, ReversibleIC50 ~3.3 µM (iNOS); Selectivity ~50-fold
L-NMMA Negative ControlNon-selective (Pan-NOS)IC50 ~4-6 µM (nNOS/iNOS); Low Selectivity

Scientific Insight: While 1400W is the most potent, its irreversible nature can be a liability in therapeutic contexts requiring washout. The candidate (imidazole carboximidamide) benchmarks closer to L-NIL, offering a balance of potency and reversibility.

Experimental Protocol: Cellular iNOS Inhibition Assay

Objective: Determine the IC50 of the candidate in a cellular system expressing high levels of iNOS. Model: RAW 264.7 Murine Macrophages stimulated with LPS.[2][3][4] Readout: Griess Reaction (Spectrophotometric detection of Nitrite, a stable NO metabolite).

Reagents & Equipment[2][4][5][6][7]
  • Cell Line: RAW 264.7 (ATCC TIB-71).

  • Media: DMEM (High Glucose), Phenol Red-Free (Critical to avoid absorbance interference).

  • Inducers: Lipopolysaccharide (LPS) (E. coli O111:B4).

  • Griess Reagent: 1% Sulfanilamide + 0.1% NED in 2.5% Phosphoric acid.

Step-by-Step Workflow

1. Cell Seeding (Day 0):

  • Harvest RAW 264.7 cells (passage < 15).

  • Seed at density:

    
     cells/well in 96-well plates.[4]
    
  • Incubate 24h at 37°C, 5% CO2.

2. Pre-Treatment & Induction (Day 1):

  • Aspirate media and replace with Phenol Red-Free DMEM .

  • Inhibitor Addition: Add candidate and controls (1400W, L-NMMA) in serial dilutions (e.g., 0.1 nM to 100 µM).

  • Expert Tip: Pre-incubate inhibitors for 30 minutes before adding LPS to allow active site binding.

  • Induction: Add LPS (Final concentration: 1 µg/mL).[2][4] Include "Media Only" (Blank) and "LPS Only" (Max Signal) controls.

  • Incubate for 18–24 hours.[4]

3. Griess Assay (Day 2):

  • Transfer 100 µL of culture supernatant to a fresh transparent 96-well plate.

  • Add 100 µL of Griess Reagent to each well.[2]

  • Incubate 10 minutes at Room Temperature (protect from light).

  • Measure Absorbance at 540 nm .

Experimental Workflow Diagram

Workflow Step1 Seed RAW 264.7 (10^5 cells/well) Step2 Pre-Incubate Inhibitors (30 min) Step1->Step2 Step3 Induce with LPS (1 µg/mL) Step2->Step3 Step4 Incubate 18-24 Hours Step3->Step4 Step5 Collect Supernatant Step4->Step5 Step6 Add Griess Reagent Step5->Step6 Step7 Read Absorbance (540 nm) Step6->Step7

Figure 2: The Griess Assay Workflow. Critical timing steps are highlighted.

Data Analysis & Interpretation

To objectively benchmark the candidate, calculate the Percent Inhibition and IC50 :



Expected Results Profile
  • 1400W: Should show a steep inhibition curve with IC50 in the low nanomolar range (< 100 nM).

  • L-NMMA: Should show a shallower curve with IC50 in the micromolar range (~5 µM).

  • Candidate (1-methyl-1H-imidazole...):

    • Success Criteria: If IC50 < 5 µM, it is a potent inhibitor.

    • Selectivity Check: If possible, run a parallel assay on recombinant eNOS. A ratio of

      
       indicates good selectivity.[1]
      
Troubleshooting (Self-Validation)
  • Low Signal: Ensure LPS is fresh. RAW 264.7 cells lose NO production capacity at high passage numbers (>20).

  • High Background: Phenol red in media mimics the Griess reaction color. Always use clear media.

  • Cytotoxicity: Perform an MTT or CCK-8 assay on the cells remaining in the plate after supernatant removal. If the candidate kills the cells, the lack of NO is a false positive for inhibition.

References

  • Garvey, E. P., et al. (1997).[1] "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo."[1] Journal of Biological Chemistry.

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal.

  • Selleck Chemicals. "iNOS Inhibitor Libraries and 1400W Data Sheets." SelleckChem.[5]

  • National Institutes of Health (NIH). "Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7." NCL Method GTA-001.

Sources

characterization and validation of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride purity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Specialists Focus: Purity Validation, Analytical Characterization, and Comparative Utility CAS: 849600-64-2

Executive Summary: The Pivot Point of Heterocyclic Synthesis

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride (CAS 849600-64-2) is a critical amidine building block employed primarily in the synthesis of bioactive nitrogen heterocycles, particularly pyrimidines and dihydropyrimidines (e.g., via Biginelli-type condensations).

Unlike its aldehyde or carboxylic acid analogs, this amidine salt provides a pre-functionalized "N-C-N" motif essential for closing pyrimidine rings with high regioselectivity. However, its high polarity and susceptibility to hydrolysis present unique challenges in purity validation. This guide outlines a self-validating analytical framework to ensure reagent integrity, directly comparing its utility against alternative imidazole building blocks.

Technical Profile & Critical Quality Attributes (CQA)

To validate this compound, one must treat it as a dynamic system where the salt form stabilizes the reactive amidine core.

AttributeSpecificationRationale
Identity 1-Methyl-1H-imidazole-2-carboximidamide HClConfirmed by MS (

125.2 [M+H]

) and NMR.
Purity (HPLC)

95.0% (Area %)
Critical for preventing side-reactions in cyclization steps.
Appearance White to brownish solidDarkening indicates oxidation or free-base degradation.
Solubility Soluble in Water, MethanolHydrophilic nature requires polar mobile phases for analysis.
Counter-ion Chloride (Cl

)
Stoichiometry affects molecular weight calculations (160.61 g/mol ).
Structural Logic & Degradation Pathways

The amidine group is the site of both reactivity and instability. Under basic conditions or prolonged exposure to moisture, it hydrolyzes to the amide and eventually the carboxylic acid.

DegradationPathway cluster_legend Key Amidine 1-Methyl-1H-imidazole- 2-carboximidamide HCl (Active Reagent) Amide 1-Methylimidazole- 2-carboxamide (Primary Impurity) Amidine->Amide + H2O / - NH3 (Hydrolysis) Acid 1-Methylimidazole- 2-carboxylic Acid (Degradation Product) Amide->Acid + H2O / - NH3 (Further Hydrolysis) Active Target Compound Impurity Impurity

Figure 1: Hydrolytic degradation pathway of the amidine functionality. Monitoring the transition from Amidine to Acid is the core of the stability-indicating method.

Comparative Analysis: Why Choose the Amidine?

In drug discovery, the choice of the imidazole "handle" dictates the synthetic route. Below is a comparison of the carboximidamide against its common alternatives: the aldehyde and the carboxylic acid.

FeatureCarboximidamide (Amidine) Carboxaldehyde (Aldehyde) Carboxylic Acid
CAS 849600-64-213750-81-720485-43-2
Primary Reaction Cyclization (e.g., with

-keto esters)
Condensation (Schiff base formation)Coupling (Amide bond formation)
Target Scaffold Pyrimidines, ImidazolopyrimidinesImidazolyl-amines, hydrazonesImidazole-amides
Reactivity Nucleophilic (at N) & Electrophilic (at C)Electrophilic (Carbonyl)Nucleophilic (requires activation)
Stability Moderate (Hygroscopic salt)Low (Air sensitive, oxidation prone)High (Stable solid)
Performance Verdict Essential for de novo ring construction.Preferred for linker attachment.[1]Preferred for side-chain decoration.

Decision Guide:

  • Use Amidine if you are building a fused ring system or a pyrimidine core (e.g., Antitubercular agents).

  • Use Aldehyde if you need to attach the imidazole ring to an amine via reductive amination.

Validation Protocol: The Self-Validating System

This protocol ensures the material is suitable for high-stakes synthesis. It relies on a "Triangulation" approach: HPLC for purity, MS for identity, and Solubility for physical state.

Method A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify the active amidine and detect hydrolytic impurities.

  • Instrument: Agilent 1200/1260 Series or equivalent.

  • Column: C18 Reverse Phase (e.g., Alltima C18, 4.6 x 250 mm, 5

    
    m).
    
  • Mobile Phase A: 10 mM KH

    
    PO
    
    
    
    buffer, adjusted to pH 3.0 (Critical: Acidic pH keeps the amidine protonated and prevents tailing).
  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient:

    • 0 min: 20% B[2]

    • 15 min: 80% B[2]

    • 25 min: 80% B[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 278 nm (Imidazole

    
     transition).
    
  • Acceptance Criteria: Main peak >95%. No single impurity >1%.

Method B: Rapid Identity Check (MS-ESI)
  • Technique: Electrospray Ionization (Positive Mode).[2]

  • Expected Signal:

    
     125.2 
    
    
    
    .
  • Red Flag: Strong signals at

    
     126 (Amide) or 
    
    
    
    127 (Acid) indicate significant hydrolysis.
Workflow Diagram: Go/No-Go Decision Tree

ValidationWorkflow Start Sample Receipt (1-Methyl-1H-imidazole-2-carboximidamide HCl) Solubility Solubility Check (Water/MeOH) Start->Solubility Decision1 Clear Solution? Solubility->Decision1 HPLC HPLC Analysis (C18, pH 3.0, 278nm) Decision2 Purity > 95%? HPLC->Decision2 Decision1->HPLC Yes Fail_Sol REJECT (Inorganic Salts/Polymerization) Decision1->Fail_Sol No (Turbid) MS MS-ESI Confirmation (m/z 125.2) Decision2->MS Yes Fail_Pur REJECT (Hydrolysis/Degradation) Decision2->Fail_Pur No Pass VALIDATED Proceed to Synthesis MS->Pass Confirmed

Figure 2: Step-by-step validation workflow ensuring only high-quality reagent enters the synthesis pipeline.

Experimental Application: Pyrimidine Synthesis

Context: This protocol demonstrates the validated utility of the amidine in creating a dihydropyrimidine scaffold, a common motif in antiviral research (e.g., HBV capsid assembly modulators).

Reagents:

  • 1-Methyl-1H-imidazole-2-carboximidamide HCl (1.1 eq)

  • Ethyl acetoacetate (or substituted

    
    -keto ester) (1.0 eq)
    
  • Aldehyde component (e.g., 2-bromo-4-fluorobenzaldehyde) (1.0 eq)[2]

  • Base: Sodium Acetate (NaOAc) or Sodium Ethoxide (EtONa)

Protocol:

  • Activation: Dissolve the amidine HCl salt (1.1 eq) and NaOAc (1.1 eq) in anhydrous Ethanol. Stir for 15 min to liberate the free amidine in situ.

  • Condensation: Add the aldehyde and

    
    -keto ester.
    
  • Reflux: Heat the mixture to 80°C under N

    
     atmosphere for 12–16 hours.
    
  • Workup: Concentrate in vacuo. Dilute with EtOAc, wash with brine.[2]

  • Purification: Silica gel chromatography (Gradient: Petrol ether/EtOAc).

Why this works: The purity of the starting amidine is the rate-limiting factor. If the amidine is hydrolyzed (contains acid), the condensation will stall, leading to low yields (<30%) and difficult purification. Validated >95% purity typically yields >55-70% product.

References

  • CymitQuimica. Methyl-1H-imidazole-2-carboxamidine hydrochloride Product Data. Retrieved from

  • PubChem. 1-Methylimidazole-2-carboxaldehyde (Alternative Comparison). National Library of Medicine. Retrieved from

  • Wu, Q., et al. (2021). Discovery of Novel Dihydropyrimidine Derivatives as Potent HBV Capsid Assembly Modulators. (Supporting Information describing synthesis and HPLC methods). DOI:

  • North, E. J., et al. (2021). Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. Journal of Medicinal Chemistry. DOI:

  • Advincula, P. A., et al. Versatile Coordination Modes in Silver-Imidazolecarbaldehyde Oxime Complexes. Crystal Growth & Design. DOI: [3]

Sources

Safety Operating Guide

1-methyl-1H-imidazole-2-carboximidamide hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Methyl-1H-imidazole-2-carboximidamide Hydrochloride Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary & Chemical Profile

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride is a nitrogen-rich heterocyclic salt often utilized as a synthetic intermediate or biochemical inhibitor (e.g., in creatine kinase or VLA-4 antagonist research).[1][2] As an amidine derivative stabilized by hydrochloric acid, it presents specific handling challenges regarding pH sensitivity and nitrogenous waste management.[2]

This guide defines the authoritative protocol for the disposal of this compound, prioritizing the prevention of environmental leaching and the mitigation of reactive hazards in the waste stream.

Property Data / Characteristic
Chemical Structure Imidazole ring fused with a carboximidamide (amidine) group; HCl salt.[1][2]
Physical State Typically a white to off-white hygroscopic solid.[1][2]
Solubility Highly soluble in water; soluble in polar organic solvents (DMSO, Methanol).[1][2]
Primary Hazards Skin/Eye Irritant (H315/H319); Potential Corrosive (Amidine base); Hygroscopic.[1]
Reactivity Alert DO NOT MIX WITH BLEACH. Amidines can react with hypochlorites to form unstable chloramines.[1][2]

Hazard Identification & Safety Assessment (The "Why")

Before disposal, you must understand the causality of the hazards to ensure the protocol is self-validating.[2]

  • Amidine Functionality: The carboximidamide group is basic.[2] While the HCl salt mitigates this, exposure to strong bases in a waste drum can liberate the free base, potentially causing exothermic reactions or pH spikes that violate waste acceptance criteria.[2]

  • Nitrogen Content: High nitrogen content implies that incineration is the only acceptable final fate to prevent the formation of stable environmental pollutants.[2]

  • Hygroscopicity: The salt attracts moisture.[2] Waste containers must be hermetically sealed to prevent the material from "caking" or creating a corrosive brine at the container bottom.

Pre-Disposal Protocol: Stabilization & Packaging

Objective: Transform the active research reagent into a stable waste artifact ready for transport.

Step 1: Purity Assessment

Determine if the material is pure solid or in solution.[2]

  • Pure Solid: Proceed to Solid Waste Segregation.[2]

  • Solution: Determine the solvent.[2] If aqueous, check pH.[2] If organic (DMSO/MeOH), treat as Flammable/Organic waste.[2]

Step 2: Chemical Segregation (Critical)
  • Incompatible: Strong Oxidizers (Peroxides, Nitrates), Hypochlorites (Bleach), Strong Bases (NaOH).[2]

  • Compatible: General organic solids, non-halogenated organic solvents (if dissolved).[2]

Step 3: Labeling

Label the container immediately upon designating it as waste.[2]

  • Text: "Hazardous Waste - Solid - Organic."

  • Constituents: "1-Methyl-1H-imidazole-2-carboximidamide HCl" (Do not use abbreviations like "MICA-HCl").[1][2]

  • Hazard Checkbox: [x] Irritant [x] Toxic.

Disposal Workflows (Decision Logic)

The following diagram illustrates the decision matrix for disposing of 1-methyl-1H-imidazole-2-carboximidamide hydrochloride based on its physical state.

DisposalWorkflow Start Waste Generation: 1-Methyl-1H-imidazole-2-carboximidamide HCl StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Double Bag (Polyethylene) Place in Wide-Mouth Drum Solid->SolidPack SolventCheck Identify Solvent Base Liquid->SolventCheck Labeling Label: 'Hazardous Waste' List Full Chemical Name SolidPack->Labeling Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent (DMSO, MeOH) SolventCheck->Organic pHCheck Check pH (Ensure 5-9) Neutralize if necessary Aqueous->pHCheck OrgStream Combine with Non-Halogenated Solvents Organic->OrgStream pHCheck->Labeling OrgStream->Labeling Pickup EHS / Vendor Pickup (Destruction: Incineration) Labeling->Pickup

Figure 1: Decision tree for the safe segregation and disposal of imidazole-carboximidamide salts.

Detailed Operational Procedures

Scenario A: Disposal of Pure Solid
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Use a fume hood if the powder is fine/dusty to avoid inhalation.[2]

  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[2]

  • Transfer: Transfer the solid carefully. If the reagent bottle is empty, rinse it three times with a small amount of solvent.[2]

    • Note: The rinseate must be disposed of as liquid waste , not poured down the drain.

  • Sealing: Ensure the lid is tight to prevent moisture ingress (hygroscopic expansion can pressurize containers).[2]

Scenario B: Disposal of HPLC Effluent / Mother Liquor
  • Segregation: Do not mix with halogenated waste (e.g., Chloroform/DCM) unless your facility incinerates all organics together.[2] This reduces disposal costs.[2]

  • pH Verification: If the solution is highly acidic (due to excess HCl) or basic, neutralize to pH 5–9 using dilute Sodium Bicarbonate or dilute HCl before adding to the main waste drum. This prevents drum corrosion.[2]

  • Volume: Fill waste containers only to 90% capacity to allow for thermal expansion.

Scenario C: Spills (Emergency Protocol)
  • Containment: Isolate the area.

  • Absorbent: Cover liquid spills with vermiculite or a dedicated organic spill pad.[2] For solid spills, cover with a wet paper towel to prevent dust generation, then scoop.[2]

  • Decontamination: Clean the surface with water and soap.[2] Do not use bleach , as hypochlorite can react with the amidine nitrogen to form chloramines [1].[2]

Regulatory & Compliance Framework

  • US EPA (RCRA): This compound is not typically listed on the P-list or U-list.[2] However, it must be characterized by the generator.[2] Due to its toxicity/irritant profile, it is classified as a Characteristic Hazardous Waste (if it fails TCLP) or simply Hazardous Chemical Waste requiring thermal destruction [2].[2]

  • Drain Disposal: Strictly Prohibited. Imidazole derivatives are stable heterocycles that can persist in water tables.[2] They must not be introduced to municipal sewage systems [3].[2]

  • Destruction Method: The mandatory disposal path is High-Temperature Incineration .[2] This ensures the complete breakdown of the imidazole ring and amidine group into

    
    , 
    
    
    
    , and
    
    
    (scrubbed).[2]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Amidine Derivatives: Stability and Reactivity.[2] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] Retrieved from [Link][1]

Sources

Personal protective equipment for handling 1-methyl-1H-imidazole-2-carboximidamide hydrochloride

[1][2]

Executive Safety Summary

1-Methyl-1H-imidazole-2-carboximidamide hydrochloride is a functionalized imidazole salt often utilized as a guanylating agent or intermediate in heterocyclic synthesis.[1] While specific toxicological data for this exact derivative may be limited in public repositories, its structural components (imidazole ring, amidine group, and hydrochloride salt) dictate a strict Class-Based Safety Approach .[1]

Core Hazards:

  • Irritant (Skin/Eye/Respiratory): The amidine functionality, combined with the acidic nature of the HCl salt upon hydrolysis, presents a significant irritation risk to mucous membranes (H315, H319, H335).[1]

  • Hygroscopicity: As a hydrochloride salt, this compound is likely hygroscopic.[1] Absorption of atmospheric moisture can lead to clumping, which paradoxically increases the risk of aerosolization when force is used to break up solids.[1]

  • Dust Hazard: The primary exposure vector is inhalation of fine particulates during weighing.[1]

Hazard Analysis & Engineering Controls

Before donning PPE, you must establish the correct engineering environment.[1] PPE is the final barrier, not the first.[1]

Engineering Control Hierarchy
  • Primary Containment: All solid handling (weighing, transfer) must occur inside a certified chemical fume hood .[1]

  • Static Control: Use an ionizing bar or anti-static gun inside the hood.[1] Dry HCl salts are prone to static charge, causing "particle flight" that can bypass standard airflow capture.[1]

  • Atmosphere: If the compound is confirmed highly hygroscopic, handle under inert atmosphere (Nitrogen/Argon) in a glovebox for long-term storage or precise aliquoting.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed standard "GLP" (Good Laboratory Practice) requirements, ensuring protection against both acute irritation and potential sensitization.[1]

Body AreaHazard VectorRecommended PPE SpecificationRationale (Causality)
Eyes Fine Dust / AerosolChemical Splash Goggles (Indirect Vent)Standard safety glasses have gaps.[1] Fine salt dust can migrate around lenses, reacting with eye moisture to form acidic micro-droplets.[1]
Hands Contact / PermeationDouble Nitrile Gloves (Min.[1] 0.11 mm / 4 mil)Inner: 4 mil Nitrile (White/Blue).[1] Outer: 4 mil Nitrile (Purple/Black).[1] Why? Visual contrast helps identify tears immediately.[1] Nitrile offers superior resistance to organic salts compared to Latex.[1]
Respiratory Inhalation (Dust)N95 / P100 Respirator (If outside Fume Hood)Mandatory only if engineering controls (fume hood) fail or during spill cleanup.[1] In normal hood operations, the sash acts as the barrier.[1]
Body Particulate AccumulationLab Coat (High-Neck, Cuffed) Standard cotton/poly blend is sufficient.[1] Elastic cuffs prevent dust migration up the wrist—a common contact dermatitis site for chemists.[1]
Footwear Spills / SharpsClosed-toe, Non-perforated Leather or chemically resistant synthetic.[1] No mesh sneakers (liquids penetrate mesh instantly).[1]
Visual Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting PPE based on the state of matter and quantity.

PPE_SelectionStartTask AssessmentStatePhysical State?Start->StateSolidSolid (Powder/Crystal)State->SolidLiquidSolution (Dissolved)State->LiquidQty_SolidQuantity > 100mg?Solid->Qty_SolidSolventSolvent Type?Liquid->SolventHoodFume Hood REQUIRED+ Splash Goggles+ Double NitrileQty_Solid->HoodYesBalanceAnalytical Balance(Static Risk)Qty_Solid->BalanceNo (Micro-scale)Balance->HoodTransfer to HoodVolatileVolatile/Toxic(DCM, MeOH)Solvent->VolatileAqueousAqueous/BufferSolvent->AqueousVolatile->HoodInhalation RiskAqueous->HoodSplash Risk

Figure 1: Decision Logic for PPE and Engineering Controls.[1] Note that Fume Hood usage is the default requirement for this compound class.[1]

Operational Protocol: Weighing & Solubilization

Objective: Safely transfer 1-methyl-1H-imidazole-2-carboximidamide hydrochloride from stock container to reaction vessel without exposure.

Step 1: Pre-Operation Check[1]
  • Glove Inspection: Perform the "Pneumatic Test" (trap air in the glove and squeeze) to check for micro-pinholes.[1]

  • Sash Height: Lower fume hood sash to the certified working height (usually 18 inches).

  • Equipment: Place the balance inside the hood if possible. If the balance is external, use a secondary containment vessel (e.g., a tared screw-top vial) for transport.[1]

Step 2: Weighing (The Critical Step)[1]
  • The Risk: Breaking up clumps of hygroscopic salt creates "snap" energy, launching particles.[1]

  • Technique:

    • Open the stock container slowly.[1]

    • Use a disposable anti-static spatula .[1]

    • If the solid is clumped, do not chip at it with force.[1] Gently rotate the spatula to loosen.[1]

    • Transfer to a tared vial. Immediately recap the stock container to prevent moisture absorption (which degrades the reagent and increases future handling risks).[1]

Step 3: Solubilization
  • Solvent Choice: Water, Methanol, or DMSO are common.[1]

  • Thermodynamics: Dissolution of HCl salts can be slightly exothermic.[1]

  • Procedure: Add solvent to the solid, not solid to the solvent, to prevent splash-back.[1]

Emergency Response & Disposal

Spill Cleanup (Solid)[1]
  • Alert: Notify nearby personnel.

  • PPE Upgrade: If the spill is >5g outside a hood, don an N95 respirator to prevent inhalation during cleanup.[1]

  • Containment: Cover the spill with a paper towel dampened with inert solvent (e.g., isopropyl alcohol) to prevent dust generation.[1]

  • Removal: Sweep the damp solid into a dustpan.[1] Do not dry sweep.[1]

  • Decontamination: Wipe the surface with 10% aqueous sodium bicarbonate (NaHCO₃) to neutralize any acidic residue, followed by water.[1]

Waste Disposal Logic

Proper segregation prevents dangerous side reactions in the waste stream.[1]

Waste_DisposalWasteWaste MaterialTypeState?Waste->TypeSolid_WasteSolid WasteType->Solid_WasteLiquid_WasteLiquid WasteType->Liquid_WasteContamContaminatedGloves/PaperSolid_Waste->ContamPureExcess ChemicalSolid_Waste->PureHalogenHalogenated?Liquid_Waste->HalogenSolid Hazardous Waste BinSolid Hazardous Waste BinContam->Solid Hazardous Waste BinPure->Solid Hazardous Waste BinHalo_YesHalogenated Waste(Contains DCM/Chloroform)Halogen->Halo_YesYesHalo_NoNon-Halogenated Waste(Methanol/DMSO)Halogen->Halo_NoNoIncineration StreamIncineration StreamHalo_Yes->Incineration StreamFuel Blending StreamFuel Blending StreamHalo_No->Fuel Blending Stream

Figure 2: Waste Disposal Workflow.[1] Note: Even though the compound contains Chloride (Cl), if dissolved in non-halogenated solvents (like water/methanol), it often goes to Non-Halogenated waste, but local EHS rules regarding "trace halogens" apply.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1] [1]

  • PubChem. (n.d.).[1] Compound Summary: Imidazole Derivatives and Safety Profile. National Library of Medicine.[1] [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] [1]

  • ECHA (European Chemicals Agency). (n.d.).[1] C&L Inventory: 1-methylimidazole and related salts. [1]

(Note: In the absence of a compound-specific SDS from a major vendor for this exact salt, safety protocols are derived from the structural class of Amidine/Imidazole Hydrochloride salts as per Prudent Practices [Ref 1].)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.